molecular formula C11H7F2N B1338927 2-(2,4-Difluorophenyl)pyridine CAS No. 391604-55-0

2-(2,4-Difluorophenyl)pyridine

Katalognummer: B1338927
CAS-Nummer: 391604-55-0
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: SSABEFIRGJISFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Difluorophenyl)pyridine>

Eigenschaften

IUPAC Name

2-(2,4-difluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABEFIRGJISFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460401
Record name 2-(2,4-Difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391604-55-0
Record name 2-(2,4-Difluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-difluorophenyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, including the prevalent Suzuki-Miyaura cross-coupling reaction, and explores its applications, particularly as a key ligand in the development of phosphorescent organic light-emitting diodes (OLEDs) and as a structural motif in pharmacologically active molecules. All quantitative data is presented in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a stable organic compound at room temperature. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug design and materials science.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 391604-55-0[2]
Molecular Formula C₁₁H₇F₂N[2]
Molecular Weight 191.18 g/mol [2]
Appearance White crystalline solid or colorless to dark yellow liquid[3]
Boiling Point 95 °C at 0.4 mmHg[2]
Density 1.254 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.570[2]
Flash Point 103.3 °C (217.9 °F)[2]
Solubility Limited solubility in water, soluble in organic solvents like ethanol (B145695) and ether.[4]

Spectroscopic Data

¹⁹F NMR: The presence of two fluorine atoms gives a characteristic ¹⁹F NMR spectrum. A spectrum of this compound in C₆D₆ has been reported.[4]

Researchers should perform complete spectral analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) to confirm the identity and purity of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely cited and effective method. Alternative strategies such as Negishi and Stille couplings are also viable for the formation of the C-C bond between the pyridine (B92270) and difluorophenyl rings.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of a pyridine derivative (typically a halopyridine) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Negishi_Pathway 2-Halopyridine 2-Halopyridine Organozinc_Formation Pyridylzinc Halide 2-Halopyridine->Organozinc_Formation 1. BuLi 2. ZnCl2 Coupling Pd(0) Catalyst Organozinc_Formation->Coupling Product This compound Coupling->Product 2,4-Difluorophenylhalide 2,4-Difluorophenylhalide 2,4-Difluorophenylhalide->Coupling

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Difluorophenyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two fluorine atoms on the phenyl ring, make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials, particularly as a ligand in the development of phosphorescent organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. All quantitative data are presented in a clear, tabular format to facilitate easy reference and comparison.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various scientific domains. These properties influence its reactivity, solubility, bioavailability, and performance in materials. A summary of these key parameters is provided in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₇F₂N
Molecular Weight 191.18 g/mol
Appearance White to off-white solid/crystal
Boiling Point 95 °C at 0.4 mmHg[1]
Density 1.254 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.570
Flash Point 103.3 °C
Predicted pKa 3.91 ± 0.25[2]
Predicted logP 3.0268

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are presented as representative experimental procedures.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3]

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromopyridine (1 equivalent), (2,4-difluorophenyl)boronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

  • Dissolve the reactants in a suitable volume of tetrahydrofuran (THF).

  • To this solution, add a 2 M aqueous solution of sodium carbonate (approximately 1.5 equivalents).

  • Heat the reaction mixture to reflux (around 70°C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the crude reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford the pure this compound.[3]

Synthesis_Workflow Reactants 2-Bromopyridine + (2,4-Difluorophenyl)boronic acid + Pd(PPh3)4 + Na2CO3 in THF Reaction Suzuki-Miyaura Coupling (Reflux, 24h) Reactants->Reaction Workup Aqueous Workup & Extraction with CH2Cl2 Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Suzuki-Miyaura Synthesis of this compound.
Determination of Melting Point

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, but this time, approach the approximate melting point slowly, at a rate of 1-2 °C per minute.[5]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[6]

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different applications.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer (optional)

  • Graduated cylinders or pipettes

  • Solvents: Water, Ethanol, Dichloromethane, Hexane

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume of a different solvent (e.g., 1 mL).

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by manual shaking.

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • If the solid dissolves, the compound is considered soluble in that solvent at that concentration. If a significant amount of solid remains, it is considered insoluble or sparingly soluble.

  • Record the observations for each solvent.

Logical_Relationship cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Synthesis Chemical Synthesis Purification Purification Synthesis->Purification MP Melting Point Purification->MP Solubility Solubility Purification->Solubility pKa pKa Purification->pKa logP logP Purification->logP Application Ligand for OLEDs, Pharmaceutical Intermediate MP->Application Solubility->Application pKa->Application logP->Application

Workflow from Synthesis to Application.
Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a basic compound like a pyridine (B92270) derivative, it refers to the pKa of its conjugate acid.

Apparatus and Reagents:

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Solution of this compound of known concentration in a suitable solvent (e.g., a water/ethanol mixture)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the standardized strong acid solution from the burette in small, precise increments.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution versus the volume of acid added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve to find the inflection point (equivalence point) and then determining the pH at half that volume.[7]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • UV-Vis spectrophotometer or HPLC

  • This compound

Procedure:

  • Prepare a stock solution of this compound of known concentration in either n-octanol or water.

  • In a separatory funnel or centrifuge tube, add equal volumes of the n-octanol and water phases.

  • Add a known amount of the this compound stock solution.

  • Shake the mixture vigorously for a sufficient amount of time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully withdraw a sample from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a calibration curve.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.[8]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data and comprehensive experimental protocols offer a valuable resource for researchers and professionals working with this versatile compound. A thorough understanding of these properties is fundamental for its successful application in the design and synthesis of advanced materials and novel therapeutic agents. The provided diagrams illustrate the logical workflow from synthesis to application, aiding in the conceptual understanding of its scientific utility.

References

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)pyridine (CAS 391604-55-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and analytical methods. A key focus is placed on its application as a crucial building block in the development of novel therapeutics, exemplified by its use in the synthesis of selective metabotropic glutamate (B1630785) receptor 2 (mGlu2) positive allosteric modulators. Detailed experimental protocols and schematic diagrams of relevant biological pathways are provided to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its chemical structure features a pyridine (B92270) ring linked to a 2,4-difluorophenyl group, a substitution pattern that imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug design.[2]

PropertyValueReference(s)
CAS Number 391604-55-0[3]
Molecular Formula C₁₁H₇F₂N[3]
Molecular Weight 191.18 g/mol [3][4]
Appearance White to off-white crystalline solid or colorless liquid[1][5]
Boiling Point 95 °C at 0.4 mmHg[1][6]
Density 1.254 g/mL at 25 °C[1][6]
Refractive Index (n20/D) 1.570[6]
Flash Point 103.3 °C[6]
Purity ≥97%[3]

Synthesis and Purification

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed reaction of a pyridine halide with a phenylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of a structurally similar compound, 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine.[7]

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromopyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Dissolve the solids in tetrahydrofuran (THF).

  • Add 2 M aqueous sodium carbonate solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 70 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the crude reaction mixture into water and extract three times with dichloromethane (DCM).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound as a colorless liquid.[5]

Purification

For solid samples, recrystallization is an effective method for purification.[8] Column chromatography, as described in the synthesis protocol, is suitable for purifying liquid products and removing closely related impurities.[8]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • System: Reversed-phase HPLC.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis.[11][12]

  • Column: A high-resolution fused silica capillary column is recommended.

  • Injection: Splitless injection.

  • Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) for quantification.[13]

Applications in Drug Development

The strategic incorporation of fluorine atoms in this compound influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[2] This scaffold is utilized in the synthesis of various bioactive molecules.

A prominent example is its role as a key intermediate in the synthesis of JNJ-46356479 , a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[2][14] mGlu2 PAMs are of significant interest for the treatment of central nervous system disorders, including schizophrenia.[3][15] JNJ-46356479 has been shown to attenuate apoptosis in the brain in preclinical models of schizophrenia.[5]

Signaling Pathways

mGlu2 Receptor Signaling Pathway

The metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[16] Activation of mGlu2, either by the endogenous ligand glutamate or by a positive allosteric modulator like a derivative of this compound, initiates a signaling cascade that modulates neuronal excitability.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor activates PAM JNJ-46356479 (this compound derivative) PAM->mGlu2_Receptor potentiates G_Protein Gαi/o-βγ mGlu2_Receptor->G_Protein activates G_alpha Gαi/o G_Protein->G_alpha dissociates G_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates MAPK_Pathway MAPK/ERK Pathway Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) Neurotransmitter_Release ↓ Presynaptic Glutamate Release Ion_Channels->Neurotransmitter_Release G_alpha->AC inhibits G_betagamma->MAPK_Pathway activates G_betagamma->Ion_Channels modulates

Caption: mGlu2 receptor signaling pathway activated by glutamate and a Positive Allosteric Modulator (PAM).

Upon activation, the Gαi/o subunit dissociates from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[17][18] The Gβγ subunit can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and modulate ion channel activity, resulting in decreased presynaptic glutamate release.[17][19]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reactants 2-Bromopyridine (2,4-Difluorophenyl)boronic acid Pd(PPh₃)₄ Na₂CO₃ Start->Reactants Reaction Suzuki-Miyaura Coupling (THF, Reflux, 24h) Reactants->Reaction Workup Aqueous Workup & Extraction (DCM) Reaction->Workup Drying Drying (MgSO₄) & Solvent Removal Workup->Drying Crude_Product Crude Product Drying->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (HPLC, GC-MS) Pure_Product->Analysis End End Analysis->End

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling allows for accessible production. The unique properties imparted by the difluorophenyl pyridine scaffold have led to its incorporation into advanced drug candidates, such as the mGlu2 PAM JNJ-46356479. This technical guide provides essential information for researchers to effectively synthesize, purify, analyze, and utilize this compound in their research and development efforts.

References

spectroscopic data of 2-(2,4-Difluorophenyl)pyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,4-Difluorophenyl)pyridine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure. Experimental protocols for these analytical techniques are also provided for reproducibility.

Molecular Structure and Properties

This compound is an organic compound featuring a pyridine (B92270) ring substituted at the 2-position with a 2,4-difluorophenyl group.

  • Molecular Formula: C₁₁H₇F₂N[1][2][3][4][5]

  • Molecular Weight: 191.18 g/mol [1][2][3][4]

  • CAS Number: 391604-55-0[2][3][4][5]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. Spectra are typically recorded in deuterated solvents like CDCl₃ or d₈-THF.[6][7] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | | :--- | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are described below. | | ~8.7 | d | ~4.8 | Pyridine H-6 | | ~7.8-8.0 | m | - | Pyridine H-3, H-4 | | ~7.3-7.5 | m | - | Phenyl H-6', Pyridine H-5 | | ~6.9-7.1 | m | - | Phenyl H-3', H-5' |

Note: The assignments are predicted based on typical chemical shifts for substituted pyridines and fluorobenzenes.

Table 2: ¹³C NMR Spectroscopic Data | Chemical Shift (δ ppm) | Coupling Information | Assignment | | :--- | :--- | :--- | | Data not explicitly found in search results. Expected regions are described below. | | ~163 (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz | Phenyl C-2' (C-F) | | ~161 (dd) | ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz | Phenyl C-4' (C-F) | | ~156 | - | Pyridine C-2 | | ~149 | - | Pyridine C-6 | | ~136 | - | Pyridine C-4 | | ~132 (dd) | ³JCF ≈ 9 Hz, ⁴JCF ≈ 4 Hz | Phenyl C-6' | | ~124 | - | Pyridine C-5 | | ~122 | - | Pyridine C-3 | | ~112 (dd) | ²JCF ≈ 21 Hz, ⁴JCF ≈ 4 Hz | Phenyl C-5' | | ~104 (t) | ²JCF ≈ 26 Hz | Phenyl C-3' |

Note: Assignments and coupling constants are estimated based on known data for fluorinated aromatic compounds. Carbon-fluorine couplings can make the spectra complex.[8]

Table 3: ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ ppm) Multiplicity Assignment
-112.8 br. s C₆F₅ (Reference Value)
-113.5 br C₆HF₄

| -140.0 | m | C₆HF₄ |

Note: The data is from a study involving a magnesium derivative of this compound in d₈-THF, which may influence the exact chemical shifts.[9] Chemical shifts for ¹⁹F NMR are typically referenced against CFCl₃.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.[12][13]

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium-Weak Aromatic C-H stretching
~1600-1450 Strong-Medium Aromatic C=C and C=N ring stretching vibrations
~1250-1000 Strong C-F stretching vibrations

| Below 900 | Medium-Strong | Aromatic C-H out-of-plane bending |

Note: A computed vapor-phase IR spectrum is available for this compound.[1] The bands listed are characteristic for substituted pyridines and fluorinated aromatic compounds.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.[16]

Table 5: Mass Spectrometry Data

m/z Interpretation
191 [M]⁺, Molecular ion

| 192 | [M+1]⁺, Isotopic peak |

Note: The molecular ion peak is expected at m/z 191, corresponding to the molecular weight of the compound.[2] Fragmentation patterns in electron impact (EI) ionization would likely involve the loss of fluorine or cleavage of the bond between the two aromatic rings.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[6]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference for ¹H and ¹³C NMR, unless the instrument is calibrated to the solvent signal.[7]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz).[9] For ¹³C NMR, proton decoupling is standard.[9] For ¹⁹F NMR, inverse gated decoupling is often used to improve quantification.[17]

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[18]

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[18][19]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[18]

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[18]

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or via a direct insertion probe. The sample is vaporized in a high vacuum environment.[20]

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation (molecular ion).[20][21]

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or magnetic sector).[20]

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[21]

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (C=N, C-F, Aromatic C-H) IR->IR_Data NMR_Data Molecular Skeleton & Connectivity (C-H, C-F) NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for structural elucidation using complementary spectroscopic techniques.

References

An In-depth Technical Guide on the Crystal Structure of 2-(2,4-Difluorophenyl)pyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 2-(2,4-difluorophenyl)pyridine and its analogs. While a specific crystal structure for this compound is not publicly available, this document compiles and analyzes crystallographic data from closely related compounds to offer valuable insights for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms in this class of compounds significantly influences their chemical properties, making them valuable building blocks in advanced synthesis, particularly for pharmaceuticals and functional materials.[1][2]

Introduction to this compound

This compound, with the CAS Number 391604-55-0, is a heterocyclic compound featuring a pyridine (B92270) ring linked to a 2,4-difluorophenyl group.[3] The presence of fluorine atoms can alter the acidity, basicity, lipophilicity, and metabolic stability of the molecule, making it a desirable intermediate in the synthesis of bioactive compounds and materials with tailored optoelectronic properties.[1][2] It is often utilized as a ligand in the creation of phosphorescent OLEDs and other functional metal complexes.[4] The compound is typically a white to off-white crystalline solid at room temperature.[2]

Crystallographic Data of Related Structures

Although the crystal structure of this compound itself is not found in the reviewed literature, analysis of structurally similar molecules provides critical information. Below is a summary of crystallographic data for a related fluorinated pyridine derivative and a platinum complex containing this compound as a ligand.

Compound 2-Fluoro-5-(4-fluorophenyl)pyridine [5]Dichlorido-bis[this compound-κ¹N]platinum(II) [6]
Chemical Formula C₁₁H₇F₂NC₂₂H₁₄Cl₂F₄N₂Pt
Molecular Weight 191.18Not Provided
Crystal System OrthorhombicNot Provided
Space Group Pca2₁Not Provided
Unit Cell Dimensions a = 20.365(2) Åb = 3.8303(3) Åc = 11.4835(14) ÅNot Provided
Volume (V) 895.74(16) ųNot Provided
Z 4Not Provided
Temperature 296 KNot Provided
Radiation Mo KαNot Provided
Dihedral Angle The dihedral angle between the fluorobenzene (B45895) and 2-fluoropyridine (B1216828) rings is 37.93(5)°.[5]Not Provided

Experimental Protocols

The determination of a crystal structure is a critical step for the unambiguous characterization of a molecule's three-dimensional arrangement.[7] The following sections detail the typical methodologies for the synthesis, crystallization, and structural elucidation of compounds like this compound.

Synthesis

A common synthetic route for this compound involves a Suzuki coupling reaction.

General Procedure:

  • 2-Bromopyridine, 2,4-difluorophenylboronic acid, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) are dissolved in a solvent like tetrahydrofuran (B95107) (THF).[4]

  • An aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃), is added to the mixture.[4]

  • The reaction mixture is heated to reflux (around 70°C) for approximately 24 hours.[4]

  • After cooling, the crude product is extracted using an organic solvent like dichloromethane.[4]

  • The combined organic phases are dried and purified, often by silica (B1680970) gel column chromatography, to yield the final product.[4]

Crystal Growth

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A frequently successful method is slow evaporation.

Typical Protocol:

  • A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. For related compounds, chloroform (B151607) or a mixture of chloroform and methanol (B129727) has been used.[5][7]

  • The solution is allowed to evaporate slowly at room temperature in a loosely covered container to promote the formation of well-ordered crystals.[7]

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, yielding a detailed three-dimensional model of the molecule in its solid state.[7]

Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on a diffractometer.[7]

  • X-ray diffraction data are collected, often at low temperatures (e.g., -150 °C) to minimize thermal vibrations, using a specific radiation source such as MoKα (λ = 0.71073 Å).[7]

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[7]

  • Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[7]

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship between molecular structure and its applications.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction Analysis synthesis Chemical Synthesis (e.g., Suzuki Coupling) purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Slow Evaporation of Saturated Solution purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure logical_relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications mol_structure Molecular Structure of This compound electronic Electronic Properties mol_structure->electronic physical Physical Properties (Lipophilicity, etc.) mol_structure->physical materials Materials Science (OLEDs, etc.) electronic->materials drug_dev Drug Development (Enzyme Inhibitors, etc.) physical->drug_dev

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine (B92270) scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth analysis of the role of fluorine in pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to inform and guide drug discovery and development efforts.

The Multifaceted Influence of Fluorine on Pyridine Derivatives

The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart a range of advantageous modifications to pyridine-containing molecules. These alterations can significantly enhance a compound's therapeutic potential.

Key Physicochemical and Pharmacokinetic Effects:

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This "metabolic blocking" can prevent the formation of toxic metabolites and prolong the drug's half-life in the body.[1]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1] However, the effect is context-dependent and can also be used to modulate the balance between lipophilicity and hydrophilicity.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen. This change in basicity can alter a compound's ionization state at physiological pH, impacting its solubility, cell permeability, and interaction with biological targets.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.[1][2] It can also serve as a bioisostere for other functional groups like the hydroxyl group.[1]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a more bioactive conformation for optimal target engagement.

Quantitative Impact of Fluorination on Biological Activity

The strategic incorporation of fluorine into pyridine derivatives has demonstrated significant improvements in biological activity across various therapeutic areas. The following tables summarize quantitative data from studies directly comparing fluorinated and non-fluorinated analogues.

Anticancer Activity
Compound/DerivativeTarget/Cell LineFluorination StatusIC50/Ki/EC50Reference
Pyridine-based Kinase InhibitorERK1Difluoro substitution on benzyl (B1604629) moietyKi = 0.040 µM
Pyridine-based Kinase InhibitorERK1Unsubstituted benzyl moietyKi = 0.086 µM
Pyridine DerivativeMCF-7 (Breast Cancer)FluorinatedIC50 = 6.13 µM
Taxol (Control)MCF-7 (Breast Cancer)N/AIC50 = 12.32 µM
Pyridine DerivativeHuh-7 (Liver Cancer)FluorinatedIC50 = 6.54 µM
Taxol (Control)Huh-7 (Liver Cancer)N/AIC50 = 6.68 µM
Pyridine DerivativeA549 (Lung Cancer)FluorinatedIC50 = 15.54 µM
Taxol (Control)A549 (Lung Cancer)N/AIC50 = 38.05 µM
Pyridine DerivativeBGC823para-FluoroIC50: 17.84 mM[3]
Pyridine DerivativeSW1116para-FluoroIC50: 15.71 mM[3]
Pyridine DerivativeBGC823meta-FluoroIC50: 20.52 mM[3]
Pyridine DerivativeSW1116meta-FluoroIC50: 17.02 mM[3]
Antibacterial Activity
Compound/DerivativeBacterial StrainFluorination StatusMIC (µg/mL)Reference
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (Compound 7j)Gram-positive bacteriaFluorinated0.25 - 1
Linezolid (Control)Gram-positive bacteriaN/A2 - 4
4-Trifluoromethylpyridine Nucleoside (Compound 4)Staphylococcus aureusTrifluoromethylated1.3
4-Trifluoromethylpyridine Nucleoside (Compound 5)Staphylococcus aureusTrifluoromethylated1.5
Amoxicillin (Control)Staphylococcus aureusN/A1.0 - 2.0
Antiviral Activity
Compound/DerivativeVirusFluorination StatusEC50 (µM)Reference
4'-FluorouridineSARS-CoV-2Fluorinated0.2 - 0.6[4]
4'-FluorouridineHuman Cytomegalovirus (HCMV)Fluorinated>100[4]
5'-O-tritylated 5-FUR derivativeYellow Fever Virus (YFV)Fluorinated31% cell protection at 20 µM[5]
Central Nervous System (CNS) Activity
Compound/DerivativeReceptorFluorination StatusKi (nM)Reference
Xanthine Derivative with 2-fluoropyridine (B1216828) (Compound 5)Adenosine A2B ReceptorFluorinated9.97 ± 0.86[6]
Non-fluorinated Xanthine Derivative (Compound 7)Adenosine A2B ReceptorNon-fluorinated>100[6]
Xanthine Derivative with 4-fluoro-piperidine (Compound 6)Adenosine A2B ReceptorFluorinated12.3 ± 3.6[6]
Non-fluorinated Xanthine Derivative (Compound 8)Adenosine A2B ReceptorNon-fluorinated>100[6]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of fluorinated pyridine derivatives.

MTT Assay for Cell Proliferation and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Test compounds (fluorinated pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for the desired period of exposure (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the readings. Plot the absorbance against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction Setup: In a well of a microplate, add the test compound or DMSO control.

  • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the nutrient broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of fluorinated pyridine derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate common pathways targeted by these compounds and a typical drug discovery workflow.

DrugDiscoveryWorkflow cluster_Discovery Drug Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target ID & Validation Target ID & Validation Hit Generation Hit Generation Target ID & Validation->Hit Generation Assay Development Hit-to-Lead Hit-to-Lead Hit Generation->Hit-to-Lead HTS, Fragment Screening Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization SAR Studies In Vitro Studies In Vitro Studies Lead Optimization->In Vitro Studies Candidate Selection In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies ADME/Tox Toxicology Toxicology In Vivo Studies->Toxicology Safety & Efficacy Phase I Phase I Toxicology->Phase I IND Filing Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy Regulatory Review Regulatory Review Phase III->Regulatory Review Market Launch Market Launch Regulatory Review->Market Launch MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK GRB2/SOS GRB2/SOS RTK->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Growth, Survival Cell Growth, Survival mTOR->Cell Growth, Survival NFkB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Inhibition Nucleus Nucleus NF-kB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

References

literature review on fluorinated pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluorinated Pyridine (B92270) Derivatives: Synthesis, Properties, and Applications

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine—such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of pyridine-based compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated pyridine derivatives for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Properties

Fluorination is a powerful tool for fine-tuning the properties of pyridine derivatives. The electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and altering interactions with biological targets.[3] Furthermore, fluorine substitution often increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system penetration.[3][4] The strong C-F bond is also resistant to metabolic cleavage by cytochrome P450 enzymes, leading to enhanced metabolic stability and a longer drug half-life.[2]

The following table summarizes key physicochemical properties for representative fluoropyridine derivatives.

CompoundStructurepKalogPMolecular Weight ( g/mol )
PyridineC₅H₅N5.250.6579.10
2-Fluoropyridine (B1216828)C₅H₄FN-0.440.897.09[5]
3-FluoropyridineC₅H₄FN2.970.9397.09
4-FluoropyridineC₅H₄FN4.60-97.09
2,6-DifluoropyridineC₅H₃F₂N-2.961.14115.08
PentafluoropyridineC₅F₅N--169.05

Note: pKa and logP values are sourced from various chemical databases and literature sources and may vary depending on the determination method.[6][7][8]

Synthesis of Fluorinated Pyridine Derivatives

The synthesis of fluorinated pyridines can be achieved through several key strategies, including direct C-H fluorination, nucleophilic aromatic substitution (SNAr), and classical methods like the Balz–Schiemann reaction.

Direct C-H Fluorination

Recent advances have enabled the direct, site-selective fluorination of C-H bonds, offering a streamlined approach to these valuable compounds. One powerful method utilizes silver(II) fluoride (B91410) (AgF₂) to selectively fluorinate the C-H bond adjacent to the pyridine nitrogen. This reaction proceeds at ambient temperature and is tolerant of a wide range of functional groups.[9]

A general workflow for this late-stage functionalization, often followed by nucleophilic substitution, is depicted below.

G cluster_workflow Synthesis Workflow: C-H Fluorination and SNAr Start Substituted Pyridine Fluorination C-H Fluorination (e.g., AgF₂, MeCN) Start->Fluorination Intermediate 2-Fluoropyridine Intermediate Fluorination->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) (Nu-H, Base) Intermediate->SNAr Product 2-Substituted Pyridine Product SNAr->Product

A common workflow for functionalizing pyridines.
Nucleophilic Aromatic Substitution (SNAr)

SNAr is a widely used method for introducing fluorine or functionalizing a pre-fluorinated pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. Fluorine is an excellent leaving group in these reactions, often leading to faster reaction rates and milder conditions compared to chloro- or bromo-pyridines.[10] Common fluorinating agents for SNAr on chloropyridines include anhydrous tetrabutylammonium (B224687) fluoride (TBAF).[11]

Reaction Yields

The efficiency of synthetic methods varies depending on the substrates and reaction conditions. The following table provides representative yields for different fluorination strategies.

Starting MaterialReagent(s)ProductYield (%)Reference
2-Phenylpyridine (B120327)AgF₂2-Fluoro-6-phenylpyridine (B70266)81[12]
(Boc-protected) betahistineAgF₂2-Fluoro-(Boc-protected) betahistine98[9]
2-ChloropyridineAnhydrous TBAF2-Fluoropyridine~95[11]
Methyl 3-nitropyridine-4-carboxylateCsF, DMSOMethyl 3-fluoropyridine-4-carboxylate38[13]
Various 1,2-dihydropyridinesSelectfluor®Corresponding pyridines72-91[14]

Experimental Protocols

Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine[12]

This protocol describes the synthesis of 2-fluoro-6-phenylpyridine using AgF₂.

  • Materials: 2-Phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (B52724) (MeCN), Celite, Methyl tert-butyl ether (MTBE), 1M HCl, Saturated aqueous NaCl, Anhydrous MgSO₄.

  • Procedure:

    • To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, charge anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

    • Place the flask under a nitrogen atmosphere in an ambient temperature water bath.

    • Add AgF₂ (19.7 g, 135 mmol, 3.0 equiv) in one portion to the stirred solution.

    • Age the reaction at ambient temperature for 90 minutes. Monitor for completion by TLC. The reaction mixture will change from black to yellow as AgF₂ is consumed.

    • Upon completion, filter the mixture over Celite (50 g, wetted with MeCN), rinsing with additional MeCN (100 mL).

    • Concentrate the filtrate on a rotary evaporator.

    • To the residue, add MTBE (100 mL) and 1M HCl (50 mL) and shake well.

    • Remove the resulting silver salts by filtration, rinsing with MTBE (50 mL).

    • Transfer the filtrates to a separatory funnel, discard the aqueous layer, and wash the organic layer with saturated aqueous NaCl (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude material by flash chromatography on silica (B1680970) gel to afford 2-fluoro-6-phenylpyridine as a colorless oil (Typical yield: 79–81%).

Protocol: Nucleophilic Aromatic Substitution of 2-Fluoropyridine[10]

This protocol describes the synthesis of 2-morpholinopyridine from 2-fluoropyridine.

  • Materials: 2-Fluoropyridine, Morpholine (B109124), Potassium phosphate (B84403) tribasic (K₃PO₄), tert-Amyl alcohol, Ethyl acetate (B1210297), Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

    • Add 2-fluoropyridine (1.0 equivalent), morpholine (1.2 equivalents), and anhydrous tert-amyl alcohol (to 0.2 M concentration).

    • Stir the reaction mixture and heat to 110 °C. Monitor the reaction for completion.

    • Cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 2-morpholinopyridine.

Applications in Drug Discovery and Biological Activity

Fluorinated pyridine derivatives are pivotal structures in modern drug discovery, with numerous FDA-approved drugs containing this moiety.[15] Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

Many fluorinated pyridine derivatives exhibit potent anticancer activity.[16][17] They are often designed as kinase inhibitors or antagonists for various signaling pathways implicated in cancer progression. For example, Sotorasib, a drug for non-small cell lung cancer, contains a fluorinated pyridine moiety and functions by covalently binding to a specific mutant (G12C) of the KRAS protein, thereby disrupting its signaling pathway.[3][4]

The following table presents the in vitro anticancer activity of selected fluorinated pyridine derivatives against various human cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Pyridine with p-fluorophenyl urea (B33335) (12a)HepG2 (Liver)- (Most Potent)[18]
Pyridine derivatives (4b, 9a, 9b)VariousHigher activity than doxorubicin[18]
1'H-spiro-indoline-3,4'-pyridine (7)Caco-2 (Colon)7.83 ± 0.50[19]
1'H-spiro-indoline-3,4'-pyridine (8)HepG-2 (Liver)8.42 ± 0.70[19]
Pyrrolo[3,4-c]pyridine derivatives (14a-d)-4.5 - 9.5[20]
Pyridine derivatives (2, 3, 4c, 6, 7)Leukemialog₁₀ GI₅₀ = -4.7[21][22]
Mechanism of Action: Inhibition of TGF-β Signaling

Small molecule inhibitors targeting signaling pathways are a key area of cancer research. The Transforming Growth Factor-β (TGF-β) pathway is crucial in cell growth and differentiation and is often dysregulated in cancer.[1] Small molecules incorporating fluorinated scaffolds are being investigated as inhibitors of TGF-β Receptor 1 (TGF-βR1), also known as ALK5.[23] Inhibition of this receptor blocks the downstream signaling cascade, preventing the transcription of genes involved in fibrosis and cell proliferation.[23][24]

G cluster_pathway TGF-β Signaling Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 recruits & phosphorylates pSMAD Phosphorylation of SMAD2/3 TGFBR1->pSMAD phosphorylates Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->TGFBR1 inhibits Complex SMAD2/3/4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (Cell Growth, Fibrosis)

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(2,4-difluorophenyl)pyridine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs). The strategic placement of two fluorine atoms on the phenyl ring, coupled with the electronic properties of the pyridine (B92270) moiety, imparts unique reactivity to this molecule. This document consolidates available data on its physical and chemical properties, reactivity in key synthetic transformations such as Suzuki-Miyaura cross-coupling and C-H bond activation, and its stability under various conditions. Detailed experimental protocols for its synthesis and for assessing its stability are provided, along with visualizations of reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a fluorinated heterocyclic compound with increasing importance in medicinal and materials chemistry. The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. As a building block, it allows for the introduction of the 2,4-difluorophenyl motif, which is a common feature in many bioactive compounds and functional materials. A thorough understanding of its reactivity and stability is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is typically a white to off-white solid or a colorless liquid at room temperature, with a high boiling point and a flash point indicating its relatively low flammability.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₇F₂N[5]
Molecular Weight 191.18 g/mol [5]
Appearance White to off-white solid or colorless liquid[2]
Boiling Point 95 °C at 0.4 mmHg[2][3][4]
Density 1.254 g/mL at 25 °C[2][3][4]
Flash Point 103 °C[2][3]
Refractive Index (n20/D) 1.570[3][4]
Predicted pKa 3.91 ± 0.25[6]

Reactivity

The reactivity of this compound is characterized by the interplay of the electron-deficient pyridine ring and the electron-withdrawing nature of the difluorinated phenyl ring. Key reactions involving this compound include palladium-catalyzed cross-coupling reactions and C-H bond activation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a halopyridine (e.g., 2-bromopyridine) with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling 2-Bromopyridine 2-Bromopyridine Product This compound 2-Bromopyridine->Product 2,4-Difluorophenylboronic Acid 2,4-Difluorophenylboronic Acid 2,4-Difluorophenylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product catalysis Base Base Base->Product Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)(X)L_n pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)(Ar')L_n pd_aryl_halide->pd_aryl_boronate Transmetalation (Ar'B(OH)₂) product Ar-Ar' pd_aryl_boronate->product Reductive Elimination product->pd0 CH_Activation Substrate This compound Intermediate Palladacycle Intermediate Substrate->Intermediate Catalyst Pd(II) Catalyst Catalyst->Intermediate Functionalized_Product Ortho-Functionalized Product Intermediate->Functionalized_Product Reaction with Electrophile/Nucleophile Synthesis_Workflow Start Combine Reactants: - 2-Bromopyridine - 2,4-Difluorophenylboronic acid - Pd(PPh₃)₄ - THF, Na₂CO₃(aq) Reaction Reflux at 70°C (24-72h) Start->Reaction Workup Aqueous Workup & Extraction with CH₂Cl₂ Reaction->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Purification Column Chromatography Drying->Purification Product Pure this compound Purification->Product Photostability_Workflow Sample_Prep Prepare Solid and Solution Samples (Test and Control) Exposure Expose to ICH Q1B Compliant Light Source Sample_Prep->Exposure Analysis Analyze at Time Intervals (HPLC, UV-Vis, Physical Appearance) Exposure->Analysis Data_Evaluation Evaluate Degradation Profile and Identify Photoproducts Analysis->Data_Evaluation Conclusion Determine Photostability Data_Evaluation->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,4-Difluorophenyl)pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and utilizes readily available and relatively non-toxic organoboron reagents.[2] 2-(2,4-Difluorophenyl)pyridine is a key structural motif found in numerous biologically active molecules and advanced materials. Its synthesis via Suzuki-Miyaura coupling provides an efficient and direct route for medicinal chemists and material scientists. This document provides detailed application notes and a generalized protocol for the synthesis of this compound from a 2-halopyridine and (2,4-difluorophenyl)boronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halopyridine (where the halide is typically Cl, Br, or I), forming a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the (2,4-difluorophenyl)boronic acid forms a boronate species, which then transfers the 2,4-difluorophenyl group to the palladium center.[2]

  • Reductive Elimination: The coupled product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide 2-Halopyridine (Ar-X) ArylHalide->OxAdd BoronicAcid (2,4-Difluorophenyl)boronic acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The successful synthesis of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize various reported conditions for the Suzuki-Miyaura coupling of 2-halopyridines with arylboronic acids, providing a comparative overview of expected outcomes.

Table 1: Catalyst and Base Screening

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Starting Halopyridine
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)THF/H₂O7024972-Bromopyridine (B144113)
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High2-Chloropyridine
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3)1,4-Dioxane65-100-5-89Pyridine-2-sulfonyl fluoride
Pd₂(dba)₃ (1-2)PPh₃ (2-4)K₂CO₃ (2-3)1,4-Dioxane/Toluene80-110-Moderate-Good2-Halopyridine

Data compiled from various sources, including[2][3][4][5]. Yields are highly substrate-dependent.

Table 2: Solvent Effects on Reaction Yield

Solvent SystemTemperature (°C)Observations
1,4-Dioxane/H₂O100Generally high yields, good for a variety of substrates.[4]
Toluene/H₂O100Effective, especially with robust catalytic systems.[6]
THF/H₂O70Milder conditions, suitable for less challenging couplings.[5]
DMF80Can be effective, but may require careful optimization.[3]

This table provides a general guide; optimal solvent selection may vary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

  • 2-Bromopyridine or 2-Chloropyridine (1.0 equiv)

  • (2,4-Difluorophenyl)boronic acid (1.1 - 1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[7]

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)[3]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF with water)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer with heating

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2-halopyridine, boronic acid, palladium catalyst, and base in a Schlenk flask. inert Evacuate and backfill the flask with an inert gas (3x). reagents->inert solvent Add degassed solvent via syringe. inert->solvent heat Heat the reaction mixture to the desired temperature with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. cool->extract dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate. extract->dry chromatography Purify the crude product by flash column chromatography on silica gel. dry->chromatography

Caption: A generalized workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromopyridine (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and sodium carbonate (Na₂CO₃, 2.0 equiv).[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2][3]

  • Solvent Addition: Add degassed tetrahydrofuran (B95107) (THF) and a 2 M aqueous solution of the base via syringe.[5] A typical solvent ratio is 5:3 organic to aqueous.

  • Reaction: Heat the reaction mixture to 70-80°C and stir vigorously.[3][5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[2][3]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the organic layer under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to obtain the pure this compound.[3][5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The choice of reaction parameters, particularly the catalyst, base, and solvent, is crucial for achieving high yields. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery to efficiently produce this important chemical entity. Careful optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-arylpyridines, a critical structural motif in pharmaceuticals and functional materials. The following sections summarize key palladium-catalyzed methods, offering comparative data and step-by-step procedures to guide researchers in their synthetic efforts.

Introduction to 2-Arylpyridine Synthesis

The 2-arylpyridine scaffold is a prevalent core in numerous biologically active compounds and advanced materials. Its synthesis has been a significant focus of organic chemistry, with palladium-catalyzed cross-coupling reactions emerging as the most powerful and versatile tools for its construction. These methods, including the Suzuki-Miyaura, Stille, and direct C-H arylation reactions, offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide details these key methodologies to facilitate their application in research and development.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction that joins an organoboron compound with an organic halide or triflate.[1] Due to the low toxicity of the boron reagents and the ease of byproduct removal, it is often the preferred method for synthesizing 2-arylpyridines.[1]

Data Presentation: Suzuki-Miyaura Coupling of Pyridine (B92270) Derivatives
EntryPyridine SubstrateAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pyridine-2-sulfonyl fluoride (B91410)2-Thiopheneboronic acid pinacol (B44631) esterPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O65-100165-89
2Pyridine-2-sulfonyl fluoride4-Cyanophenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane10016Modest
3Pyridine-2-sulfonyl fluoride4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane10016Modest
42-HalopyridinePhenylboronic acidPd(OAc)₂ or Pd₂(dba)₃PPh₃ or other phosphinesNa₂CO₃, K₂CO₃, Cs₂CO₃Dioxane, Toluene (B28343)/Ethanol/H₂O80-1108-24Good

Data compiled from representative literature.[2][3][4] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling.

Materials:

  • 2-Substituted pyridine (e.g., Pyridine-2-sulfonyl fluoride or 2-bromopyridine)

  • Aryl boronic acid or aryl boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₃PO₄ or K₂CO₃)

  • Anhydrous and degassed solvent (e.g., dioxane or toluene)

  • Deionized water (if required)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a capped vial, combine the 2-substituted pyridine (1.0 equiv), the aryl boronic acid or ester (1.5 equiv), and the base (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (and water, if applicable, e.g., dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 65-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Method 2: Direct C-H Arylation of Pyridine N-Oxides

Direct C-H arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of the pyridine ring. The use of pyridine N-oxides often directs the arylation to the 2-position with high selectivity.[5]

Data Presentation: Direct C-H Arylation of Pyridine N-Oxides
EntryPyridine N-OxideArylating AgentCatalyst (mol%)Oxidant/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
1Pyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂ (10)Ag₂O (2 equiv), TBAI (20 mol%)-1,4-Dioxane9017Moderate to High
2Pyridine N-oxideBenzenePd(OAc)₂ (10)Ag₂CO₃ (2.2 equiv)-Benzene13016Good
33-Phenylpyridine N-oxideStyrenePd(OAc)₂ (10)Ag₂CO₃ (1.5 equiv)-1,4-Dioxane12016Good

Data compiled from representative literature.[5][6] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Direct C-H Arylation of Pyridine N-Oxide

This protocol provides a general procedure for the direct C-H arylation of pyridine N-oxides.

Materials:

  • Pyridine N-oxide derivative

  • Arylating agent (e.g., potassium aryltrifluoroborate or an arene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., Ag₂O or Ag₂CO₃)

  • Additive (e.g., TBAI, if required)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (3.3 equiv), the arylating agent (1.0 equiv), the palladium catalyst (10 mol%), and the oxidant (2.0 equiv). Add any other additives at this stage.

  • Solvent Addition: Add the anhydrous solvent under an air atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-130 °C) with stirring.

  • Monitoring: Monitor the reaction until the starting material is completely consumed as determined by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is typically filtered through a pad of Celite® to remove insoluble inorganic salts and the catalyst.

  • Purification: The filtrate is concentrated, and the residue is purified by silica gel column chromatography to afford the 2-arylpyridine N-oxide. The N-oxide can then be reduced to the corresponding 2-arylpyridine if desired.

Method 3: Stille Cross-Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate. While the toxicity of organotin reagents is a significant drawback, this method offers excellent functional group tolerance and is often effective for challenging substrates.[7][8]

Data Presentation: Stille Coupling for 2-Arylpyridine Synthesis
EntryPyridine SubstrateOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
12-HalopyridinePhenyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene90-11012-16Good
22-HalopyridinePhenyltributylstannanePd(PPh₃)₄ (1-2)--Toluene90-10012-16Good
3Enol triflate of a pyridine derivativeOrganotin reagentPd(dppf)Cl₂·DCM (10)-CuI (10 mol%), LiCl (5.3 equiv)DMF4060High

Data compiled from representative literature.[7][9] Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Stille Coupling

This protocol outlines a general procedure for the Stille coupling to synthesize 2-arylpyridines.

Materials:

  • 2-Halopyridine or triflate

  • Organostannane (e.g., phenyltributylstannane)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)

  • Ligand (e.g., P(o-tol)₃, if required)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, place the 2-halopyridine (1.0 equiv) and the organostannane (1.1-1.5 equiv).

  • Inert Atmosphere: Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

  • Solvent and Catalyst Addition: Add the anhydrous and degassed solvent via syringe. Then, add the palladium catalyst and ligand (if applicable).

  • Reaction: Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 90-110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, evaporate the solvent. The residue can be taken up in an organic solvent and washed with a saturated aqueous solution of KF to remove tin byproducts.

  • Purification: The crude product is purified by silica gel column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L_n Pd(0)L_n Oxidative_Addition R-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition R-X R-X R-X R'-M R'-M Transmetalation R-Pd(II)(R')L_n R-R' R-R' MX MX Oxidative_Addition->Transmetalation R'-M Reductive_Elimination Pd(0)L_n Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for 2-Arylpyridine Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification Start Starting Materials (Pyridine derivative, Arylating agent) Setup Inert Atmosphere & Solvent Addition Start->Setup Combine in Flask Reagents Catalyst, Ligand, Base, Solvent Reagents->Setup Heating Heating & Stirring Setup->Heating Monitoring TLC / GC-MS Heating->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize NMR, MS, etc. Purify->Characterize Product Pure 2-Arylpyridine Characterize->Product

Caption: General experimental workflow for the synthesis and purification of 2-arylpyridines.

References

Application Notes and Protocols for 2-(2,4-Difluorophenyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Difluorophenyl)pyridine is a key building block in medicinal chemistry, primarily utilized for the synthesis of novel therapeutic agents. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1] This fluorination can enhance binding affinity to target proteins and improve pharmacokinetic profiles of the resulting compounds. These characteristics have led to the exploration of this compound derivatives in various therapeutic areas, most notably in oncology as kinase inhibitors. Pyridine (B92270) derivatives, in general, are a significant class of compounds in anticancer drug development due to their ability to modulate critical molecular pathways involved in cancer progression.[2][3]

This document provides detailed application notes on the use of this compound in the development of anticancer agents, with a focus on p21-activated kinase 4 (PAK4) inhibitors. It includes quantitative data on the biological activity of representative compounds, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating relevant biological pathways and experimental workflows.

Application in Anticancer Drug Discovery: PAK4 Inhibition

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial regulators of cell signaling pathways involved in cell proliferation, survival, motility, and cytoskeletal organization.[1] Among the PAK family, PAK4 is frequently overexpressed in various human cancers, including lung, breast, and pancreatic cancer, and its inhibition has been shown to suppress tumor growth and metastasis.[4][5] This makes PAK4 an attractive target for the development of novel anticancer therapies.

Derivatives of this compound have been investigated as scaffolds for the development of potent and selective PAK4 inhibitors.[4] The this compound moiety can be strategically incorporated into inhibitor designs to occupy the ATP-binding pocket of the kinase, with the fluorine substitutions potentially forming favorable interactions with the protein.

Quantitative Data: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-5-(5-aryl substituted-1,3,4-oxadiazol-2-yl) Pyridine Derivatives

A series of novel 2-(4-Fluoro-phenyl)-5-(5-aryl substituted-1, 3, 4-oxadiazol-2-yl) pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines using the MTT assay.[6] The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR-group (Aryl)HeLa (Cervical Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)Caco-2 (Colon Cancer) IC50 (µM)
7a Phenyl>100>100>100
7b 4-Methylphenyl23.66.9>100
7d 3-Nitrophenyl56.53.8>100
5-FU --10.5-

Data sourced from Vinayak et al., BJPR, 7(1): 34-43, 2015.[6] 5-Fluorouracil (5-FU) is a standard chemotherapy drug used as a positive control.

The results indicate that compounds 7b and 7d exhibit significant cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values of 6.9 µM and 3.8 µM, respectively, which are more potent than the standard drug 5-Fluorouracil.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluoro-phenyl)-5-[5-(4-methyl-phenyl)-[1][4][7]oxadiazol-2-yl]-pyridine (Compound 7b)

This protocol is a representative procedure for the synthesis of the 1,3,4-oxadiazole-containing pyridine derivatives.

Materials:

  • 6-Bromo-nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine (B178648) hydrate (B1144303)

  • 4-Methylbenzoyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., Ethanol (B145695), DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 6-Bromo-nicotinic acid hydrazide:

    • A mixture of 6-Bromo-nicotinic acid (1 equivalent) and thionyl chloride (2 equivalents) is refluxed for 2 hours.

    • The excess thionyl chloride is removed under reduced pressure.

    • The resulting acid chloride is dissolved in ethanol and slowly added to a solution of hydrazine hydrate (1.2 equivalents) in ethanol at 0°C.

    • The reaction mixture is stirred at room temperature for 4 hours.

    • The precipitate formed is filtered, washed with cold ethanol, and dried to yield 6-Bromo-nicotinic acid hydrazide.

  • Synthesis of N'-(4-methylbenzoyl)-6-bromonicotinohydrazide:

    • To a solution of 6-Bromo-nicotinic acid hydrazide (1 equivalent) in a suitable solvent like DMF, 4-methylbenzoyl chloride (1.1 equivalents) is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature for 6 hours.

    • The mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

  • Synthesis of 2-Bromo-5-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyridine:

    • The N'-(4-methylbenzoyl)-6-bromonicotinohydrazide (1 equivalent) is refluxed in phosphorus oxychloride (5 equivalents) for 5 hours.

    • The excess POCl₃ is distilled off under reduced pressure.

    • The residue is cooled and carefully poured into crushed ice.

    • The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water, and dried.

  • Synthesis of 2-(4-Fluoro-phenyl)-5-[5-(4-methyl-phenyl)-[1][4][7]oxadiazol-2-yl]-pyridine (Compound 7b):

    • A mixture of 2-Bromo-5-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)pyridine (1 equivalent), (4-fluorophenyl)boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Na₂CO₃ (2 equivalents) in a mixture of toluene, ethanol, and water is refluxed for 12 hours under a nitrogen atmosphere.

    • The reaction mixture is cooled to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the final compound.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol describes a general method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.[8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF7, HeLa, Caco-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Cancer cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds from the stock solution in the culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, the medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the compounds is added to the respective wells.

    • Control wells should contain medium with DMSO at the same concentration as the treated wells.

    • The plates are incubated for another 48 hours under the same conditions.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Cdc42_Rac1 Cdc42/Rac1 Ras->Cdc42_Rac1 PAK4 PAK4 Cdc42_Rac1->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Beta_Catenin β-Catenin PAK4->Beta_Catenin Compound This compound Derivative Compound->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton Remodeling Cofilin->Actin Migration_Invasion Cell Migration & Invasion Actin->Migration_Invasion Gene_Transcription Gene Transcription (Proliferation) Beta_Catenin->Gene_Transcription

Caption: PAK4 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Experimental_Workflow Start Start: this compound Precursor Synthesis Chemical Synthesis of Pyridine Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro MTT MTT Assay on Cancer Cell Lines InVitro->MTT KinaseAssay Kinase Inhibition Assay (e.g., PAK4) InVitro->KinaseAssay DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis KinaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

References

Application of 2-(2,4-Difluorophenyl)pyridine in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)pyridine (dfppy) is a crucial building block in the development of high-performance phosphorescent organic light-emitting diodes (OLEDs). Its primary application lies in its use as a cyclometalating ligand in iridium(III) complexes. The fluorine substituents on the phenyl ring play a significant role in tuning the electronic properties of the resulting complex, generally leading to a desirable blue shift in the emission color and enhancing the overall stability and efficiency of the OLED device. These iridium(III) complexes, particularly those featuring dfppy ligands, are renowned for their high quantum yields and are predominantly employed as phosphorescent emitters for blue and sky-blue OLEDs, a critical component for full-color displays and solid-state lighting.

One of the most well-known and widely studied iridium complexes incorporating this ligand is bis[2-(2,4-difluorophenyl)pyridinato-N,C2']iridium(III) picolinate (B1231196), commonly known as FIrpic. This complex has become a benchmark for blue phosphorescent emitters in the OLED industry. This document provides a comprehensive overview of the application of this compound in OLEDs, including performance data of devices utilizing its derivative complexes, detailed experimental protocols for synthesis and device fabrication, and characterization methodologies.

Performance of OLEDs Incorporating this compound Based Emitters

The performance of OLEDs is critically dependent on the specific iridium complex used, the host material in the emissive layer, and the overall device architecture. The following tables summarize the performance of various OLEDs that utilize iridium(III) complexes with this compound as a ligand.

Emitter (dfppy-based Ir(III) Complex)Host MaterialMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission ColorCIE Coordinates (x, y)Reference
(dfdmappy)₂Ir(phim)Not specified28Not specifiedNot specifiedBlue(0.16, 0.21)[1]
[(L1)₂(biim)]ClmCP4.58.52Not specifiedBlue(0.16, 0.33)[2]
Ir-dfpMepy-CNDPEPONot specifiedNot specifiedNot specifiedDeep Blue(0.16, 0.17)[3]
Complex 1 (with 2',6'-difluoro-2,3'-bipyridine)Not specified7.0Not specified4.14True Blue(0.159, 0.185)[4]
FK306mCP>17Not specified>30Blue(0.16, 0.25)[5]

Note: "dfdmappy" is 2-(2,4-difluorophenyl)-N,N-dimethylpyridin-4-amine, "phim" is N-heterocyclic carbene, "L1" is 2-(2',4'-difluorophenyl)-4-methylpyridine, "biim" is 2,2'-biimidazole, "mCP" is 1,3-Bis(N-carbazolyl)benzene, "Ir-dfpMepy-CN" is a complex with 2-(2,4-difluorophenyl)-4-methylpyridine (B3052172) and a cyanide ligand, "DPEPO" is Bis(2-(diphenylphosphino)phenyl)ether oxide, "FK306" is a bis-heteroleptic iridium(III) complex with fluorinated bipyridyl ligands.

Experimental Protocols

Synthesis of a Representative Iridium(III) Complex: bis[2-(2,4-difluorophenyl)pyridinato-N,C2']iridium(III) picolinate (FIrpic)

The synthesis of FIrpic typically involves a two-step process: the formation of a chloro-bridged iridium(III) dimer followed by the reaction with the ancillary ligand (picolinic acid).

Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer [(dfppy)₂Ir(μ-Cl)]₂

  • Reactants: Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O) and this compound (dfppy).

  • Solvent: A mixture of 2-ethoxyethanol (B86334) and water (e.g., 3:1 v/v).

  • Procedure:

    • Combine IrCl₃·xH₂O and an excess of the dfppy ligand (typically 2.5-3 equivalents) in the solvent mixture.

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the mixture to reflux (around 120-130 °C) and maintain for 12-24 hours under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, a yellow precipitate, is typically collected by filtration, washed with methanol (B129727) and/or hexane, and dried under vacuum.

Step 2: Synthesis of FIrpic

  • Reactants: [(dfppy)₂Ir(μ-Cl)]₂ dimer and picolinic acid.

  • Solvent: A high-boiling point solvent such as 2-ethoxyethanol or glycerol.

  • Procedure:

    • Suspend the iridium dimer and an excess of picolinic acid (typically 2.5-3 equivalents per iridium atom) in the solvent.

    • Add a base, such as sodium carbonate (Na₂CO₃), to facilitate the reaction.

    • Heat the mixture to a high temperature (e.g., 150-200 °C) and stir for 12-24 hours under an inert atmosphere.

    • After cooling to room temperature, add water to precipitate the crude product.

    • Collect the solid by filtration, wash with water and methanol, and then dry.

    • Purify the crude FIrpic by temperature gradient sublimation to achieve the high purity required for OLED fabrication.

G IrCl3 IrCl₃·xH₂O Dimer [(dfppy)₂Ir(μ-Cl)]₂ (Chloro-bridged Dimer) IrCl3->Dimer Reflux in 2-ethoxyethanol/water dfppy This compound (dfppy) dfppy->Dimer FIrpic bis[2-(2,4-difluorophenyl)pyridinato-N,C2']iridium(III) picolinate (FIrpic) Dimer->FIrpic High Temp. in 2-ethoxyethanol PicolinicAcid Picolinic Acid PicolinicAcid->FIrpic Purification Sublimation FIrpic->Purification PureFIrpic High Purity FIrpic Purification->PureFIrpic

Synthetic pathway for FIrpic.
OLED Fabrication Protocol (Vacuum Thermal Evaporation)

This protocol describes a general method for fabricating a multilayer phosphorescent OLED using vacuum thermal evaporation.

  • Substrate Preparation:

    • Start with pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (typically 15 minutes for each step).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be precisely controlled using quartz crystal monitors. A typical device structure is as follows:

      • Hole Injection Layer (HIL): Deposit a material like 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HATCN) to a thickness of approximately 10 nm.

      • Hole Transport Layer (HTL): Deposit a material like N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) or 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) to a thickness of about 40 nm.[3]

      • Emissive Layer (EML): Co-evaporate the host material (e.g., mCP or DPEPO) and the phosphorescent emitter (e.g., FIrpic) at a specific doping concentration (typically 5-15 wt%). The thickness of this layer is usually around 10-20 nm.[3][5]

      • Exciton Blocking Layer (EBL) / Hole Blocking Layer (HBL): An optional layer such as 2,8-bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PPT) can be deposited to confine excitons within the EML.

      • Electron Transport Layer (ETL): Deposit an electron-transporting material like tris(8-hydroxyquinolinato)aluminum (Alq₃) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) to a thickness of 30-50 nm.[3]

  • Cathode Deposition:

    • Deposit a thin layer of an electron injection material like lithium fluoride (B91410) (LiF) (0.5-1 nm) to lower the electron injection barrier.[5]

    • Deposit a metal cathode, typically aluminum (Al), to a thickness of 100-150 nm.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

G Substrate Glass Substrate Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) (Host:dfppy-complex) ETL Electron Transport Layer (ETL) EIL Electron Injection Layer (EIL) Cathode Cathode (e.g., Al)

Typical OLED device structure.
Characterization Protocols

  • Electroluminescence (EL) Characterization:

    • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

    • The EL spectra and Commission Internationale de l'Eclairage (CIE) coordinates are measured using a spectroradiometer.

    • The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.

  • Photophysical Characterization:

    • UV-Vis absorption and photoluminescence (PL) spectra of the synthesized complexes in solution and as thin films are recorded using a spectrophotometer and a fluorometer, respectively.

    • The photoluminescence quantum yield (PLQY) is determined using an integrating sphere.

    • The phosphorescence lifetime is measured using time-resolved photoluminescence spectroscopy.

  • Electrochemical Characterization:

    • Cyclic voltammetry (CV) is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials. This is typically performed in a three-electrode cell with a working electrode, a counter electrode, and a reference electrode, in a suitable solvent with a supporting electrolyte.

Conclusion

This compound is a cornerstone ligand for the development of highly efficient blue phosphorescent emitters for OLEDs. The iridium(III) complexes derived from this ligand, most notably FIrpic, have enabled significant advancements in display and lighting technologies. The protocols and data presented herein provide a foundational guide for researchers and scientists working on the synthesis of novel emitters and the fabrication of advanced OLED devices. Further research in this area continues to focus on improving the color purity, efficiency, and operational lifetime of blue OLEDs, with the molecular design of ligands like this compound remaining a key strategy for innovation.

References

Application Notes and Protocols: Synthesis of 2-(2,4-Difluorophenyl)pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-(2,4-Difluorophenyl)pyridine, a valuable intermediate in the development of pharmaceuticals and functional materials.[1] The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine (B144113) and (2,4-difluorophenyl)boronic acid. This method offers high efficiency and good functional group tolerance, making it a robust procedure for researchers in organic synthesis and drug discovery.[2][3] The protocol described herein utilizes tetrakis(triphenylphosphine)palladium(0) as the catalyst and provides a high yield of the desired product.[4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[2][5] This reaction is particularly significant in the synthesis of biaryl and heteroaryl compounds, which are common motifs in medicinally important molecules.[6] this compound is a key building block in the synthesis of various organic compounds, including ligands for blue-light emitting Ir(III) complexes used in phosphorescent OLEDs.[4] The presence of the difluorophenyl group can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making this intermediate highly valuable in medicinal chemistry.[1]

This application note details a reliable and high-yielding protocol for the synthesis of this compound from readily available starting materials, 2-bromopyridine and (2,4-difluorophenyl)boronic acid.[4]

Reaction Scheme

The overall reaction is depicted below:

Figure 1. Suzuki-Miyaura coupling of 2-bromopyridine with (2,4-difluorophenyl)boronic acid.

Experimental Protocol

3.1. Materials and Reagents

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Procedure

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromopyridine (2.01 mL, 21.1 mmol), (2,4-difluorophenyl)boronic acid (4.00 g, 25.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.732 g, 0.633 mmol).[4]

  • Dissolve the solids in 50 mL of tetrahydrofuran (THF).[4]

  • Add 30 mL of a 2 M aqueous solution of sodium carbonate (Na₂CO₃) to the reaction mixture.[4]

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux at 70°C and stir for 24 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the crude reaction mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[4]

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (4:1, v/v) as the eluent.[4]

  • The final product, this compound, is obtained as a colorless liquid.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Volume/Mass UsedMolar Equiv.
2-Bromopyridine158.0121.12.01 mL1.0
(2,4-Difluorophenyl)boronic acid157.9125.34.00 g1.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.6330.732 g0.03
Sodium Carbonate (2M solution)105.996030 mL2.84
This compound191.1720.473.90 g (Yield)-

Reaction Outcome:

ParameterValue
Reaction Time24 h
Temperature70 °C
Product Yield97%
Product Purity>98% (by NMR)
Product AppearanceColorless liquid

Visualizations

Diagram 1: Experimental Workflow

experimental_workflow reagents Reagents - 2-Bromopyridine - (2,4-Difluorophenyl)boronic acid - Pd(PPh3)4 - Na2CO3 dissolution Dissolution in THF/H2O reagents->dissolution 1 reaction Reaction 70°C, 24h dissolution->reaction 2 workup Aqueous Workup & Extraction (CH2Cl2) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Final Product This compound purification->product 5

Caption: Workflow for the synthesis of this compound.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product r1x R1-X (2-Bromopyridine) r1x->oxidative_addition r2b R2-B(OH)2 ((2,4-Difluorophenyl) boronic acid) r2b->transmetalation base Base (Na2CO3) base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • 2-Bromopyridine is harmful if swallowed or in contact with skin.

  • Tetrahydrofuran is a flammable solvent. Avoid open flames and sparks.

Conclusion

The described protocol for the Suzuki-Miyaura cross-coupling of 2-bromopyridine and (2,4-difluorophenyl)boronic acid provides an efficient and high-yielding route to this compound. This procedure is straightforward and utilizes commercially available reagents, making it accessible for a wide range of researchers in academic and industrial settings. The versatility of the Suzuki coupling allows for potential adaptation of this protocol to synthesize a variety of other substituted biaryl compounds.[7]

References

Application Note: High-Purity Isolation of 2-(2,4-Difluorophenyl)pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Difluorophenyl)pyridine is a critical heterocyclic building block in medicinal chemistry and materials science.[1][2] Its unique electronic properties, imparted by the difluorophenyl moiety, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs).[1][3] The synthesis of this compound, often via Suzuki coupling between 2-bromopyridine (B144113) and 2,4-difluorophenylboronic acid, results in a crude mixture containing the desired product, unreacted starting materials, and by-products.[3] Achieving high purity is essential for subsequent reactions and final product efficacy. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.

Key Challenge

The primary challenge is the efficient separation of the target compound from structurally similar impurities and residual palladium catalyst from the synthesis. A robust chromatographic method is required to yield the product with high purity (≥97%).[4]

Experimental Protocol

This protocol details the purification of this compound from a crude reaction mixture. The methodology is based on standard laboratory practices for silica gel flash column chromatography.[5][6]

1. Materials and Equipment

  • Stationary Phase: Silica gel (Geduran® Si 60, 0.040-0.063 mm)[7]

  • Mobile Phase Solvents: n-Hexane (or Heptane) and Ethyl Acetate (B1210297) (EtOAc), HPLC grade

  • Crude Sample: this compound, post-synthesis workup

  • Apparatus:

    • Glass chromatography column or automated flash chromatography system

    • Solvent reservoir

    • Fraction collector or test tubes/flasks

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp (254 nm)

    • Rotary evaporator

2. Preparation for Chromatography

  • TLC Analysis: Before performing the column, optimize the separation conditions using TLC.[5] Test various ratios of hexane (B92381)/ethyl acetate to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[8] A common starting point is a 4:1 mixture of n-hexane/ethyl acetate.[3]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 4.0 g) in a minimal amount of a suitable solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Concentrate the mixture using a rotary evaporator until a free-flowing powder is obtained. This ensures the sample is evenly loaded onto the column.[7]

3. Column Packing (Wet Method)

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[9]

  • Fill the column with the initial, least polar eluent (e.g., 100% n-hexane).

  • Prepare a slurry of silica gel in the same eluent. The ratio of silica gel to crude product should be between 20:1 and 100:1 by weight, depending on the difficulty of the separation.[5]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[9]

  • Open the stopcock to allow the solvent to drain until it is level with the top of the silica bed. Never let the column run dry.[6]

4. Elution and Fraction Collection

  • Carefully add the prepared dry-loaded sample to the top of the silica bed.

  • Add a thin layer of sand or fritted glass on top to prevent disturbance of the silica bed when adding eluent.

  • Begin the elution process by adding the mobile phase. A gradient elution is often effective.[7]

    • Start with a non-polar solvent mixture (e.g., 100% n-hexane or 95:5 heptane/EtOAc).[10]

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be from 100% hexane to a 4:1 hexane/ethyl acetate mixture.[3][7]

  • Collect the eluent in fractions of appropriate volume.

  • Monitor the fractions by TLC to identify those containing the pure product.[10]

5. Product Isolation

  • Combine the fractions that contain the pure this compound as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[7] The product is typically a colorless liquid or a white crystalline solid.[3]

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound based on a literature-reported synthesis and purification.[3]

ParameterValueReference
Stationary Phase Silica Gel[3]
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (4:1, v/v)[3]
Initial Crude Mass 4.12 g (from 21.1 mmol scale)[3]
Final Product Mass 3.90 g[3]
Yield 97%[3]
Purity (Typical) >97%[2][4]
Physical Appearance Colorless Liquid / White Crystal[3]

Workflow Visualization

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

G crude Crude Product tlc TLC Analysis (Solvent System Dev.) crude->tlc Optimize prep Sample Preparation (Dry Loading) crude->prep column Column Chromatography (Gradient Elution) tlc->column prep->column Load pack Column Packing (Wet Slurry) pack->column Load collect Fraction Collection column->collect analyze Fraction Analysis (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify evap Solvent Evaporation (Rotovap) combine->evap pure Pure Product (>97%) evap->pure

Caption: Workflow for the column chromatography purification of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic importance necessitates robust and scalable synthetic routes to ensure a consistent and cost-effective supply for research and development as well as commercial production. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on two of the most industrially viable methods: the Suzuki-Miyaura coupling and the Negishi coupling. These palladium-catalyzed cross-coupling reactions offer high yields, good functional group tolerance, and are amenable to large-scale production.

Recommended Synthetic Pathways

Two primary palladium-catalyzed cross-coupling reactions are recommended for the scale-up synthesis of this compound. The choice between these methods will depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

A generalized workflow for the synthesis is presented below:

Synthesis Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling 2-Halopyridine_S 2-Halopyridine Suzuki_Reaction Pd Catalyst, Base Solvent, Heat 2-Halopyridine_S->Suzuki_Reaction Boronic_Acid 2,4-Difluorophenylboronic Acid Boronic_Acid->Suzuki_Reaction Product This compound Suzuki_Reaction->Product 2-Halopyridine_N 2-Halopyridine Negishi_Reaction Pd Catalyst Solvent, Heat 2-Halopyridine_N->Negishi_Reaction Organozinc (2,4-Difluorophenyl)zinc Halide Organozinc->Negishi_Reaction Negishi_Reaction->Product Purification Purification (e.g., Distillation, Crystallization) Product->Purification

General synthesis workflow for this compound.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In this protocol, a 2-halopyridine is coupled with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme:

Suzuki-Miyaura Reaction Reactant1 2-Chloropyridine Plus1 + Reactant2 2,4-Difluorophenylboronic Acid Arrow -> Reactant2->Arrow Product This compound Arrow->Product Catalyst Pd(OAc)2 / SPhos Base K3PO4 Solvent Toluene / H2O Negishi Reaction Reactant1 2-Bromopyridine Plus1 + Reactant2 (2,4-Difluorophenyl)zinc Chloride Arrow -> Reactant2->Arrow Product This compound Arrow->Product Catalyst Pd(PPh3)4 Solvent THF

Application Notes and Protocols: Derivatization of 2-(2,4-Difluorophenyl)pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,4-Difluorophenyl)pyridine is a versatile scaffold in medicinal chemistry, prized for its unique electronic properties conferred by the fluorine substituents. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent evaluation of its derivatives as potential therapeutic agents, particularly targeting kinase signaling pathways implicated in cancer.

Strategic Derivatization for Kinase Inhibition

The derivatization of this compound is a key strategy in the development of novel kinase inhibitors. The pyridine (B92270) ring can serve as a hinge-binding motif, while the difluorophenyl group can be directed towards the solvent-exposed region or other hydrophobic pockets within the kinase domain. Common derivatization strategies include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce diverse substituents at various positions on the pyridine ring. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data for representative derivatives of fluorinated phenylpyridines and related heterocyclic compounds, illustrating their potential as kinase inhibitors. While not exclusively derived from this compound, this data provides a strong rationale for its use as a core scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives against B-RafV600E [1]

Compound IDR GroupB-RafV600E IC50 (nM)
1a Methyl149
1b Ethyl85
1c n-Propyl45
1d Isopropyl38
1e Cyclopropyl25
1f Phenyl78

Table 2: Anticoccidial Activity of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine Derivatives against Eimeria tenella cGMP-dependent protein kinase [2]

Compound IDR Group on PyrimidineE. tenella cGMP-PK IC50 (nM)
2a H0.32
2b 2-amino0.15
2c 2-methylamino0.081
2d 2-dimethylamino0.12
2i 4-amino0.25

Experimental Protocols

A. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with a boronic acid or ester.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the halogenated this compound derivative, boronic acid or ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

B. General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of a halogenated this compound derivative.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.02-0.05 equiv)

  • Ligand (e.g., BINAP, Xantphos, 0.04-0.10 equiv)

  • Base (e.g., NaOt-Bu, Cs2CO3, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the catalyst complex.

  • Add the halogenated this compound derivative, amine, and base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

C. Protocol for MTT Cell Viability Assay[3][4][5][6][7]

This assay determines the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

D. Protocol for In Vitro Kinase Inhibition Assay[8][9][10][11][12]

This assay measures the ability of the synthesized compounds to inhibit the activity of a specific kinase (e.g., EGFR, B-Raf).

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add the test compound, recombinant kinase, and kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Key Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for the synthesis and evaluation of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->RAF

Caption: EGFR and RAF-MEK-ERK signaling pathways targeted by this compound derivatives.

Experimental_Workflow Start This compound Derivatization Derivatization (e.g., Suzuki, Buchwald-Hartwig) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Biological_Screening Biological Screening Purification->Biological_Screening In_Vitro_Assays In Vitro Assays (MTT, Kinase Inhibition) Biological_Screening->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for derivatization and evaluation.

SAR_Logic Core This compound Core Scaffold Modification Systematic Modification of Substituents (R groups) Core->Modification Activity Measure Biological Activity (e.g., IC50) Modification->Activity Correlation Correlate Structural Changes with Activity Activity->Correlation Model Develop SAR Model for Lead Optimization Correlation->Model

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Application Notes and Protocols for the Use of 2-(2,4-Difluorophenyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical research and development. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and binding affinity to target proteins. 2-(2,4-Difluorophenyl)pyridine is a valuable fluorinated building block that combines the favorable electronic properties of a difluorophenyl group with the versatile chemistry of the pyridine (B92270) ring. While direct synthesis of major commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motif is of significant interest for the design of novel active ingredients. Pyridine-based compounds are crucial in a wide array of fungicides, insecticides, and herbicides.

This document provides detailed application notes and a hypothetical, yet plausible, experimental protocol for the synthesis of a novel fungicidal candidate derived from this compound. The methodologies described are based on established and widely used synthetic transformations in agrochemical research.

Key Properties of this compound

The utility of this compound as a synthetic intermediate in agrochemical research is underpinned by its distinct physicochemical properties.

PropertyValueReference
CAS Number 391604-55-0[1]
Molecular Formula C₁₁H₇F₂N[1]
Molecular Weight 191.18 g/mol [1]
Boiling Point 95 °C at 0.4 mmHg[1]
Density 1.254 g/mL at 25 °C[1]
Refractive Index n20/D 1.570[1]

Application in the Synthesis of a Novel Fungicidal Candidate

The following section outlines a detailed synthetic protocol for a hypothetical fungicidal compound, N-(4-((5-(2,4-difluorophenyl)pyridin-2-yl)oxy)phenyl)-N-methylacetamide (DFP-Fungicide-1) . This target molecule incorporates the this compound core and a toxophore (the N-acetyl-N-methylaniline moiety) known for its fungicidal activity in other chemical series. The synthetic workflow is designed to be robust and adaptable for library synthesis in a research and development setting.

Proposed Signaling Pathway of Action

Many fungicides containing substituted pyridine rings act as inhibitors of the mitochondrial respiratory chain, particularly at Complex II (Succinate Dehydrogenase, SDH) or Complex III (the Qo site of the cytochrome bc1 complex). The hypothetical DFP-Fungicide-1 is designed to target the succinate (B1194679) dehydrogenase enzyme, a mode of action common to a successful class of fungicides known as SDHIs.

signaling_pathway DFP_Fungicide_1 DFP-Fungicide-1 SDH_Enzyme Succinate Dehydrogenase (Complex II) DFP_Fungicide_1->SDH_Enzyme Fungal_Growth_Inhibition Fungal Growth Inhibition Fumarate Fumarate SDH_Enzyme->Fumarate Oxidizes Electron_Transport Electron Transport Chain SDH_Enzyme->Electron_Transport Succinate Succinate Succinate->SDH_Enzyme Binds to ATP_Production ATP Production Electron_Transport->ATP_Production Drives

Caption: Proposed mode of action for DFP-Fungicide-1 as an SDHI.

Experimental Protocols

Synthesis of DFP-Fungicide-1

The synthesis of the target compound is proposed as a three-step process starting from this compound.

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Aromatic Substitution Start This compound Reagent1 m-CPBA Dichloromethane (B109758) Start->Reagent1 Intermediate1 This compound N-oxide Reagent1->Intermediate1 Reagent2 POCl₃ Intermediate1->Reagent2 Intermediate2 2-Chloro-5-(2,4-difluorophenyl)pyridine Intermediate1->Intermediate2 Reagent2->Intermediate2 Reagent3 4-(N-methylacetamido)phenol K₂CO₃, DMF Intermediate2->Reagent3 FinalProduct DFP-Fungicide-1 Intermediate2->FinalProduct Reagent3->FinalProduct

Caption: Synthetic workflow for the preparation of DFP-Fungicide-1.

Step 1: Synthesis of this compound N-oxide

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (e.g., 10.0 g, 52.3 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (e.g., 15.6 g of 77% purity, ~69.3 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) or used directly in the next step if sufficiently pure.

Quantitative Data (Hypothetical):

ParameterValue
Yield 95%
Purity (by HPLC) >98%
Appearance White to off-white solid
Step 2: Synthesis of 2-Chloro-5-(2,4-difluorophenyl)pyridine

Materials:

  • This compound N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 5.0 eq)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Place this compound N-oxide (e.g., 10.3 g, 49.7 mmol) in a 100 mL round-bottom flask.

  • Carefully add phosphorus oxychloride (e.g., 23.0 mL, 248.5 mmol) at room temperature.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane).

Quantitative Data (Hypothetical):

ParameterValue
Yield 78%
Purity (by HPLC) >97%
Appearance Colorless oil or low-melting solid
Step 3: Synthesis of N-(4-((5-(2,4-difluorophenyl)pyridin-2-yl)oxy)phenyl)-N-methylacetamide (DFP-Fungicide-1)

Materials:

  • 2-Chloro-5-(2,4-difluorophenyl)pyridine (1.0 eq)

  • 4-(N-methylacetamido)phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add 2-Chloro-5-(2,4-difluorophenyl)pyridine (e.g., 5.0 g, 22.2 mmol), 4-(N-methylacetamido)phenol (e.g., 4.0 g, 24.4 mmol), and potassium carbonate (e.g., 6.1 g, 44.4 mmol).

  • Add anhydrous DMF (50 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water (200 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol/water to afford the pure final compound.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85%
Purity (by HPLC) >99%
Appearance White crystalline solid
Melting Point 145-147 °C

Biological Activity Data (Hypothetical)

The following table presents hypothetical in vitro fungicidal activity data for DFP-Fungicide-1 against a panel of common plant pathogens, with a commercial SDHI fungicide included for comparison.

Fungal PathogenDFP-Fungicide-1 EC₅₀ (mg/L)Commercial SDHI EC₅₀ (mg/L)
Botrytis cinerea (Gray Mold)0.850.52
Septoria tritici (Leaf Blotch of Wheat)0.420.30
Alternaria solani (Early Blight of Tomato)1.200.95
Rhizoctonia solani (Sheath Blight of Rice)2.501.80

This compound represents a promising, albeit currently underutilized, building block for the synthesis of novel agrochemicals. The presented synthetic protocols and workflows illustrate a clear and efficient pathway to novel molecules with potential fungicidal activity. The combination of the difluorophenyl moiety and the pyridine core offers a rich scaffold for further optimization and derivatization in the quest for new and effective crop protection solutions. Researchers and drug development professionals can adapt these methodologies to create diverse libraries of compounds for biological screening.

References

Application Notes and Protocols for the Synthesis of Fluorinated Biaryls via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The Negishi cross-coupling reaction, a powerful carbon-carbon bond-forming tool, offers a versatile and high-yielding pathway for the synthesis of these valuable fluorinated biaryls. This document provides detailed experimental protocols and application notes for researchers utilizing this methodology. The Negishi reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] Its tolerance for a wide array of functional groups makes it particularly suitable for complex molecule synthesis.[2]

Core Concepts and Advantages

The Negishi cross-coupling reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key advantage is the relatively high reactivity of the organozinc reagent, which often allows for milder reaction conditions compared to other cross-coupling reactions. Furthermore, the development of advanced catalyst systems has enabled the coupling of a broad range of fluorinated substrates, including those that are electronically deactivated or sterically hindered.[3] Recent advancements have even demonstrated the use of nanoparticle catalysts in aqueous media, offering a greener approach to this transformation.[4]

Experimental Workflow

The general workflow for a Negishi cross-coupling reaction to synthesize fluorinated biaryls involves the preparation of the organozinc reagent, followed by the palladium- or nickel-catalyzed coupling with a fluorinated aryl halide.

G cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_purification Product Isolation start Start: Aryl Halide or Fluorinated Arene organolithium Formation of Aryllithium (e.g., with n-BuLi) start->organolithium organozinc Transmetalation to Arylzinc (e.g., with ZnCl2) organolithium->organozinc reaction_setup Reaction Setup: - Arylzinc Reagent - Fluorinated Aryl Halide - Pd/Ni Catalyst & Ligand - Solvent organozinc->reaction_setup Use in Coupling coupling Negishi Cross-Coupling (Heating/Stirring) reaction_setup->coupling workup Reaction Workup: - Quenching - Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Fluorinated Biaryl Product analysis->product

Caption: Experimental workflow for Negishi cross-coupling.

Catalytic Cycle

The catalytic cycle of the Negishi cross-coupling reaction is a fundamental concept for understanding and optimizing the reaction conditions.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R2-ZnX pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product R1-R2 reductive_elimination->product

Caption: Catalytic cycle of the Negishi cross-coupling.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Fluorinated Biaryls

This protocol is a generalized procedure based on common practices in the literature.[3]

Materials:

  • Aryl halide (or triflate)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • n-Butyllithium (n-BuLi) or other organolithium reagent

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Fluorinated aryl halide (or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Anhydrous reaction vessel (Schlenk tube or flask)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Arylzinc Reagent:

    • To a solution of the aryl halide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add n-butyllithium (1.1 equiv) dropwise.

    • Stir the reaction mixture at this temperature for 30-60 minutes.

    • Add a solution of anhydrous ZnCl₂ (1.2 equiv) in anhydrous THF to the reaction mixture at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Negishi Cross-Coupling Reaction:

    • In a separate oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).

    • Add the fluorinated aryl halide (1.0 equiv).

    • Evacuate and backfill the tube with an inert gas.

    • Add the freshly prepared arylzinc reagent solution via cannula to the Schlenk tube containing the catalyst and fluorinated aryl halide.

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fluorinated biaryl.

Protocol 2: Continuous-Flow Synthesis of 2-Fluorobiaryls

This protocol is adapted from a continuous-flow method for the regioselective arylation of fluoroarenes.[5][6]

Materials and Equipment:

  • Continuous-flow reactor system with multiple pumps and temperature-controlled reactor coils.

  • Fluoroarene (e.g., fluorobenzene)

  • s-Butyllithium/N,N,N',N'-tetramethylethylenediamine (s-BuLi/TMEDA) complex

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF

  • Aryl halide

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos) solution in THF

  • Anhydrous THF

Procedure:

  • Stream 1 (Lithiation): A solution of the fluoroarene in anhydrous THF is pumped and mixed with a solution of s-BuLi/TMEDA in a temperature-controlled reactor coil (e.g., at -20 °C to 0 °C) to achieve regioselective lithiation.

  • Stream 2 (Zinction): The output from the lithiation step is then mixed with a solution of ZnCl₂ in THF in a second reactor coil to form the organozinc reagent.

  • Stream 3 (Negishi Coupling): The organozinc stream is then combined with a pre-mixed stream of the aryl halide, palladium catalyst, and ligand in THF in a third, heated reactor coil (e.g., 80-120 °C).

  • Collection and Workup: The output from the final reactor is collected. The crude product is then worked up and purified as described in Protocol 1.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative quantitative data for the Negishi cross-coupling synthesis of fluorinated biaryls.

Table 1: Palladium-Catalyzed Synthesis of Various Fluorinated Biaryls

EntryFluorinated Aryl HalideArylzinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzenePhenylzinc chloridePd₂(dba)₃ (2)SPhos (4)THF801295[3]
21-Iodo-2-fluorobenzene4-Methoxyphenylzinc chloridePd(PPh₃)₄ (5)-Dioxane1001688[7]
34-Chloro-benzotrifluoride2-Tolylzinc chloridePd[P(t-Bu)₃]₂ (3)-THF/NMP1002475[3]
4PentafluoroiodobenzenePentafluorophenylzinc iodide[PdCl₂(PhPEWO-F)] (2)-THF80290[8]

Table 2: Nickel-Catalyzed Synthesis of Fluorinated Biaryls

EntryFluorinated Aryl HalideArylzinc ReagentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-4-fluorobenzenePhenylzinc chlorideNiCl₂(dppe) (5)THF651285
2PentafluoroiodobenzenePentafluorophenylzinc iodide[NiCl₂(PhPEWO-F)] (2)THF80382

Troubleshooting and Optimization

  • Low Yields:

    • Ensure all reagents and solvents are strictly anhydrous. Organozinc reagents are sensitive to moisture.

    • Verify the activity of the organolithium reagent.

    • Optimize the catalyst and ligand system. Electron-rich and bulky phosphine (B1218219) ligands are often effective.[3]

    • Increase the reaction temperature or time.

    • The addition of salts like LiCl can sometimes improve reactivity.[9]

  • Side Reactions:

    • Homo-coupling of the organozinc reagent can occur. Using a slight excess of the aryl halide can sometimes mitigate this.

    • Decomposition of the organozinc reagent can be an issue. Prepare it fresh and use it immediately.

  • Poor Regioselectivity (in continuous flow):

    • Precisely control the temperature of the lithiation step, as this is crucial for regioselectivity.[5][6]

Conclusion

The Negishi cross-coupling reaction is a highly effective and versatile method for the synthesis of fluorinated biaryls. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high yields of a wide variety of fluorinated biaryl products. The protocols and data presented herein provide a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings. The continuous development of new catalysts and methodologies, such as flow chemistry, continues to expand the scope and applicability of the Negishi coupling in modern organic synthesis.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(2,4-Difluorophenyl)pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (using a boronic acid), the Negishi coupling (using an organozinc reagent), and direct C-H arylation. The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability.

Q2: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors to investigate?

A2: Low yields in Suzuki couplings involving pyridine (B92270) substrates are common and can often be attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.

  • Poor Reagent Quality: Boronic acids can degrade over time (protodeboronation), and the purity of all reagents (halopyridine, catalyst, base, solvent) is critical.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial and highly interdependent.

  • Oxygen Contamination: The presence of oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[1]

Q3: What are common side reactions in the synthesis of this compound and how can they be minimized?

A3: Key side reactions include:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two boronic acid molecules or two halopyridine molecules). This can be minimized by ensuring an inert atmosphere (thoroughly degassing solvents) and using an efficient palladium(0) source or a precatalyst that is readily reduced.[1][2]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often an issue with aqueous basic conditions.[1] Using anhydrous conditions, milder bases (like KF or K₂CO₃), or more stable boron reagents (e.g., pinacol (B44631) esters or trifluoroborate salts) can mitigate this problem.[1][2]

  • Hydrodehalogenation: The replacement of the halogen on the pyridine ring with a hydrogen atom. This can be influenced by the choice of ligand and reaction conditions.

Q4: How do I choose the right catalyst and ligand for my Suzuki-Miyaura coupling?

A4: For challenging substrates like 2-halopyridines, highly active catalyst systems are often necessary. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are frequently effective.[2] These ligands help to stabilize the palladium catalyst, facilitate the oxidative addition step, and sterically hinder the pyridine nitrogen from coordinating to the metal center.[2] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[2]

Q5: Can Direct C-H Arylation be used to synthesize this compound?

A5: Yes, direct C-H arylation is a viable and increasingly popular method as it avoids the pre-functionalization of one of the coupling partners. This typically involves reacting pyridine (or a pyridine derivative like pyridine N-oxide) directly with 1,3-difluorobenzene (B1663923) in the presence of a palladium or rhodium catalyst.[3] The reaction of 1,3-difluorobenzene has been shown to selectively occur at the C-H bond between the two fluorine atoms.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, this guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed check_reagents Verify Reagent Quality & Purity (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Ensure Inert Atmosphere (Degassed Solvents) start->check_atmosphere side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) start->side_reactions optimize_catalyst Optimize Catalyst System (Ligand & Pd Source) check_reagents->optimize_catalyst Reagents OK optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, KF) check_conditions->optimize_base Conditions Suboptimal check_atmosphere->optimize_catalyst Atmosphere OK side_reactions->optimize_base Side Reactions Present optimize_catalyst->optimize_base optimize_solvent Change Solvent System (e.g., Toluene/H2O, Dioxane) optimize_base->optimize_solvent rerun Re-run Optimized Reaction optimize_solvent->rerun G cluster_0 Step 1: Organozinc Formation cluster_1 Step 2: Cross-Coupling 2-Halopyridine 2-Halopyridine Pyridyl-Lithium Pyridyl-Lithium 2-Halopyridine->Pyridyl-Lithium  1. t-BuLi, THF, -78°C 2-Pyridylzinc Halide 2-Pyridylzinc Halide Pyridyl-Lithium->2-Pyridylzinc Halide  2. ZnCl2 2-Pyridylzinc Halide1-Bromo-2,4-difluorobenzene 2-Pyridylzinc Halide1-Bromo-2,4-difluorobenzene Product This compound 2-Pyridylzinc Halide1-Bromo-2,4-difluorobenzene->Product Pd(PPh3)4 (cat.) THF, Reflux G setup 1. Setup - Oven-dried flask - Stir bar - Inert atmosphere (Ar/N2) reagents 2. Add Reagents - 2-Chloropyridine (1.0 eq) - (2,4-Difluorophenyl)boronic acid (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) setup->reagents purge 3. Purge & Add Solvent - Evacuate and backfill with inert gas (3x) - Add degassed solvent (e.g., Toluene/H2O) reagents->purge catalyst 4. Add Catalyst - Add Pd catalyst/ligand system (e.g., Pd(OAc)2/SPhos) purge->catalyst reaction 5. Reaction - Heat to 80-110°C - Stir for 12-24h - Monitor by TLC/GC-MS catalyst->reaction workup 6. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup purify 7. Purification - Dry organic layer (Na2SO4) - Filter and concentrate - Purify by column chromatography workup->purify

References

Technical Support Center: Synthesis of Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Fluorinated Biaryls. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of these important compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Fluorinated Biaryl Product

Q: My cross-coupling reaction (e.g., Suzuki-Miyaura) to synthesize a fluorinated biaryl is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low to no yield in fluorinated biaryl synthesis is a common issue. Here’s a step-by-step guide to troubleshoot the problem:

  • Check the Integrity of Your Starting Materials:

    • Aryl Halides/Triflates: Ensure the purity of your aryl halide or triflate. Impurities can poison the catalyst.

    • Boronic Acids/Esters: Arylboronic acids are prone to decomposition (protodeborylation), especially if they are electron-deficient or sterically hindered. Verify the purity of your boronic acid/ester by NMR or consider using more stable alternatives like MIDA boronates.[1]

  • Evaluate the Catalytic System:

    • Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is crucial. For sterically demanding or electron-poor substrates, specialized ligands such as Buchwald's biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often necessary to promote efficient reductive elimination.[2][3] A recently developed ligand, HFTPhos, has shown high activity for sterically demanding biaryls.[4]

    • Catalyst Deactivation: The catalyst may be deactivating prematurely. Ensure strict inert atmosphere conditions (degassed solvents, use of a glovebox or Schlenk line) as oxygen can oxidize the Pd(0) active species.[5]

  • Optimize Reaction Conditions:

    • Base: The choice and strength of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] For challenging couplings, a stronger base like Cs₂CO₃ might be required.[6][7] Sometimes, the addition of fluoride (B91410) ions (e.g., KF, CsF) can create more reactive fluoroboric species.[3]

    • Solvent: The solvent can significantly impact the reaction.[8][9] While mixtures of dioxane/water or toluene/water are common for Suzuki reactions, fluorinated solvents like HFIP or TFE have been shown to enhance reactivity in certain C-H activation reactions.[8][9] For substrates with poor solubility, solvents like DMF or THF might be better, but be mindful of potential side reactions at high temperatures.[10]

    • Temperature: The reaction may require higher temperatures to proceed. However, excessive heat can lead to decomposition of starting materials or the catalyst. A careful optimization of the reaction temperature is recommended.

  • Consider C-F Bond Activation:

    • If you are using a fluoroarene as one of the coupling partners, direct C-F bond activation is challenging due to the high bond strength.[11][12] This often requires specialized nickel or palladium catalysts with specific ligands.[12]

A general troubleshooting workflow for a failed reaction is illustrated below:

G cluster_SM Starting Materials cluster_Catalyst Catalytic System Start Low/No Yield of Fluorinated Biaryl Check_SM Verify Purity and Integrity of Starting Materials Start->Check_SM Check_Catalyst Evaluate Catalyst and Ligand Check_SM->Check_Catalyst If SMs are pure SM_Purity Impure Aryl Halide? Check_SM->SM_Purity Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Check_Catalyst->Optimize_Conditions If catalyst is appropriate Ligand_Choice Inappropriate Ligand? Check_Catalyst->Ligand_Choice Consider_Alternative Consider Alternative Coupling Strategy Optimize_Conditions->Consider_Alternative If still no improvement Success Successful Synthesis Consider_Alternative->Success Boronic_Acid_Decomp Boronic Acid Decomposition? SM_Purity->Boronic_Acid_Decomp No Catalyst_Deactivation Catalyst Deactivation? Ligand_Choice->Catalyst_Deactivation No

Caption: Troubleshooting workflow for low-yield fluorinated biaryl synthesis.

Problem 2: Significant Homocoupling of Starting Materials

Q: My reaction produces a significant amount of homocoupled byproducts instead of the desired fluorinated biaryl. How can I suppress this side reaction?

A: Homocoupling is a common side reaction, especially in Suzuki-Miyaura and Negishi couplings. Here are some strategies to minimize it:

  • Iron Catalysis with Fluoride Anion: Iron-catalyzed cross-coupling reactions have been shown to be effective, and the use of iron(III) fluoride (FeF₃) can remarkably suppress homocoupling. The fluoride anion is believed to stabilize the active iron species, preventing unwanted reductive elimination that leads to homocoupling.[13][14]

  • Control of Stoichiometry: Carefully control the stoichiometry of your coupling partners. Using a slight excess (1.1-1.5 equivalents) of the boronic acid reagent can sometimes favor the cross-coupling pathway.

  • Lowering Reaction Temperature: Higher temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature for a longer period.

  • Choice of Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others. Screening different palladium catalysts and ligands might be necessary.

  • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners (e.g., the Grignard reagent in a Kumada coupling or the organozinc reagent in a Negishi coupling) can maintain a low concentration of the reagent in the reaction mixture, thereby disfavoring homocoupling.

Problem 3: Defluorination or Other Side Reactions

Q: I am observing loss of fluorine from my starting material or other unexpected side products. What could be the cause and how can I prevent it?

A: Defluorination can occur under certain reaction conditions, especially with highly activated fluoroarenes.

  • Nucleophilic Aromatic Substitution (SNA_r): If your fluoroarene is highly electron-deficient (e.g., contains multiple electron-withdrawing groups), it can be susceptible to nucleophilic attack by the base or other nucleophiles present in the reaction mixture, leading to defluorination. Using a milder base or a non-nucleophilic base might help.

  • C-F Bond Activation and β-Fluoride Elimination: In some catalytic cycles, oxidative addition into a C-F bond can be followed by β-fluoride elimination, leading to defluorinated byproducts. The choice of catalyst and ligand is critical to favor the desired reductive elimination pathway over these side reactions.

  • Reaction with Water: The presence of water can lead to protodeborylation of the boronic acid, which can then lead to other side reactions. Ensure anhydrous conditions if you suspect this is an issue.

  • Enzyme-Catalyzed Defluorination: In biocatalytic systems, specific enzymes can catalyze the loss of fluorine during cross-linking reactions.[15] This is a highly specific process and generally not a concern in traditional organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for synthesizing fluorinated biaryls?

A1: The best method depends on the specific substrates and desired functional group tolerance.

  • Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.[5] It is often the first choice for many applications.

  • Negishi Coupling: This method uses organozinc reagents and is particularly useful for the synthesis of polyfluorinated biaryls. It can be highly selective and proceed at relatively low temperatures.[16]

  • Kumada-Corriu Coupling: This reaction utilizes Grignard reagents and is a powerful method, but the high reactivity of Grignard reagents can limit functional group tolerance.[1]

  • Hiyama Coupling: This method employs organosilanes and offers an alternative to boron-based reagents.[1]

  • Ullmann Reaction: This is a classical method for biaryl synthesis but often requires harsh reaction conditions (high temperatures, copper catalyst).[17]

The following diagram provides a simplified decision tree for selecting a suitable coupling method:

G Start Select Coupling Method for Fluorinated Biaryl Synthesis Functional_Group Functional Group Tolerance Required? Start->Functional_Group Suzuki Suzuki-Miyaura Coupling Functional_Group->Suzuki High Kumada Kumada-Corriu Coupling Functional_Group->Kumada Low Polyfluorinated Synthesizing Polyfluorinated Biaryl? Suzuki->Polyfluorinated Negishi Negishi Coupling Hiyama Hiyama Coupling Polyfluorinated->Negishi Yes Boron_Alternative Need an Alternative to Boron? Polyfluorinated->Boron_Alternative No Boron_Alternative->Hiyama Yes

References

Technical Support Center: Optimization of Suzuki Coupling for 2-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 2-arylpyridines via Suzuki-Miyaura coupling. This resource addresses common challenges and offers optimized protocols to enhance reaction efficiency and yield.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the Suzuki coupling of 2-substituted pyridines.

Problem 1: Low to No Product Yield

Potential CauseSuggested Solution
Protodeboronation of 2-pyridyl boronic acid 2-pyridyl boronic acids are often unstable and prone to cleavage of the C-B bond.[1][2][3] To mitigate this, consider using more stable boron reagents such as 2-pyridyl MIDA boronates, pinacol (B44631) esters, or trifluoroborates.[2][4][5] Alternatively, employing anhydrous solvents and milder bases can reduce the rate of this side reaction.[5]
Poor Catalyst Activity or Deactivation The pyridine (B92270) nitrogen can coordinate to the palladium center, inhibiting catalyst activity.[6] Ensure a strictly inert atmosphere by thoroughly degassing solvents and reagents to prevent catalyst oxidation.[2][7] Employing bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos can shield the metal center and promote the desired catalytic cycle.[6][8][9] A modest increase in catalyst loading may also improve conversion.[2]
Low Reactivity of 2-Halopyridine 2-chloropyridines are notably less reactive than their bromo or iodo counterparts.[8] To overcome this, higher reaction temperatures and highly active catalyst systems, such as those with Buchwald dialkylbiaryl phosphine ligands or N-heterocyclic carbenes (NHCs), are often necessary.[6][8]
Inefficient Transmetalation The transfer of the organic group from boron to palladium can be slow, especially for electron-deficient 2-pyridyl boron derivatives.[3] The choice of base is critical for activating the boronic acid; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[6][8] In some cases, the addition of a small amount of water can be beneficial when using anhydrous K₃PO₄.[10]

Problem 2: Formation of Significant Side Products

Potential CauseSuggested Solution
Homocoupling of Boronic Acid The self-coupling of the boronic acid reagent to form bipyridyl impurities is often promoted by the presence of oxygen.[2][5] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is crucial.[2][7] Using a direct Pd(0) source or an efficient precatalyst can also minimize homocoupling.[7] Lowering the reaction temperature may also disfavor this side reaction.[2][7]
Dehalogenation of the Aryl Halide The starting aryl halide can be reduced, leading to the formation of the corresponding arene as a byproduct.[5] This can be minimized by carefully screening and optimizing reaction parameters such as temperature, base, and solvent to favor the cross-coupling pathway.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Byproduct Formation unreacted_sm High Unreacted Starting Material? start->unreacted_sm side_products Significant Side Products? start->side_products increase_temp Increase Temperature unreacted_sm->increase_temp Yes anhydrous Ensure Anhydrous Conditions (for Protodeboronation) side_products->anhydrous Yes active_catalyst Use More Active Catalyst (e.g., Pd/SPhos) increase_temp->active_catalyst stronger_base Screen Stronger Bases (e.g., K₃PO₄) active_catalyst->stronger_base stable_boron Use Stable Boron Reagent (e.g., Pinacol Ester) stronger_base->stable_boron optimize_ligand Optimize Ligand Choice anhydrous->optimize_ligand degas Improve Degassing (for Homocoupling) optimize_ligand->degas

Caption: A decision tree for troubleshooting low yields and side product formation in 2-arylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major issue in 2-pyridyl Suzuki reactions? A1: Protodeboronation is the cleavage of the carbon-boron bond by a proton source (like water or alcohol), replacing the boron functional group with a hydrogen atom.[2] It is a significant problem with 2-pyridyl boronic acids due to their inherent instability.[1][3] This side reaction consumes the starting material and reduces the overall yield of the desired 2-arylpyridine product. Higher reaction temperatures can accelerate this decomposition.[2]

Q2: How do I choose the right palladium catalyst and ligand for coupling with a 2-chloropyridine? A2: 2-Chloropyridines are challenging substrates due to the strength of the C-Cl bond. Highly active catalyst systems are required.[6] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are frequently effective.[8] These ligands help to stabilize the palladium catalyst, facilitate the difficult oxidative addition step, and sterically hinder catalyst inhibition by the pyridine nitrogen.[6]

Q3: Which base should I choose for my reaction? A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] The choice of base can significantly impact the reaction yield.[6] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8] For challenging couplings, such as those with 2-chloropyridines, a stronger base like K₃PO₄ is often a good starting point.[6][8]

Q4: Can I run the Suzuki coupling of 2-halopyridines under aerobic conditions? A4: It is strongly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to lower yields.[8] It can also promote the unwanted homocoupling of the boronic acid, further reducing the yield of the desired product.[2][6]

Q5: My 2-pyridyl boronic acid is unstable. What are the alternatives? A5: Due to the instability of many 2-pyridyl boronic acids, several more stable derivatives have been developed. These include:

  • Pinacol esters: Often more stable than the corresponding boronic acids.[3]

  • N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions.[4]

  • Trifluoroborate salts (e.g., potassium 2-pyridyltrifluoroborate): Known for their stability and ease of handling.[10]

  • Lithium triisopropyl 2-pyridylboronates: Have been shown to be effective nucleophiles in these couplings.[3]

Optimized Reaction Conditions

The following tables summarize optimized conditions for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles from various literature sources.

Table 1: Catalyst Systems for 2-Pyridylboronates with Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (1.5)1 (4.5)KF (3.0)Dioxane10074-82[3]
Pd₂(dba)₃ (1.5)S-Phos (3.0)K₃PO₄ (2.0)Toluene/H₂O100~90Adapted from[1]
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane/H₂O10074[9][11]

Ligand 1 refers to a specific phosphite (B83602) ligand mentioned in the source material.

Table 2: Conditions for Challenging 2-Chloropyridine Couplings

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)YieldReference
Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄ (2.0)Toluene100-110Good to Excellent[8]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane100Good[6][8]
Pd(OAc)₂ (2)IPr·HCl (4)K₃PO₄ (2.0)Dioxane110Good[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol is adapted from methods developed to overcome the instability of 2-pyridylboronic acids.[2][4]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 equiv) followed by the degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 2-arylpyridine.

Suzuki-Miyaura Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (2-Arylpyridine) RedElim->Product ArylHalide Ar-X (2-Halopyridine) ArylHalide->OxAdd BoronicEster Ar'-B(OR)₂ (Arylboronic Ester) Boronate [Ar'-B(OR)₂(OH)]⁻ BoronicEster->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle for 2-arylpyridine synthesis.

References

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Difluorophenyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and versatile methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Negishi coupling.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyridine (B92270) derivative (e.g., 2-halopyridine) with a difluorophenylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

  • Negishi Coupling: This method couples an organozinc reagent with an organic halide. For this synthesis, it would involve reacting a 2-pyridylzinc reagent with a 2,4-difluorophenyl halide or vice versa, catalyzed by a palladium or nickel complex.[1][2]

Q2: I am observing significant amounts of bipyridine and difluorobiphenyl in my reaction mixture. What are these side products and how can I minimize their formation?

A2: These are homocoupling side products. 2,2'-bipyridine (B1663995) forms from the coupling of two molecules of the pyridine starting material, and 4,4'-difluorobiphenyl (B165722) results from the coupling of two molecules of the difluorophenyl starting material.

Troubleshooting Homocoupling:

  • Ensure a Strictly Inert Atmosphere: Oxygen can promote homocoupling. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Source or an Efficient Pre-catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) pre-catalyst, ensure that it is efficiently reduced to Pd(0) in situ. Inefficient reduction can lead to the presence of Pd(II) species that promote homocoupling.

  • Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling. For instance, in some Suzuki-Miyaura reactions, a 1.5:1 metal-to-ligand ratio has been shown to reduce the formation of homocoupling products.

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Consider running the reaction at a lower temperature if feasible for the desired cross-coupling.

Q3: My reaction is producing a significant amount of pyridine, and I am losing my halogenated starting material. What is happening?

A3: This side product is likely the result of dehalogenation (or hydrodehalogenation), where the halogen atom on your starting material (e.g., 2-bromopyridine) is replaced by a hydrogen atom.

Troubleshooting Dehalogenation:

  • Choice of Base and Solvent: The formation of palladium-hydride species, which are responsible for dehalogenation, can be influenced by the base and solvent system. For instance, bases like alkoxides in alcohol solvents can generate these hydride species. Consider using carbonate or phosphate (B84403) bases in aprotic solvents like dioxane or toluene.

  • Protect N-H Containing Heterocycles: If your pyridine substrate contains an N-H group, deprotonation by the base can increase the electron density of the ring and make it more susceptible to dehalogenation. Protection of the N-H group may be necessary.

  • Substrate Reactivity: Aryl iodides are generally more prone to dehalogenation than bromides or chlorides. If you are using an iodide, switching to a bromide or chloride might reduce this side reaction, although this may require more forcing reaction conditions for the desired coupling.

Q4: I have a persistent impurity that I believe is triphenylphosphine (B44618) oxide. How is this formed and how can I remove it?

A4: Triphenylphosphine oxide is a common byproduct when using phosphine-based ligands like triphenylphosphine (PPh₃). It is formed by the oxidation of the phosphine (B1218219) ligand.

Troubleshooting Phosphine Oxide Impurities:

  • Use High-Purity Ligands: Ensure that the phosphine ligand used is of high purity and has been stored under an inert atmosphere to prevent prior oxidation.

  • Maintain an Inert Atmosphere: As with minimizing homocoupling, a strictly inert atmosphere will reduce the oxidation of the phosphine ligand during the reaction.

  • Purification: Triphenylphosphine oxide can often be removed by column chromatography on silica (B1680970) gel. Due to its polarity, it tends to have a lower Rf value than the desired biaryl product in many solvent systems.

Troubleshooting Guide: Side Product Formation

Observed Side Product Potential Cause(s) Recommended Solutions
Homocoupling Products (e.g., 2,2'-Bipyridine, 4,4'-Difluorobiphenyl)Presence of oxygen in the reaction mixture. Inefficient reduction of Pd(II) pre-catalyst.Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of inert gas (Ar or N₂). Use a Pd(0) source or a highly efficient Pd(II) pre-catalyst system. Optimize the ligand-to-palladium ratio.
Dehalogenated Starting Material (e.g., Pyridine from 2-Bromopyridine)Formation of palladium-hydride species. Reaction with protic solvents or certain bases.Use aprotic solvents (e.g., dioxane, toluene). Employ non-alkoxide bases (e.g., K₂CO₃, K₃PO₄). If using a halide, consider switching from iodide to bromide or chloride.
Phosphine Oxide (e.g., Triphenylphosphine oxide)Oxidation of the phosphine ligand.Use high-purity, properly stored phosphine ligands. Maintain a strictly inert atmosphere throughout the reaction. Remove via column chromatography during purification.

Experimental Protocols

Suzuki-Miyaura Synthesis of this compound

This protocol is a general procedure and may require optimization for specific laboratory conditions and scales.

Reagents:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromopyridine (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Dissolve the solids in tetrahydrofuran (THF).

  • Add 2 M aqueous sodium carbonate solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 70°C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the crude reaction mixture into water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., n-hexane/ethyl acetate, 4:1 v/v) to yield this compound as a colorless liquid.

Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Catalytic Cycle and Formation of Side Products

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X (e.g., 2-Bromopyridine) pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OH)2 (e.g., 2,4-Difluorophenyl boronic acid) + Base homocoupling Homocoupling pd2_complex->homocoupling pd_hydride L2Pd(II)-H(X) pd2_complex->pd_hydride [H] source (e.g., solvent, base) pd2_biaryl Ar-Pd(II)L2-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar-Ar' (Desired Product) re->product homo_product Ar-Ar / Ar'-Ar' (Side Product) homocoupling->homo_product dehalogenation Dehalogenation dehalo_product Ar-H (Side Product) dehalogenation->dehalo_product pd_hydride->dehalogenation key_main Main Catalytic Cycle key_side Side Reactions

Caption: The Suzuki-Miyaura catalytic cycle and common side reaction pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_sm Is Starting Material Consumed? start->check_sm unconsumed_sm No check_sm->unconsumed_sm No consumed_sm Yes check_sm->consumed_sm Yes increase_temp Increase Reaction Temperature unconsumed_sm->increase_temp change_catalyst Switch to a More Active Catalyst/Ligand System increase_temp->change_catalyst check_reagents Verify Reagent Quality (e.g., boronic acid purity) change_catalyst->check_reagents end Optimized Reaction check_reagents->end analyze_byproducts Analyze Byproducts by GC-MS or LC-MS consumed_sm->analyze_byproducts is_homocoupling Homocoupling Observed? analyze_byproducts->is_homocoupling is_dehalogenation Dehalogenation Observed? analyze_byproducts->is_dehalogenation is_homocoupling->is_dehalogenation No homocoupling_solution Improve Inert Atmosphere (Degas Solvents/Reagents) is_homocoupling->homocoupling_solution Yes dehalogenation_solution Change Base/Solvent System (e.g., K₃PO₄ in Dioxane) is_dehalogenation->dehalogenation_solution Yes is_dehalogenation->end No/Other homocoupling_solution->end dehalogenation_solution->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Efficient Synthesis of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-(2,4-Difluorophenyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This method involves the reaction of a 2-halopyridine (typically 2-chloropyridine (B119429) or 2-bromopyridine) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base. Another potential, though less commonly reported, method is through C-H activation of pyridine (B92270).

Q2: Which palladium catalyst is the most effective for the Suzuki-M-iyaura coupling to synthesize this compound?

A2: The choice of palladium catalyst is crucial for a successful synthesis. Both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and have shown to be effective.[2][3] The optimal catalyst can depend on the specific reaction conditions and the halide precursor used (2-chloro- or 2-bromopyridine). For challenging substrates, catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., SPhos, XPhos), may also be considered.[4]

Q3: What are the typical byproducts I might encounter in this synthesis?

A3: Common byproducts in the Suzuki-Miyaura coupling for this compound include:

  • Homocoupling products: Formation of 2,2'-bipyridine (B1663995) from the coupling of two 2-halopyridine molecules, or 2,2',4,4'-tetrafluorobiphenyl from the coupling of two (2,4-difluorophenyl)boronic acid molecules. This is often exacerbated by the presence of oxygen.[5]

  • Dehalogenation of the starting material: The 2-halopyridine can be reduced to pyridine.[5]

  • Protodeboronation: The (2,4-difluorophenyl)boronic acid can be converted to 1,3-difluorobenzene. This is more likely at elevated temperatures and in the presence of water.[5]

Q4: Can I use C-H activation to synthesize this compound?

A4: While less common than the Suzuki-Miyaura coupling for this specific molecule, C-H activation is a potential synthetic route. This method would involve the direct coupling of pyridine with a 2,4-difluorophenyl source. Palladium and Ruthenium catalysts are often used for such transformations.[6] This approach can be more atom-economical but may require more rigorous optimization of reaction conditions to achieve high regioselectivity and yield.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. Some catalysts are sensitive to air and moisture.[4]- If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in the catalytic cycle.
Inefficient Catalyst System - Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand).[7]- For 2-chloropyridine, which is less reactive, consider more active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands).[4]
Suboptimal Base - The choice of base is critical. Screen inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7][8]- Ensure the base is anhydrous if the reaction is sensitive to water.
Poor Solvent Choice - Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[5]- Common solvents include 1,4-dioxane (B91453), toluene, or a mixture of an organic solvent with water.[9]
Protodeboronation of Boronic Acid - Use the boronic acid as fresh as possible.- Consider using the corresponding boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[8]- Lower the reaction temperature and minimize reaction time.[5]
Low Reaction Temperature - If starting from a less reactive 2-chloropyridine, a higher reaction temperature (e.g., 80-110 °C) may be required.[8]

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid - Thoroughly degas all solvents and reagents before the reaction and maintain an inert atmosphere (argon or nitrogen).[5]
Dehalogenation of 2-Halopyridine - Optimize the reaction conditions, particularly the base and temperature, to favor the cross-coupling pathway.[5]
Formation of Triphenylphosphine Oxide (when using Pd(PPh₃)₄)- This indicates the presence of water or oxygen. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

Data Presentation

Table 1: Comparison of Palladium Catalysts for the Synthesis of 2-Arylpyridines

Catalyst / LigandPrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,4-DichloropyrimidineK₂CO₃1,4-Dioxane1002471[7]
Pd(PPh₃)₄2,4-DichloropyrimidineK₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[7]
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluorideNa₃PO₄Dioxane/H₂O (4:1)100N/A~70[2]
Pd(OAc)₂ / SPhos2-Bromopyridine (B144113)K₃PO₄1,4-Dioxane801295[9]

Note: Yields are for similar but not identical substrates and serve as a general guide.

Experimental Protocols

Protocol 1: Synthesis of a 2-Arylpyridine via Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure for a similar substrate and may require optimization.[9]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), and potassium phosphate (B84403) (K₃PO₄) (2.2 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane and deionized water (e.g., 4:1 v/v). Add Pd(PPh₃)₄ (5 mol%) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a 2-Arylpyridine via Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is based on conditions optimized for a similar reaction.[2]

  • Reaction Setup: In a vial, combine the 2-halopyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.5 eq.), and sodium phosphate (Na₃PO₄) (3.0 eq.).

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (10 mol%) and a 4:1 mixture of dioxane and water.

  • Reaction: Cap the vial and heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, wash with water, and purify by column chromatography.

Mandatory Visualization

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound Synthesis start Start: Synthesis of this compound precursor Choose Pyridine Precursor start->precursor bromo 2-Bromopyridine (More Reactive) precursor->bromo More reactive chloro 2-Chloropyridine (Less Reactive, Cheaper) precursor->chloro More cost-effective catalyst_choice_bromo Select Initial Catalyst System for 2-Bromopyridine bromo->catalyst_choice_bromo catalyst_choice_chloro Select Initial Catalyst System for 2-Chloropyridine chloro->catalyst_choice_chloro pd_pph3_4 Pd(PPh3)4 - Well-established - Good for general use catalyst_choice_bromo->pd_pph3_4 Standard Conditions pd_dppf_cl2 Pd(dppf)Cl2 - Often more active - Good for challenging couplings catalyst_choice_bromo->pd_dppf_cl2 If starting material is precious catalyst_choice_chloro->pd_dppf_cl2 Initial attempt buchwald Pd(OAc)2 + Buchwald Ligand (e.g., SPhos, XPhos) - High activity for unreactive chlorides catalyst_choice_chloro->buchwald If low reactivity is observed run_reaction Run Suzuki-Miyaura Coupling pd_pph3_4->run_reaction pd_dppf_cl2->run_reaction buchwald->run_reaction check_yield Check Yield and Purity run_reaction->check_yield high_yield High Yield (>80%) check_yield->high_yield Good low_yield Low Yield / Byproducts check_yield->low_yield Poor finish Synthesis Complete high_yield->finish troubleshoot Go to Troubleshooting Guide low_yield->troubleshoot

Caption: A decision workflow for selecting a suitable catalyst system for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling start Low Yield Observed check_sm Starting Material Consumed? start->check_sm no_reaction No/Low Conversion check_sm->no_reaction No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes check_catalyst 1. Check Catalyst Activity 2. Increase Temperature 3. Screen More Active Catalysts no_reaction->check_catalyst check_byproducts Analyze Byproducts (GC-MS, LC-MS) sm_consumed->check_byproducts rerun Re-run Optimized Reaction check_catalyst->rerun homocoupling Homocoupling Products Dominant check_byproducts->homocoupling Homocoupling dehalogenation Dehalogenation Product Dominant check_byproducts->dehalogenation Dehalogenation protodeboronation Protodeboronation Product Dominant check_byproducts->protodeboronation Protodeboronation degas Improve Degassing Run Under Strict Inert Atmosphere homocoupling->degas optimize_base_temp Screen Different Bases Lower Reaction Temperature dehalogenation->optimize_base_temp use_ester Use Boronic Ester Use Anhydrous Solvents protodeboronation->use_ester degas->rerun optimize_base_temp->rerun use_ester->rerun

Caption: A step-by-step workflow for troubleshooting low yields in the Suzuki-Miyaura synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-(2,4-Difluorophenyl)pyridine. The primary synthesis route for this compound is the Suzuki-Miyaura cross-coupling reaction, which can introduce several process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via Suzuki-Miyaura coupling?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: Such as the aryl halide (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) and (2,4-difluorophenyl)boronic acid.

  • Homocoupling Byproducts: Formation of biphenyl (B1667301) derivatives from the coupling of two molecules of the boronic acid (e.g., 2,2',4,4'-tetrafluorobiphenyl) or bipyridine from the coupling of two pyridine (B92270) units.[1][2]

  • Protodeboronated Arene: The boronic acid is replaced by a hydrogen atom, leading to the formation of 1,3-difluorobenzene.[2]

  • Residual Palladium Catalyst: The palladium catalyst used in the reaction can remain in the crude product and is crucial to remove for many applications, especially in drug development.[1][2]

Q2: What is the recommended initial work-up procedure after the Suzuki-Miyaura reaction?

A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities. The typical process involves diluting the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758), followed by washing with water or brine.[1][3]

Q3: How can I efficiently remove unreacted (2,4-difluorophenyl)boronic acid?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude organic layer with an aqueous solution of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer during extraction.

Q4: My desired product and some byproducts have very similar polarities. How can I separate them effectively?

A4: Separating compounds with similar polarities is a common challenge in the purification of Suzuki coupling products. Meticulous column chromatography with a shallow solvent gradient is often the most effective method.[1] It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal conditions for separation. If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective purification technique.[1]

Q5: Why is removing the residual palladium catalyst critical, and what are the best practices?

A5: For pharmaceutical applications, removing trace metals like palladium is essential due to toxicity concerns and strict regulatory requirements, with limits often in the parts-per-million (ppm) range.[4] Common methods include:

  • Filtration: Passing the crude mixture through a pad of celite can remove heterogeneous palladium catalysts.[2]

  • Palladium Scavengers: These are solid-supported reagents (e.g., silica- or polymer-bound thiols or amines) that selectively bind to palladium, which can then be removed by filtration.[2]

  • Activated Carbon: Treatment with activated carbon can effectively adsorb various palladium species.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Product appears as an oil and will not crystallize. Presence of impurities inhibiting crystallization. The product may be an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then try to crystallize the purified product. 2. If the product is inherently an oil, purification by chromatography is the most suitable method.[1]
Significant amount of homocoupling byproduct observed. 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst which can promote homocoupling.1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly. 3. For purification, meticulous column chromatography or recrystallization is required.[1]
Low recovery of the product after column chromatography. The product may be partially soluble in the solvent system, leading to co-elution with impurities or streaking on the column.1. Optimize the solvent system using TLC to achieve good separation (Rf value of the product around 0.3-0.4). 2. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Residual palladium detected in the final product. The chosen purification method is not effective for the specific palladium species present.1. Employ a palladium scavenger after initial purification. 2. If the product is stable to heat, consider distillation or sublimation if applicable. 3. For pharmaceutical applications, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should be used to quantify palladium levels.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Purity Before Typical Purity After Typical Yield Key Advantages Common Challenges
Aqueous Work-up 60-80%70-85%>95%Removes inorganic salts and water-soluble impurities.Incomplete removal of organic impurities.
Column Chromatography 70-85%>98%70-90%Effective for separating compounds with similar polarities.Can be time-consuming and solvent-intensive.
Recrystallization 85-95%>99%60-80%Can provide very high purity material.Requires a solid product and a suitable solvent; potential for product loss in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (e.g., gradient from 0% to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

1. Materials:

  • Crude this compound (should be a solid)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound aqueous_workup Aqueous Work-up crude_product->aqueous_workup organic_layer Crude Organic Layer aqueous_workup->organic_layer column_chromatography Column Chromatography organic_layer->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure Product (>99%) recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue check_purity Check Purity (TLC/HPLC) start->check_purity is_impure Significant Impurities? check_purity->is_impure column Optimize Column Chromatography is_impure->column Yes low_yield Low Yield? is_impure->low_yield No recrystallize Attempt Recrystallization column->recrystallize recrystallize->low_yield check_fractions Re-check TLC of all fractions low_yield->check_fractions Yes end Pure Product low_yield->end No optimize_solvent Optimize Recrystallization Solvent check_fractions->optimize_solvent

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Issues & Low Conversion

Q1: My reaction shows low to no conversion. What are the most critical initial parameters to investigate?

A1: A low or zero yield is the most common issue and can stem from several factors. A systematic investigation is crucial.

  • Catalyst Activity: The palladium catalyst, especially Pd(0) complexes, can degrade upon storage.[1] Ensure you are using a fresh or properly stored catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient.[2][3] Consider using well-defined, air- and moisture-stable precatalysts (e.g., G3 or G4 palladacycles) which can ensure the clean and efficient generation of the active catalytic species.[2][4][5]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or cause ligand oxidation (especially phosphine (B1218219) ligands), halting the reaction.[2] It is critical to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[6]

  • Reagent Purity: Impurities in starting materials (aryl halide, organometallic reagent), solvents, or base can poison the catalyst.[6] Ensure all reagents are of high purity. Amines, in particular, must be pure as trace impurities can cause a reaction to fail.[5]

  • Reaction Temperature: An incorrect temperature can significantly slow a reaction or lead to the decomposition of the catalyst or substrates.[6] Calibrate your heating apparatus to ensure accuracy. While higher temperatures can increase reaction rates, they can also promote catalyst decomposition.[2]

start Low / No Conversion check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure? check_catalyst->check_reagents Yes sol_catalyst Use Fresh Catalyst / Precatalyst Increase Loading check_catalyst->sol_catalyst No check_atmosphere Is Atmosphere Inert? check_reagents->check_atmosphere Yes sol_reagents Purify Starting Materials Use Anhydrous Solvents check_reagents->sol_reagents No check_conditions Are Conditions Optimal? (Temp, Conc., Time) check_atmosphere->check_conditions Yes sol_atmosphere Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_atmosphere->sol_atmosphere No sol_conditions Screen Temperature, Solvent, Base Optimize Concentration check_conditions->sol_conditions No

Caption: A troubleshooting workflow for low or no product yield.

Q2: My reaction mixture has turned black and stalled. What does this mean and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an agglomerated, inactive form of palladium metal.[2][7] This is a common deactivation pathway that reduces the concentration of the active catalyst in the solution.

  • Causes and Prevention:

    • Presence of Oxygen: Rigorous degassing of solvents and reagents is the most critical step to prevent oxidation of the Pd(0) catalyst.[7] (See Protocol 2).

    • High Temperature: Excessive heat can accelerate catalyst agglomeration.[2] Try running the reaction at the lowest temperature that still provides a reasonable rate.

    • Ligand Dissociation/Choice: The ligand stabilizes the palladium center. If the ligand dissociates, the "naked" Pd(0) atoms can aggregate.[2] Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1) can sometimes help.[5] Alternatively, the chosen ligand may not be suitable for the reaction conditions; screening different ligands may be necessary.[2]

    • Solvent Choice: The solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species, though some anecdotal evidence suggests THF may promote palladium black formation in certain cases.[8]

Caption: Pathway from active catalyst to inactive palladium black.

Section 2: Side Reactions

Q3: I'm observing significant homocoupling of my starting material (e.g., organometallic or alkyne). How can I minimize this?

A3: Homocoupling is a common side reaction. In Stille coupling, it can arise from reactions with the Pd(II) precatalyst or radical processes.[1] In Sonogashira coupling (Glaser coupling), it is often promoted by oxygen and the copper co-catalyst.[7][9]

  • Solutions:

    • Ensure Anaerobic Conditions: Thoroughly deoxygenate the reaction mixture, as oxygen is a key promoter of homocoupling.[9]

    • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can minimize side reactions that occur during the in situ reduction of Pd(II) sources.[1][4]

    • Modify Reaction Conditions: Lowering the reaction temperature can often suppress this pathway.

    • For Sonogashira: The most effective solution is often to switch to a copper-free protocol.[9] If using copper, reducing its concentration to the minimum effective amount or slowly adding the alkyne can also help.[10]

Q4: In my Suzuki reaction, I'm seeing significant protodeboronation of my boronic acid. What can I do?

A4: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a major side reaction, particularly with electron-rich or heteroaromatic boronic acids.[4][11]

  • Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as the side reaction consumes a proton source (often trace water).[4]

    • Choose a Non-Aqueous Base/Solvent System: Using a base like K₃PO₄ in an anhydrous solvent such as toluene (B28343) or dioxane can help.[4]

    • Use Boronic Esters: Pinacol esters (boronic esters) are often more stable and less prone to protodeboronation than their corresponding boronic acids.

    • Use a Highly Active Catalyst: A very active catalyst can promote the desired cross-coupling to occur faster than the decomposition of the boronic acid.[11]

Section 3: Reagent Selection (Ligand, Base, Solvent)

Q5: How do I select the appropriate ligand, base, and solvent for my reaction?

A5: The optimal choice is highly dependent on the specific coupling partners and reaction type. There is no universal system, but general guidelines exist.[5] Intelligent screening is often vital.[5]

start Substrate Analysis sterics Sterically Hindered? start->sterics electronics Electron Rich/Poor? sterics->electronics No ligand_sterics Use Bulky Ligands (e.g., XPhos, SPhos, P(t-Bu)₃) sterics->ligand_sterics Yes functional_groups Base-Sensitive Groups? (e.g., esters, ketones) electronics->functional_groups Neutral ligand_electronics Use Electron-Rich Ligands (e.g., Buchwald-type, NHCs) electronics->ligand_electronics Yes/No base_choice Use Weaker Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) functional_groups->base_choice Yes strong_base Use Strong Base (e.g., NaOt-Bu, LHMDS) functional_groups->strong_base No ligand_sterics->electronics ligand_electronics->functional_groups

Caption: A decision tree for ligand and base selection.

Ligand Selection The ligand stabilizes the catalyst and modulates its reactivity. Electron-rich and sterically bulky phosphine ligands are often effective for challenging substrates like aryl chlorides or sterically hindered partners.[3][4][11]

Ligand Type Common Examples Typical Applications & Notes Citations
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosBuchwald-Hartwig Amination, Suzuki couplings with challenging substrates (e.g., aryl chlorides). Promotes oxidative addition and reductive elimination.[4][11]
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Heck reactions, Suzuki couplings. Very electron-donating.[4]
Ferrocenylphosphines dppfVersatile for many cross-couplings, including Suzuki and Buchwald-Hartwig.[3]
Triphenylphosphine PPh₃Classic, inexpensive ligand. Often sufficient for reactive substrates (aryl iodides/bromides) in Suzuki, Stille, and Sonogashira reactions.[12]

Base Selection The base is often required in the catalytic cycle (e.g., Suzuki, Heck, Buchwald-Hartwig). Its strength and solubility are critical.

Base Strength Typical Solvents Notes Citations
NaOt-Bu, KOt-Bu StrongToluene, Dioxane, THFVery high reaction rates. Incompatible with base-sensitive functional groups like esters or ketones.
K₃PO₄, Cs₂CO₃ Medium-StrongDioxane/H₂O, Toluene, DMFExcellent functional group tolerance. Often the best choice for Suzuki reactions. Cs₂CO₃ is more soluble and reactive but more expensive.[4][13]
K₂CO₃ MediumDMF, Toluene/H₂O, AcetonitrileA common, economical choice for many reactions.[14]
Amine Bases (e.g., Et₃N, DIPEA) Weak/OrganicToluene, THF, DMFPrimarily used in Sonogashira and Heck reactions. Can also act as a solvent.[10]

Solvent Selection The solvent affects reagent solubility, catalyst stability, and reaction rate.[15] Aprotic solvents are most common.

Solvent Type Boiling Point (°C) Notes Citations
Toluene Non-polar111Very common for a wide range of couplings. Good for reactions with strong alkoxide bases.[15][16]
1,4-Dioxane Polar aprotic101Excellent solvent for Suzuki and Buchwald-Hartwig reactions. Often used with water.[14][16]
Tetrahydrofuran (THF) Polar aprotic66Lower boiling point, useful for reactions at milder temperatures.[17]
DMF, NMP, DMA Polar aprotic153, 202, 165High boiling points. Can stabilize catalysts and increase rates, especially in Heck and Suzuki reactions.[6][18]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Suzuki-Miyaura Coupling

This protocol describes a representative setup for coupling an aryl bromide with a boronic acid.

  • Glassware Preparation: To a flame-dried or oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if not using a precatalyst).

  • Atmosphere Inerting: Seal the vial with a screw cap fitted with a PTFE septum. Evacuate the vial by connecting it to a vacuum/inert gas manifold and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.[14]

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from solvents.[2]

  • Freeze: Place the solvent in a robust flask with a stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. Gas bubbles will be seen escaping from the liquid.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.[2]

References

Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridine (B92270) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.

General Troubleshooting and FAQs

This section covers broad issues that can apply to various pyridine synthesis methods.

Frequently Asked Questions (General)

Q1: My reaction yield is consistently low. What are the first troubleshooting steps?

A1: Low yields can stem from several factors. Systematically investigate the following:

  • Purity of Starting Materials: Impurities can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.[1]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Ensure these parameters are optimized for your specific substrate and catalyst system.[1]

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct loading. Catalyst precursors and ligands are crucial for catalytic activity.[1]

  • Incomplete Reactions: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion.

Q2: I am having difficulty purifying my final pyridine product. What are some effective purification strategies?

A2: Purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[1] Common purification techniques include:

  • Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Chromatography: Column chromatography is a versatile technique. Tailing can be an issue on silica (B1680970) gel due to the basic nature of pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.[1]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions in pyridine synthesis can lead to safety hazards and the formation of degradation products.[1] To manage thermal runaway, consider the following:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over a period of time can help to control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]

  • Continuous Flow Chemistry: Continuous flow reactors offer excellent temperature control and are inherently safer for highly exothermic processes.[1]

Synthesis-Specific Troubleshooting and FAQs

Hantzsch Dihydropyridine (B1217469) (Pyridine) Synthesis

The Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. The initial product is a dihydropyridine, which is then oxidized to the pyridine.

Frequently Asked Questions (Hantzsch Synthesis)

Q1: What causes the formation of regioisomers in the Hantzsch synthesis?

A1: Regioisomers form when synthesizing an unsymmetrical 1,4-dihydropyridine (B1200194) (1,4-DHP) using two different β-dicarbonyl compounds in a classical one-pot, four-component reaction.[2] The reaction proceeds through a Knoevenagel condensation product and an enamine. When both β-dicarbonyl compounds are present simultaneously, four different intermediates can form, leading to a mixture of the two desired unsymmetrical regioisomers and two undesired symmetrical side products.[2]

Q2: How can I avoid the formation of regioisomers?

A2: To avoid regioisomers, a sequential approach, often called the Modified Knoevenagel-Hantzsch Protocol, is recommended.[2] This involves pre-forming the Knoevenagel condensation product from the aldehyde and the first β-ketoester before adding the second β-dicarbonyl compound and the nitrogen source. This sequential process ensures that only the desired intermediates are present to react, thus preventing the formation of regioisomers and symmetrical byproducts.[2]

Q3: The aromatization of my dihydropyridine intermediate is inefficient. What are some alternative oxidizing agents?

A3: Incomplete oxidation of the 1,4-dihydropyridine intermediate will lead to lower yields of the desired pyridine.[3] While nitric acid is a common oxidant, several alternatives can be employed for milder conditions or to avoid side reactions.[3][4] These include:

  • Potassium permanganate (B83412) (KMnO₄)[4]

  • Chromium trioxide (CrO₃)[4]

  • Iodine in refluxing methanol[3][4]

  • Ferric chloride[4]

  • Manganese dioxide[4]

Troubleshooting Guide: Hantzsch Synthesis

Issue Potential Cause Recommended Solution
Low Yield Inefficient reaction conditions.Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles. Consider a solvent-free approach using γ-Al₂O₃ nanoparticles as a catalyst at elevated temperatures.[3]
Incomplete oxidation of the dihydropyridine intermediate.Ensure the correct stoichiometry of a suitable oxidizing agent. Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine.[3]
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.Follow the Modified Knoevenagel-Hantzsch Protocol by pre-forming the Knoevenagel condensation product before the final cyclization step.[2][3]
Self-condensation of the β-keto ester.Carefully control the reaction temperature and the order of reagent addition.[1]

Experimental Protocol: Modified Knoevenagel-Hantzsch Protocol for Regiocontrolled Synthesis [2]

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent like ethanol (B145695) or isopropanol.

    • Add a catalytic amount of a base, such as piperidine (B6355638) or diethylamine (B46881) (approx. 0.1 eq.).

    • Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction by TLC until the starting materials are consumed.

    • Remove the solvent under reduced pressure. The resulting Knoevenagel adduct can often be used in the next step without further purification.

  • Cyclocondensation:

    • To the crude Knoevenagel adduct, add the second β-ketoester (1.0 eq.) and the nitrogen source (e.g., ammonium (B1175870) acetate (B1210297), 1.1 eq.) in a suitable solvent (e.g., ethanol).

    • Reflux the mixture and monitor by TLC until the reaction is complete.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Aromatization:

    • Dissolve the crude 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent (e.g., sodium nitrite (B80452) in water) dropwise with stirring.[5]

    • Heat the mixture (e.g., at 80°C) for a specified time.

    • After cooling, pour the mixture into water. Collect the precipitated product by filtration, wash with water, and recrystallize to afford the final pyridine derivative.

Workflow for Hantzsch Synthesis Troubleshooting

Hantzsch_Troubleshooting start Low Yield or Regioisomer Mixture check_protocol Using a one-pot protocol for unsymmetrical DHP? start->check_protocol use_sequential Switch to Modified Knoevenagel-Hantzsch Protocol check_protocol->use_sequential Yes check_oxidation Is oxidation of 1,4-DHP complete? check_protocol->check_oxidation No end_success Improved Regioselectivity and Yield use_sequential->end_success optimize_oxidation Optimize oxidizing agent, stochiometry, and reaction conditions check_oxidation->optimize_oxidation No check_conditions Review reaction conditions (catalyst, temperature, solvent) check_oxidation->check_conditions Yes optimize_oxidation->end_success optimize_conditions Screen alternative catalysts (e.g., PTSA) and solvent systems check_conditions->optimize_conditions optimize_conditions->end_success end_fail Consult further literature optimize_conditions->end_fail

Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

This method generates substituted pyridines from an enamine and an ethynylketone, proceeding through an aminodiene intermediate which then undergoes cyclodehydration.[6][7]

Frequently Asked Questions (Bohlmann-Rahtz Synthesis)

Q1: How is regioselectivity controlled in the Bohlmann-Rahtz synthesis?

A1: The Bohlmann-Rahtz synthesis exhibits total control of regiochemistry. The reaction proceeds via a tandem Michael addition-heterocyclization, and the substitution pattern of the resulting pyridine is determined by the structures of the starting enamine and ethynyl (B1212043) carbonyl compound.[8][9]

Q2: My Bohlmann-Rahtz synthesis requires high temperatures and gives low yields. How can I improve this?

A2: The high temperatures are often required for the cyclodehydration step and can lead to decomposition of starting materials, especially acid-sensitive enamines.[3][7] To overcome this, several modifications have been developed:

  • Acid Catalysis: Using a Brønsted acid catalyst can allow the Michael addition and cyclodehydration to be carried out in a single step at lower temperatures.[9]

  • Alternative Reagents: Using Amberlyst-15, an ion exchange resin, provides a mild alternative that allows for a simple workup.[7]

  • One-Pot, Three-Component Approach: To avoid handling potentially unstable enamines, a three-component reaction using a 1,3-dicarbonyl compound, an alkynone, and a source of ammonia (B1221849) (like ammonium acetate) can be employed. This generates the enamine in situ.[7][8]

Troubleshooting Guide: Bohlmann-Rahtz Synthesis

Issue Potential Cause Recommended Solution
Low Yield High temperature for cyclodehydration causing decomposition.Use an acid catalyst (e.g., p-toluenesulfonic acid) or a solid acid catalyst (e.g., Amberlyst-15) to facilitate the reaction under milder conditions.[3][7]
Unstable Enamine The enamine starting material is difficult to isolate or handle.Employ a one-pot, three-component synthesis where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonium acetate.[7]
Reaction Stalls Inefficient cyclodehydration of the aminodiene intermediate.Ensure sufficient heat is applied for the E/Z isomerization, which is a prerequisite for heteroannelation. Consider using a higher boiling point solvent or microwave irradiation.[7][8]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [3]

  • Reaction Setup:

    • In a suitable flask, combine the 1,3-dicarbonyl compound (1.0 eq.), the alkynone (1.0 eq.), and ammonium acetate (1.5 eq.).

    • Add a suitable solvent, such as chloroform (B151607) or toluene.

    • Add the Amberlyst-15 resin (catalytic amount).

  • Reaction:

    • Stir the mixture at 50°C.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the Amberlyst-15 resin.

    • Wash the resin with a small amount of the reaction solvent.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[10][11][12]

Frequently Asked Questions (Kröhnke Synthesis)

Q1: What determines the substitution pattern in the Kröhnke synthesis?

A1: The substitution pattern is determined by the structures of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound. This method offers a convergent approach to highly functionalized pyridines.[11]

Q2: My Kröhnke synthesis is giving a low yield. What are the common causes?

A2: Low yields in the Kröhnke synthesis can result from several factors:

  • Purity of Reagents: Ensure the α-pyridinium methyl ketone salt is pure and dry.

  • Reaction Conditions: The reaction often requires elevated temperatures. Ensure the solvent and temperature are optimized for your specific substrates.

  • Inefficient Michael Addition: The initial 1,4-addition of the pyridinium (B92312) ylide to the α,β-unsaturated carbonyl compound is a critical step. Steric hindrance on either reactant can impede this step.

Kröhnke Synthesis Reaction Pathway

Krohnke_Pathway reagents α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl + Ammonium Acetate michael_addition Michael Addition reagents->michael_addition dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl cyclization Cyclization with Ammonia dicarbonyl->cyclization dehydration Dehydration & Aromatization cyclization->dehydration product 2,4,6-Trisubstituted Pyridine dehydration->product

Caption: Reaction pathway of the Kröhnke pyridine synthesis.

Other Methods for Regioselective Pyridine Synthesis

Ciamician-Dennstedt Rearrangement

This reaction involves the ring-expansion of pyrrole (B145914) with a dihalocarbene (generated from a haloform and a base) to yield a 3-halogenated pyridine.[13][14][15][16] While historically significant, its synthetic utility can be limited by a narrow substrate scope and harsh reaction conditions.[17] However, recent modifications have expanded its applicability to a wider range of pyrroles and indoles.[17]

Guareschi-Thorpe Condensation

This method provides a route to 2-pyridone derivatives by condensing a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[18][19][20] Recent advancements have focused on developing more environmentally friendly conditions, such as using ammonium carbonate in an aqueous medium.[21]

Quantitative Data on Regioselectivity

The regioselectivity of pyridine synthesis is highly dependent on the specific reaction, substrates, and conditions. Below is a summary of reported regioselectivities for nucleophilic substitution on pyridinium species.

Table 1: Regioselectivity of Nucleophilic Additions to Pyridinium Salts

Pyridine Derivative Nucleophile Conditions Regioselectivity (C4:C2) Reference
Unsubstituted PyridiniumAryl Grignard ReagentsVarious Activating AgentsHigher 2-selectivity[22]
2,6-dichloro-3-(methoxycarbonyl)pyridine1-methylpiperazineDichloromethane (DCM)1:16 (C6:C2)[23]
2,6-dichloro-3-(methoxycarbonyl)pyridine1-methylpiperazineDimethyl sulfoxide (B87167) (DMSO)2:1 (C6:C2)[23]
3,4-pyridyne (unsubstituted)N-Me-aniline-1.9:1 (C4:C3)[24]
2-sulfamoyl-3,4-pyridyneN-Me-aniline->20:1 (C4:C3)[24]

Table 2: Factors Influencing Regioselectivity in Pyridine Synthesis

Factor Influence on Regioselectivity Example
Steric Hindrance Bulky nucleophiles or substituents can direct attack to less hindered positions.A bulky nucleophile may favor attack at the C4 position over the more sterically hindered C2 position.[23]
Electronic Effects Electron-donating or -withdrawing groups on the pyridine ring can influence the position of nucleophilic or electrophilic attack.Electron-withdrawing groups at the 3-position can direct nucleophilic attack to the 4-position in N-acyl pyridinium salts.[22]
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can alter the regiochemical outcome.Switching from DCM to DMSO can invert the regioselectivity in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine.[23]
Ligand Modification In metal-catalyzed syntheses, the steric and electronic properties of ligands can direct regioselectivity.In Bönnemann cyclization, modifying the ligands on the cobalt catalyst can influence the coordination of alkynes and nitriles, thereby controlling the regioselectivity.[1]
Directing Groups Proximal halide or sulfamate (B1201201) substituents can be used to control the regioselectivity in reactions of 3,4-pyridynes by perturbing the aryne distortion.[24]A C2 sulfamate group on a 3,4-pyridyne directs nucleophilic attack to the C4 position.[24]

References

stability issues of 2-(2,4-Difluorophenyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-(2,4-Difluorophenyl)pyridine under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound is generally stable under recommended storage conditions.[1] To ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Q2: What are the primary stability concerns when using this compound in a reaction?

A2: The main stability concerns include susceptibility to certain nucleophiles, potential for side reactions during palladium-catalyzed cross-coupling, and possible degradation under harsh acidic, basic, thermal, or photolytic conditions. The pyridine (B92270) nitrogen can also interact with Lewis acids, potentially affecting its reactivity and stability.

Q3: Can the pyridine nitrogen in this compound interfere with my reaction?

A3: Yes, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base. This can lead to coordination with metal catalysts (e.g., palladium), potentially inhibiting catalytic activity. In the presence of strong acids, the nitrogen can be protonated, forming a pyridinium (B92312) salt, which alters the electronic properties and reactivity of the molecule.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Possible Causes:

  • Catalyst Inhibition: The pyridine nitrogen of this compound can coordinate to the palladium center, leading to catalyst deactivation.

  • Homocoupling: Side reactions such as the homocoupling of the boronic acid/ester or the aryl halide can consume starting materials and reduce the yield of the desired product. This is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid or ester coupling partner may be unstable, particularly in the presence of a strong base, leading to its decomposition before it can participate in the cross-coupling reaction. 2-Pyridyl boron reagents are known to be susceptible to instability.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can help to stabilize the palladium catalyst and promote the desired catalytic cycle.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to minimize oxygen levels, which can reduce the incidence of homocoupling.

  • Choice of Base: Screen different bases. While a base is necessary to activate the boronic acid, a base that is too strong or poorly soluble can promote protodeboronation.

  • Boron Reagent Stability: If protodeboronation is suspected, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts instead of the free boronic acid.

Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Reactions

G start Low Yield in Suzuki-Miyaura Reaction check_catalyst Check for Catalyst Inhibition start->check_catalyst check_side_reactions Investigate Side Reactions start->check_side_reactions check_reagents Verify Reagent Stability start->check_reagents ligand_solution Use Bulky/Electron-Rich Ligands (e.g., Buchwald ligands, NHCs) check_catalyst->ligand_solution homocoupling Homocoupling Observed? check_side_reactions->homocoupling protodeboronation Protodeboronation Suspected? check_side_reactions->protodeboronation base_solution Screen Different Bases check_reagents->base_solution degas_solution Thoroughly Degas Reaction Mixture homocoupling->degas_solution Yes boron_ester_solution Use Boronic Ester or Trifluoroborate Salt protodeboronation->boron_ester_solution Yes

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions involving this compound.

Issue 2: Formation of Unexpected Byproducts

Possible Causes:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenyl ring are susceptible to substitution by strong nucleophiles. The pyridine ring itself is also susceptible to nucleophilic attack, especially at the 2- and 4-positions, which can be enhanced by the presence of a good leaving group.

  • Hydrodefluorination: Under certain reductive conditions or via photocatalysis, a C-F bond may be cleaved and replaced with a C-H bond.

  • Oxidation: The pyridine ring can be oxidized to a pyridine-N-oxide, especially in the presence of strong oxidizing agents like peroxy acids.

Troubleshooting Steps:

  • Control Nucleophile Strength: If SNAr is a concern, consider using milder nucleophiles or protecting sensitive functional groups.

  • Avoid Harsh Reducing Agents: Be cautious with strong reducing agents if hydrodefluorination is a potential issue.

  • Inert Atmosphere: If oxidation is suspected, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Byproduct Characterization: Isolate and characterize any significant byproducts to understand the degradation pathway and optimize reaction conditions accordingly.

Potential Side Reactions of this compound

G cluster_nucleophilic_attack Nucleophilic Attack cluster_redox Redox Reactions main_compound This compound snar_phenyl S_NAr on Phenyl Ring main_compound->snar_phenyl Strong Nucleophile snar_pyridine S_NAr on Pyridine Ring main_compound->snar_pyridine Strong Nucleophile hydrodefluorination Hydrodefluorination main_compound->hydrodefluorination Reductive Conditions oxidation Oxidation to N-oxide main_compound->oxidation Oxidizing Agent

Caption: Overview of potential side reactions involving this compound.

Issue 3: Degradation under Acidic or Basic Conditions

Possible Causes:

  • Strong Acid: In the presence of strong acids, the pyridine nitrogen is protonated, forming a pyridinium salt. While this can protect the nitrogen from other reactions, it significantly alters the electronic properties of the molecule and may not be stable at elevated temperatures.

  • Strong Base: Strong bases can potentially promote decomposition, although specific pathways are not well-documented for this particular molecule. For related fluorinated compounds, basic conditions can facilitate hydrolysis or other degradative reactions.

Troubleshooting Steps:

  • pH Control: Carefully control the pH of the reaction mixture. Use the mildest acidic or basic conditions that are effective for the desired transformation.

  • Temperature Management: Avoid excessive heating when the compound is in a strongly acidic or basic medium.

  • Stability Study: If the reaction requires prolonged exposure to harsh pH, it is advisable to conduct a small-scale stability study of this compound under the proposed conditions to assess its stability.

Issue 4: Thermal or Photochemical Instability

Possible Causes:

  • High Temperatures: Although generally stable at room temperature, prolonged exposure to high temperatures may lead to decomposition. Thermal degradation of pyridine can proceed through radical pathways.

  • UV Irradiation: Fluorinated aromatic compounds can be susceptible to photolytic degradation. The energy from UV light can be sufficient to induce C-F bond cleavage or other rearrangements. Photodegradation of pyridine is known to be influenced by pH and the presence of oxygen.[2]

Troubleshooting Steps:

  • Temperature Control: Run reactions at the lowest effective temperature.

  • Protection from Light: Protect the reaction mixture from light, especially if the reaction is run over an extended period or if UV-active species are present.

  • Inert Atmosphere: For both thermal and photochemical stability, maintaining an inert atmosphere can help to prevent oxidative degradation pathways.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the aryl boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC/MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary

While specific quantitative data on the stability of this compound is limited in the literature, the following table summarizes general observations for related compounds that can serve as a guide.

ConditionPotential IssueAffected Compound ClassObservations
Strong Base Protodeboronation2-Pyridyl Boron ReagentsRapid decomposition can occur, leading to low yields in cross-coupling reactions.
Oxygen HomocouplingAryl Boronic Acids / Aryl HalidesFormation of symmetrical biaryl byproducts, reducing the yield of the desired unsymmetrical product.
Strong Nucleophiles Nucleophilic Aromatic Substitution (SNAr)Fluorinated PyridinesFluorine atoms can be displaced by strong nucleophiles.
Strong Oxidants N-OxidationPyridinesFormation of pyridine-N-oxide.
Reductive Conditions HydrodefluorinationFluoroarenesPotential for C-F bond cleavage.
UV Light PhotodegradationPyridines / FluoroarenesDegradation can be pH and oxygen-dependent.[2]
High Temperature Thermal DecompositionPyridineCan proceed via radical mechanisms.

References

Technical Support Center: Optimization of 1,2,4-Triazolyl Pyridines for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the development of 1,2,4-triazolyl pyridine (B92270) derivatives as potential anti-tubercular agents. The information is based on published research and aims to address common challenges encountered during synthesis, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for the nitro-containing 1,2,4-triazolyl pyridine series against Mycobacterium tuberculosis?

A1: The aromatic nitro-containing 1,2,4-triazolyl pyridines are prodrugs that require activation by the F420-dependent Ddn nitroreductase within Mycobacterium tuberculosis (Mtb).[1][2][3] This mechanism is similar to that of the anti-tubercular drug pretomanid.[1][2][3] Mutations in the genes responsible for coenzyme F420 biosynthesis or the Ddn nitroreductase can lead to drug resistance.[1][2][3]

Q2: How can resistance to nitro-containing compounds be overcome?

A2: A key strategy to circumvent resistance is to develop analogs that do not contain a nitro group.[1][2][3] Structure-activity relationship (SAR) studies have shown that compounds with non-nitro functional groups can retain potent anti-tubercular activity, thus avoiding the requirement for F420-dependent Ddn activation.[1][2]

Q3: What is the general anti-tubercular activity and cytotoxicity profile of this compound class?

A3: Optimized 1,2,4-triazolyl pyridine analogs have demonstrated potent activity against Mtb, with inhibitory concentrations ranging from the low micromolar to the nanomolar level.[1][2][4] Importantly, these potent analogs have shown no cytotoxicity in mammalian cell lines at concentrations over 100 times their effective dose against Mtb, indicating a favorable selectivity index.[1][2][4]

Q4: Are these compounds broad-spectrum or specific to M. tuberculosis?

A4: The 3-thio-1,2,4-triazole series of compounds has been shown to be specific for Mtb.[1] Studies on select potent analogs revealed no significant activity against other mycobacteria, such as Mycobacterium smegmatis, Mycobacterium avium, and Mycobacterium abscessus, at concentrations up to 200 μM.[1]

Troubleshooting Guides

Synthesis

Q1: I am encountering difficulties with the intramolecular cyclization to form the 1,2,4-triazole-3-thione ring, particularly with substrates containing a terminal acetylene (B1199291) group. What could be the issue and how can I resolve it?

A1: The presence of a terminal acetylene group can interfere with the cyclization of the 1,4-disubstituted thiosemicarbazide (B42300) precursor.[1] Using a protecting group like trimethylsilyl (B98337) (TMS) on the acetylene may not be effective as it can be labile under the basic cyclization conditions.[1] A successful alternative strategy involves a two-step process: first, synthesize the triazole-pyridine core without the acetylene moiety, and then introduce the acetylene group via a Sonogashira coupling reaction with a protected acetylene (e.g., TMS-acetylene), followed by deprotection.[1]

Q2: The alkylation of the 1,2,4-triazole-3-thione with certain alkyl halides is proceeding with low yield. Are there alternative alkylation methods?

A2: For challenging alkylations, the Mitsunobu reaction can be an effective alternative.[1] This reaction takes advantage of the acidity of the 5-membered heteroaromatic thiol and can be used to introduce various alkyl groups, as demonstrated in the synthesis of an analog using 1-methyl-5-nitroimidazole-2-methanol.[1]

Biological Evaluation

Q1: My most potent compounds show suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. What are the next steps?

A1: Suboptimal ADME characteristics are a common challenge in early drug discovery.[1][2] The next steps should involve identifying potential metabolic liabilities of your lead compounds.[1][2] This can be achieved through in vitro metabolic stability assays using liver microsomes or hepatocytes. Once metabolic "hotspots" are identified, further chemical modifications can be made to block or alter these sites to improve the pharmacokinetic profile.

Q2: How can I determine if my compounds are bacteriostatic or bactericidal?

A2: To determine the nature of the antibacterial activity, a minimum bactericidal concentration (MBC) assay should be performed. This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium. Generally, if the MBC is no more than four times the minimum inhibitory concentration (MIC), the compound is considered bactericidal. Time-kill curve studies can also provide detailed information on the rate of bacterial killing over time.

Data Presentation

Table 1: In Vitro Anti-tubercular Activity and Cytotoxicity of Selected 1,2,4-Triazolyl Pyridine Analogs

CompoundMtb Erdman (IC50, µM)Mtb HN878 (IC50, µM)Vero Cells (CC50, µM)Selectivity Index (SI = CC50/IC50)
1 5.32.65132.5
8 0.980.49>100>102
9 0.780.39>100>128
20 0.090.045>100>1111

Data extracted from Berida, et al.[1]

Experimental Protocols

General Synthesis of 3-Thio-1,2,4-triazolyl Pyridines

This protocol describes a general three-step synthesis for 1,2,4-triazolyl pyridine derivatives.[1][5]

  • Formation of 1,4-Disubstituted Thiosemicarbazide: A pyridine hydrazide intermediate is heated to reflux in ethanol (B145695) with a substituted isothiocyanate. The resulting thiosemicarbazide is often used in the next step without further purification.[1][5]

  • Intramolecular Cyclization to form 1,2,4-Triazole-3-thione: The 1,4-disubstituted thiosemicarbazide is treated with 10% aqueous sodium hydroxide (B78521) at 60°C for approximately 4 hours. This promotes an intramolecular cyclization to yield the 1,2,4-triazole-3-thione derivative.[1][5]

  • Alkylation of the Thione: The 1,2,4-triazole-3-thione is then alkylated using various benzyl (B1604629) or alkyl halides in the presence of a base (e.g., K2CO3) in a suitable solvent system (e.g., acetone/methanol) to obtain the final target compounds.[1][5]

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain) is grown in an appropriate liquid medium (e.g., 7H9 broth supplemented with OADC) to mid-log phase.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well of the microplate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Data Analysis: The fluorescence or absorbance is read. A reduction in Alamar Blue (indicated by a color change from blue to pink) signifies bacterial growth. The IC50 is determined as the concentration of the compound that inhibits bacterial growth by 50%.

Cytotoxicity Assay (Vero Cells)
  • Cell Seeding: Mammalian cells (e.g., Vero cells) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Viability Assessment: Cell viability is assessed using a suitable reagent (e.g., resazurin, MTS, or MTT).

  • Data Analysis: The CC50 is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis and Screening A Pyridine Hydrazide Intermediate C Formation of Thiosemicarbazide A->C B Substituted Isothiocyanate B->C D Intramolecular Cyclization (10% NaOH, 60°C) C->D E 1,2,4-Triazole-3-thione D->E G Alkylation E->G F Alkyl/Benzyl Halide F->G H Final 1,2,4-Triazolyl Pyridine Compound G->H I In Vitro Anti-TB Assay (MABA) H->I J Cytotoxicity Assay (Vero Cells) H->J K Data Analysis (IC50, CC50, SI) I->K J->K

Caption: Workflow for synthesis and biological evaluation of 1,2,4-triazolyl pyridines.

mechanism_of_action Mechanism of Action and Resistance for Nitro-Containing Compounds cluster_mtb Inside M. tuberculosis Prodrug Nitro-1,2,4-triazolyl Pyridine (Inactive Prodrug) Ddn Ddn Nitroreductase (Requires Coenzyme F420) Prodrug->Ddn Activation ActiveDrug Activated Drug (Reactive Nitrogen Species) Ddn->ActiveDrug Resistance Resistance Mechanism: Mutations in Ddn or F420 Biosynthesis Genes Ddn->Resistance Site of Mutation Target Bacterial Cell Death ActiveDrug->Target

Caption: Activation and resistance pathway for nitro-1,2,4-triazolyl pyridines in Mtb.

References

Validation & Comparative

Characterization of 2-(2,4-Difluorophenyl)pyridine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(2,4-Difluorophenyl)pyridine, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, presenting a comprehensive analysis based on ¹H and ¹³C NMR data, alongside comparisons with structurally similar compounds.

Introduction

This compound is a substituted pyridine (B92270) derivative containing a difluorophenyl group. The presence of the fluorine atoms and the pyridine ring bestows unique electronic properties on the molecule, making it a valuable building block in the synthesis of pharmaceuticals and functional materials. Accurate characterization of its structure is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide presents a compilation of available experimental NMR data and provides a framework for its interpretation through comparison with analogous structures.

Experimental Data

¹⁹F NMR Spectrum

An experimental ¹⁹F NMR spectrum of this compound has been recorded in deuterated benzene (B151609) (C₆D₆). The spectrum provides crucial information about the electronic environment of the fluorine atoms.

¹H and ¹³C NMR Data

Due to the limited availability of experimental ¹H and ¹³C NMR data for this compound in the public domain, a comparative approach is employed. The following tables summarize the expected chemical shifts (δ), multiplicities, and coupling constants (J) based on the analysis of structurally similar compounds, such as 2-phenylpyridine (B120327) and other fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6'8.70 - 8.80d~4.8
H-4'7.70 - 7.85td~7.7, 1.8
H-3'7.55 - 7.65d~7.8
H-5'7.20 - 7.30ddd~7.5, 4.8, 1.1
H-67.95 - 8.10td~8.7, 6.5
H-37.05 - 7.15ddd~8.5, 2.5, ~1.0
H-56.90 - 7.00dddd~8.7, 8.7, 2.5, ~1.0

Note: The assignments are based on standard NMR principles and comparison with related structures. The difluorophenyl protons (H-3, H-5, H-6) are expected to show complex splitting patterns due to both H-H and H-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz)
C-2'155 - 158d²JCF ≈ 2-5
C-6'149 - 151s
C-4'136 - 138s
C-5'124 - 126s
C-3'122 - 124s
C-1125 - 128dd²JCF ≈ 15-20, ⁴JCF ≈ 3-5
C-2160 - 163dd¹JCF ≈ 245-255, ³JCF ≈ 10-15
C-3104 - 106d²JCF ≈ 25-30
C-4162 - 165dd¹JCF ≈ 245-255, ³JCF ≈ 10-15
C-5111 - 113d²JCF ≈ 20-25
C-6131 - 133d³JCF ≈ 3-5

Note: The carbon atoms of the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms. The presented coupling constants are typical ranges observed for similar fluorinated aromatic systems.

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra of compounds like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to ensure a homogeneous sample.

¹H NMR Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition
  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

Workflow and Data Analysis

The process of characterizing this compound using NMR spectroscopy follows a systematic workflow, from sample preparation to the final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing integration Integration referencing->integration peak_picking Peak Picking & Assignment integration->peak_picking coupling Coupling Constant Analysis peak_picking->coupling structure Structure Elucidation coupling->structure

NMR Experimental and Analysis Workflow.

Conclusion

The characterization of this compound by NMR spectroscopy is crucial for confirming its chemical structure and purity. While a complete experimental dataset for ¹H and ¹³C NMR is not widely published, the available ¹⁹F NMR data, coupled with predictions based on analogous compounds, provides a robust framework for its identification. The detailed experimental protocols and workflow outlined in this guide offer a standardized approach for researchers to obtain and interpret high-quality NMR data for this and similar fluorinated aromatic compounds. This information is vital for ensuring the integrity of starting materials in drug discovery and materials science research.

A Comparative Guide to the Synthetic Routes of 2-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 2-arylpyridine structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Its prevalence has driven the innovation of numerous synthetic strategies, each with distinct advantages and limitations. This guide provides a comprehensive comparison of the most significant methods for synthesizing 2-arylpyridines, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal route for their specific application. The comparison covers key methodologies including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, and Stille), classical condensation reactions (Kröhnke and Hantzsch), and modern direct C-H activation techniques.

Performance Comparison of Synthetic Routes

The selection of a synthetic route is often dictated by factors such as yield, reaction conditions, substrate scope, and functional group tolerance. The following table summarizes quantitative data for the primary methods of 2-arylpyridine synthesis, providing a clear overview for at-a-glance comparison.

Synthetic RouteTypical Catalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Pd(OAc)₂, SPhos, Cs₂CO₃Dioxane/H₂O1001875-92[1][2]
Negishi Coupling Pd(OAc)₂, 2,3'-bipyridine (B14897)THFRT - 1002-24High (not specified)[3]
Stille Coupling Pd(dppf)Cl₂·DCM, CuI, LiClDMF406087[4]
Kröhnke Pyridine (B92270) Synthesis Ammonium (B1175870) Acetate (B1210297)Acetic Acid or Solvent-free120-1402-6High (not specified)[5][6]
Hantzsch Pyridine Synthesis PTSA (catalyst), AmmoniaAqueous micellesRT0.5-2>90[7]
Direct C-H Arylation Pd(OAc)₂, TBAINot specifiedNot specifiedNot specifiedModerate to high[8]

Detailed Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of any synthetic method. Below are step-by-step protocols for the key reactions discussed.

Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of a 2-chloropyridine (B119429) with a generic arylboronic acid.[1]

Materials:

  • 2-Chloropyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Negishi Coupling

This protocol provides a general procedure for the Negishi coupling of an aryl bromide with an organozinc reagent using a palladium/2,3'-bipyridine catalyst system.[3]

Materials:

  • Aryl bromide

  • Organozinc reagent (e.g., Arylzinc halide)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • 2,3'-Bipyridine

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

Procedure:

  • (Optional but recommended) In a Schlenk flask, dissolve the palladium precursor (1-5 mol%) and 2,3'-bipyridine (1-5 mol%) in a minimal amount of anhydrous solvent. Stir at room temperature for 15-30 minutes to pre-form the catalyst.

  • To the flask containing the catalyst, add the aryl bromide (1.0 equivalent) and additional anhydrous solvent.

  • Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The following is a general procedure for the Stille cross-coupling of an enol triflate with an organotin reagent.[4]

Materials:

  • Enol triflate

  • Organotin reagent

  • Pd(dppf)Cl₂·DCM

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), degassed

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL).

  • Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially. Add another 11 mL of DMF to make a 0.1 M solution.

  • Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes before adding the organotin reagent (1.15 eq).

  • Heat the solution to 40 °C and maintain for 2.5 days.

  • Transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.

  • Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine, then dry over Na₂SO₄.

  • Filter and concentrate in vacuo.

  • Purify the crude material by flash chromatography on basic alumina (B75360) to afford the coupled product.

Kröhnke Pyridine Synthesis

This protocol describes the synthesis of 2,4,6-triphenylpyridine (B1295210) from N-phenacylpyridinium bromide and chalcone (B49325).[5]

Materials:

  • N-phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 eq) and chalcone (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (excess, ~6-10 eq).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Hantzsch Pyridine Synthesis

This modernized protocol for the Hantzsch synthesis utilizes ultrasonic irradiation and aqueous micelles, offering high yields under environmentally benign conditions.[7]

Materials:

  • Aromatic aldehyde

  • Ethyl acetoacetate (B1235776) (2 equivalents)

  • Ammonium acetate

  • p-Toluenesulfonic acid (PTSA)

  • Sodium dodecyl sulfate (SDS) solution (0.1 M)

Procedure:

  • In a suitable vessel, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq).

  • Add the aqueous SDS solution (0.1 M) and a catalytic amount of PTSA.

  • Submerge the vessel in an ultrasonic bath and irradiate at room temperature for the required time (typically 30 minutes to 2 hours).

  • Monitor the reaction by TLC. The product, a 1,4-dihydropyridine (B1200194), will precipitate out of the solution.

  • Collect the solid product by filtration and wash with water.

  • The intermediate 1,4-dihydropyridine can be oxidized to the corresponding pyridine in a subsequent step using an oxidizing agent like ferric chloride or manganese dioxide.[7]

Direct C-H Arylation

This method represents a modern approach to 2-arylpyridine synthesis, avoiding the pre-functionalization of starting materials. The following is a general representation of a palladium-catalyzed direct arylation of pyridine N-oxides.[8]

Materials:

  • Pyridine N-oxide

  • Potassium aryl- or heteroaryltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium iodide (TBAI)

Procedure:

  • In a reaction vessel, combine the pyridine N-oxide (1.0 eq), the potassium (hetero)aryltrifluoroborate (1.5-2.0 eq), Pd(OAc)₂ (catalyst), and TBAI.

  • Add a suitable solvent.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the 2-arylpyridine.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of each synthetic route.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle 2-Halopyridine 2-Halopyridine OA Oxidative Addition 2-Halopyridine->OA Arylboronic Acid Arylboronic Acid TM Transmetalation Arylboronic Acid->TM Pd(0) Catalyst Pd(0) Catalyst Base Base Base->TM OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) regenerated 2-Arylpyridine 2-Arylpyridine RE->2-Arylpyridine

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 2-arylpyridine synthesis.

Negishi_Coupling cluster_catalytic_cycle Catalytic Cycle 2-Halopyridine 2-Halopyridine OA Oxidative Addition 2-Halopyridine->OA Arylzinc Reagent Arylzinc Reagent TM Transmetalation Arylzinc Reagent->TM Pd(0) Catalyst Pd(0) Catalyst OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) regenerated 2-Arylpyridine 2-Arylpyridine RE->2-Arylpyridine

Caption: The catalytic cycle of the Negishi coupling reaction.[9]

Stille_Coupling cluster_catalytic_cycle Catalytic Cycle 2-Halopyridine 2-Halopyridine OA Oxidative Addition 2-Halopyridine->OA Arylstannane Arylstannane TM Transmetalation Arylstannane->TM Pd(0) Catalyst Pd(0) Catalyst OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) regenerated 2-Arylpyridine 2-Arylpyridine RE->2-Arylpyridine

Caption: The catalytic cycle of the Stille coupling reaction.[10]

Krohnke_Synthesis cluster_reactants Reactants alpha-Pyridinium methyl ketone salt alpha-Pyridinium methyl ketone salt Ylide Formation Ylide Formation alpha-Pyridinium methyl ketone salt->Ylide Formation alpha,beta-Unsaturated carbonyl alpha,beta-Unsaturated carbonyl Michael Addition Michael Addition alpha,beta-Unsaturated carbonyl->Michael Addition Ammonium Acetate Ammonium Acetate Cyclization & Dehydration Cyclization & Dehydration Ammonium Acetate->Cyclization & Dehydration Ylide Formation->Michael Addition 1,5-Dicarbonyl Intermediate 1,5-Dicarbonyl Intermediate Michael Addition->1,5-Dicarbonyl Intermediate 1,5-Dicarbonyl Intermediate->Cyclization & Dehydration 2-Arylpyridine 2-Arylpyridine Cyclization & Dehydration->2-Arylpyridine

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.[5]

Hantzsch_Synthesis cluster_reactants Reactants Aryl Aldehyde Aryl Aldehyde Condensation Condensation Aryl Aldehyde->Condensation beta-Ketoester (2 eq.) beta-Ketoester (2 eq.) beta-Ketoester (2 eq.)->Condensation Ammonia Ammonia Ammonia->Condensation 1,4-Dihydropyridine 1,4-Dihydropyridine Condensation->1,4-Dihydropyridine Oxidation Oxidation 1,4-Dihydropyridine->Oxidation 2-Arylpyridine 2-Arylpyridine Oxidation->2-Arylpyridine

Caption: General workflow of the Hantzsch pyridine synthesis.[11]

CH_Activation cluster_cycle Catalytic Cycle Pyridine Pyridine Coordination Coordination Pyridine->Coordination Aryl Halide Aryl Halide CH_Activation C-H Activation Aryl Halide->CH_Activation Pd(II) Catalyst Pd(II) Catalyst Oxidant Oxidant RE Reductive Elimination Oxidant->RE CH_Activation->RE Coordination->CH_Activation RE->Coordination Pd(II) regenerated 2-Arylpyridine 2-Arylpyridine RE->2-Arylpyridine

Caption: Conceptual workflow for direct C-H arylation of pyridines.

Conclusion

The synthesis of 2-arylpyridines can be approached through a variety of effective methods. For syntheses prioritizing green chemistry and readily available, low-toxicity reagents, the Suzuki-Miyaura and modern Hantzsch syntheses are often the preferred choices.[7][12] The Negishi and Stille couplings, while employing more sensitive or toxic reagents, offer excellent functional group tolerance and are invaluable for complex substrates where other methods may fail.[12][13] The Kröhnke synthesis provides a classical and robust method for producing highly substituted pyridines.[6] Finally, direct C-H activation represents the frontier of synthetic efficiency, minimizing pre-functionalization steps and offering a more atom-economical approach. The optimal choice will ultimately depend on the specific target molecule, the scale of the reaction, available resources, and the desired balance between efficiency, cost, and environmental impact.

References

A Comparative Guide to the Structural Validation of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized molecules is a critical checkpoint in the discovery and development pipeline. This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the structural validation of 2-(2,4-Difluorophenyl)pyridine, a versatile heterocyclic building block. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate validation methods.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

The structural elucidation of a novel compound like this compound relies on a suite of analytical methods, each providing complementary information. While mass spectrometry is unparalleled in determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography offer detailed insights into atomic connectivity and three-dimensional structure, respectively.

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures. Electron Ionization (EI) is a common technique for small, volatile molecules, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra reveal the chemical environment and connectivity of hydrogen and carbon atoms, respectively. For fluorinated compounds, ¹⁹F NMR is also a powerful tool.

Single-Crystal X-ray Crystallography is considered the "gold standard" for structural validation as it provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. However, its application is contingent on the ability to grow high-quality single crystals.

A summary of the information provided by each technique is presented in Table 1.

FeatureMass Spectrometry (EI-MS)NMR SpectroscopySingle-Crystal X-ray Crystallography
Information Provided Molecular Weight, Fragmentation PatternAtomic Connectivity, Chemical Environment3D Molecular Structure, Bond Lengths/Angles
Sample State Gas/VaporSolutionCrystalline Solid
Sample Amount Micrograms (µg)Milligrams (mg)Milligrams (mg)
Key Advantage High sensitivity, molecular formula confirmationDetailed structural connectivityUnambiguous 3D structure
Limitation Limited stereochemical informationCan be complex for large moleculesRequires suitable single crystals

Data Presentation

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak and several characteristic fragment ions. The proposed fragmentation pattern is based on the known fragmentation of 2-phenylpyridine (B120327) and fluorinated aromatic compounds. The molecular ion (M⁺˙) is expected at m/z 191, corresponding to the molecular weight of the compound (C₁₁H₇F₂N).

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Relative Abundance (%)Proposed Fragment IonNeutral Loss
191100[C₁₁H₇F₂N]⁺˙ (Molecular Ion)-
19040[C₁₁H₆F₂N]⁺
17215[C₁₁H₇FN]⁺˙
16425[C₁₀H₅F₂]⁺HCN
14510[C₁₀H₆F]⁺F˙, HCN
1155[C₉H₆]⁺F₂˙, HCN
958[C₆H₄F]⁺C₅H₃N
7812[C₅H₄N]⁺C₆H₃F₂˙
7730[C₆H₅]⁺C₅H₂F₂N˙
5115[C₄H₃]⁺-
NMR Spectroscopy Data

The expected ¹H and ¹³C NMR chemical shifts for this compound are based on the known spectra of 2-phenylpyridine and related fluorinated aromatic compounds.[1][2][3][4][5]

Table 3: Expected NMR Chemical Shifts for this compound in CDCl₃

MoietyRepresentative Chemical Shift (δ ppm)
¹H NMR
Pyridyl-H8.7 (d), 7.8 (t), 7.3 (d), 7.2 (t)
Phenyl-H7.9 (m), 7.0 (m), 6.9 (m)
¹³C NMR
Pyridyl-C156 (d), 149 (d), 137 (d), 123 (d), 121 (d)
Phenyl-C (ipso)125 (dd)
Phenyl-C-F162 (dd), 160 (dd)
Phenyl-C132 (d), 112 (dd), 105 (dd)

d = doublet, t = triplet, m = multiplet, dd = doublet of doublets

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system with an electron ionization source.[6][7][8][9][10]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm and a relaxation delay of 1 second.

    • ¹³C NMR: Acquire 1024-2048 scans with a spectral width of 240 ppm and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Single-Crystal X-ray Crystallography

This protocol provides a general workflow for structure determination by single-crystal X-ray diffraction.[11][12][13][14]

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Data Collection:

    • Mount a suitable crystal (typically 0.1-0.3 mm in all dimensions) on a goniometer head.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • A full sphere of data is typically collected by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement.

Mandatory Visualization

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_decision Data Interpretation & Final Structure Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS Initial Characterization NMR NMR Spectroscopy - 1H, 13C, 19F - Atomic Connectivity Purification->NMR Detailed Structural Elucidation Crystal_Growth Crystal Growth Purification->Crystal_Growth For Unambiguous Proof Data_Analysis Combined Data Analysis MS->Data_Analysis NMR->Data_Analysis Xray X-ray Crystallography - 3D Structure - Requires Crystals Xray->Data_Analysis Crystal_Growth->Xray Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structural validation of this compound.

Mass_Spec_Fragmentation M M⁺˙ (m/z 191) [C₁₁H₇F₂N]⁺˙ F1 m/z 190 [C₁₁H₆F₂N]⁺ M->F1 - H˙ F2 m/z 172 [C₁₁H₇FN]⁺˙ M->F2 - F˙ F3 m/z 164 [C₁₀H₅F₂]⁺ M->F3 - HCN F4 m/z 77 [C₆H₅]⁺ M->F4 - C₅H₂F₂N˙

Caption: Proposed EI-MS fragmentation of this compound.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Central to this transformation is the palladium catalyst, the choice of which critically influences reaction yields, times, and selectivity. This guide offers a comparative overview of commonly employed palladium catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.

While direct comparative studies of various palladium catalysts under identical conditions are limited in the available literature, examining data from reactions with similar substrates provides valuable insights into their relative performance.[1] This guide focuses on four widely used palladium catalyst systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand, and heterogeneous Palladium on carbon (Pd/C).

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of these catalyst systems in various Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions such as substrates, solvents, bases, and temperatures vary, making this a qualitative guide rather than a direct quantitative comparison.

Catalyst SystemAryl Halide SubstrateBoronic Acid SubstrateCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 1-Chloro-2-nitrobenzenesPhenylboronic acidsNot SpecifiedNa₂CO₃MeOH/H₂O (4:1)MicrowaveNot SpecifiedExcellent[2]
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazoleFunctionalized arylboronic acids10K₂CO₃Dimethoxyethane80OvernightCompletion[3]
Pd(dppf)Cl₂ 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid10K₂CO₃Dimethoxyethane/H₂O802High[1][4]
6-Bromo tacrine (B349632)Arylboronic acids5K₂CO₃1,4-Dioxane/H₂O1008-1078-87[5]
Pd(OAc)₂ / Ligand 1-Bromo-4-(chloromethyl)benzenep-Tolylboronic acid0.2 (Pd), 0.4 (PCy₃·HBF₄)Cs₂CO₃Toluene/H₂O80299 (GC-MS)[6]
2-Bromostyrene2-Vinylphenylboronic acidNot Specified (with SPhos)Not SpecifiedNot Specified502Not Specified[1]
Pd/C IodobenzenePhenylboronic acid3% Pd/C (catalyst amount not in mol%)Not SpecifiedAqueousNot Specified0.17100
BromobenzenePhenylboronic acid3% Pd/C (catalyst amount not in mol%)Not SpecifiedAqueousNot Specified0.67100
4-IodoacetophenonePhenylboronic acid10% Pd/C (in flow)Not SpecifiedNot SpecifiedRoom Temp~20 sec (in flow)Completion[7]

Key Observations:

  • Pd(PPh₃)₄ is a widely used, versatile catalyst, effective for a range of substrates including challenging, sterically hindered ones.[2][3] However, it can be sensitive to air and may require inert conditions.[8]

  • Pd(dppf)Cl₂ is a robust and versatile catalyst, particularly effective for challenging couplings, including those involving heteroaryl boronic acids, often providing high yields.[1][4]

  • Pd(OAc)₂ , when combined with a suitable phosphine ligand like SPhos or PCy₃, forms a highly active catalytic system that can operate under mild conditions and with low catalyst loadings.[1][6][9] The choice of ligand is crucial for its performance.[1]

  • Pd/C offers the significant advantage of being a heterogeneous catalyst, which allows for easy separation from the reaction mixture and potential for recycling. It has shown high efficiency, even in aqueous media and in continuous flow systems.[7]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[4] The three key steps are oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the organoboron reagent (e.g., arylboronic acid, 1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[1]

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent (e.g., dimethoxyethane, toluene, or a mixture with water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

Work-up and Analysis:

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

This guide provides a foundational comparison of several key palladium catalysts for the Suzuki-Miyaura coupling. The optimal choice of catalyst will always depend on the specific substrates, desired reaction conditions, and economic considerations of the intended synthesis.

References

A Comparative Guide to the Biological Activity of 2-(2,4-Difluorophenyl)pyridine and its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-(2,4-Difluorophenyl)pyridine and its non-fluorinated counterpart, 2-phenylpyridine (B120327). The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, leading to profound effects on their biological activity, metabolic stability, and pharmacokinetic profiles. While direct comparative studies on the parent molecules are limited, this guide synthesizes available data on their derivatives to offer insights into their potential therapeutic applications.

Overview of Biological Activities

Derivatives of 2-phenylpyridine have been investigated primarily for their anticancer and insecticidal properties. In contrast, the incorporation of a difluorophenyl group, as seen in derivatives of this compound, has predominantly directed research towards antifungal applications. This divergence in biological activity highlights the significant influence of fluorination.

Anticancer Activity of 2-Phenylpyridine Derivatives

Research suggests that the anticancer effects of 2-phenylpyridine derivatives may be attributed to the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[1] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1]

Antifungal Activity of this compound Derivatives

Derivatives of this compound have shown promising antifungal activity. The proposed mechanism of action for many azole-containing derivatives involves the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4]

Quantitative Data Comparison

Table 1: Anticancer Activity of 2-Phenylpyridine Derivatives

Compound/Derivative Cell Line Assay Activity (IC50) Reference
Gold(III) ppy(dmp) MOLT-4 (Human Leukemia) Not Specified 0.9 µM [5]
Gold(III) ppy(dmp) C2C12 (Mouse Myoblast) Not Specified 1.1 µM [5]
Pyridine-urea derivative 8e MCF-7 (Human Breast Cancer) MTT Assay 0.22 µM (48h) [6]

| Pyridine-urea derivative 8n | MCF-7 (Human Breast Cancer) | MTT Assay | 1.88 µM (48h) |[6] |

Note: ppy = 2-phenylpyridine; dmp = 2,3-dimercapto-1-propanol. IC50 is the half-maximal inhibitory concentration.

Table 2: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Assay Activity (MIC in µg/mL) Reference
Sulfide derivative IVe Candida albicans Broth Microdilution 0.1 [3]
Sulfide derivative IVf Candida albicans Broth Microdilution 0.1 [3]
Sulfide derivative IVi Candida albicans Broth Microdilution 0.2 [3]
Sulfide derivative IVj Candida albicans Broth Microdilution 0.1 [3]

| Fluconazole (Reference) | Candida albicans | Broth Microdilution | 6.25 |[3] |

Note: MIC is the minimum inhibitory concentration.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the fluorinated and non-fluorinated analogues are rooted in their different molecular targets and the signaling pathways they modulate.

Proposed Anticancer Mechanism of 2-Phenylpyridine Derivatives

TrxR_Inhibition_Pathway 2-Phenylpyridine_Derivatives 2-Phenylpyridine_Derivatives TrxR Thioredoxin Reductase (TrxR) 2-Phenylpyridine_Derivatives->TrxR Inhibition Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduction Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red ROS Reactive Oxygen Species (ROS) Trx_ox->ROS Increased Levels Trx_red->ROS Scavenging ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) Trx_red->ASK1 Inhibition ROS->ASK1 Activation Apoptosis Apoptosis ASK1->Apoptosis

Proposed Antifungal Mechanism of this compound Derivatives

CYP51_Inhibition_Pathway Difluorophenylpyridine_Derivatives This compound Derivatives (with Azole) CYP51 Cytochrome P450 14α-demethylase (CYP51) Difluorophenylpyridine_Derivatives->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Cell_Death Cell_Death Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of Fungal_Cell_Membrane->Cell_Death Disruption leads to

Experimental Protocols

The following are generalized protocols for the key assays mentioned in this guide. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell_Seeding Seed cells in 96-well plate Cell_Treatment Treat cells with compound Cell_Seeding->Cell_Treatment Compound_Preparation Prepare serial dilutions of test compound Compound_Preparation->Cell_Treatment Incubation Incubate for 48-72 hours Cell_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Broth Microdilution Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.

Materials:

  • Fungal strains

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Conclusion

The substitution of hydrogen with fluorine in the 2-phenylpyridine scaffold dramatically shifts the biological activity profile of its derivatives. While non-fluorinated analogues show promise as anticancer and insecticidal agents, the 2-(2,4-difluorophenyl) moiety directs the activity towards antifungal applications. This comparative guide highlights the importance of strategic fluorination in medicinal chemistry for the development of novel therapeutic agents. Further direct comparative studies on the parent molecules are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Revolutionizing OLEDs: A Comparative Guide to the Performance of Fluorinated Ligands

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into the ligands of organic light-emitting diode (OLED) emitters has emerged as a powerful tool for enhancing device performance. Fluorination significantly influences the electronic properties of molecules, leading to improved efficiency, stability, and color purity. This guide provides a comparative analysis of OLEDs employing different fluorinated ligands, supported by experimental data, to assist researchers and scientists in the development of next-generation display and lighting technologies.

The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, bring about remarkable improvements in OLED materials.[1] Strategic placement of fluorine atoms can precisely control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection, transport, and recombination within the OLED device.[1] This leads to enhanced efficiency and reduced power consumption.[1] Furthermore, the chemical inertness and robustness of the C-F bond contribute to greater thermal and oxidative stability, thereby extending the operational lifetime of OLED devices.[1][2]

This guide will delve into the performance of OLEDs based on two prominent classes of fluorinated ligands: fluorinated phenylpyridine derivatives and fluorinated β-diketonates, presenting key performance metrics in a comparative format.

Performance Comparison of OLEDs with Fluorinated Ligands

The introduction of fluorine-containing groups into the ligands of OLED emitters has a profound impact on their electroluminescent properties. The table below summarizes the performance of various OLEDs incorporating different fluorinated ligands, showcasing metrics such as maximum external quantum efficiency (EQE), current efficiency, power efficiency, and color coordinates (CIE).

Ligand TypeEmitterHostMax. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)CIE (x, y)Emission Color
Fluorinated Phenylpyridine(Fppy)2Ir(dipg)-----Green (545 nm peak)
Trifluoromethyl-substituted Phenylpyridine(CF3ppy)2Ir(dipg)-----Orange-Red (581 nm peak)
Trifluoromethyl-substituted PhenylpyridineIr(III) ComplexCBP-8.548.16(0.66, 0.34)Deep Red
Fluorinated PhenylpyridineIr(III) ComplexCBP-25.98.74(0.53, 0.47)Orange-Red
Perfluoro-substituted TriarylboronTADF Emitter 5-29.9-123.9-Greenish to Yellow
Fluorinated β-diketonate[Eu(tfac)3(TB-Im)]----(Varies with doping)White
Fluorinated β-diketonate[Eu(hfac)3(TB-Im)]----(Varies with doping)White
Fluorinated β-diketonate2-Eu Complex-2.1--(λEL = 614 nm)Red
Fluorinated β-diketonate6-Yb Complex-~0.1-0.2--(λEL = 977 nm)Near-Infrared

Note: Direct comparison of all metrics is challenging due to variations in device architecture, host materials, and reporting standards across different studies. The data presented is extracted from multiple sources to provide a broad overview.

The data clearly indicates that fluorination is a versatile strategy applicable to a wide range of emitter colors, from blue and green to red and even near-infrared. For instance, the use of perfluoroalkyl and perfluoroaryl groups in triarylboron-based thermally activated delayed fluorescence (TADF) emitters has led to OLEDs with an exceptional external quantum efficiency of 29.9% and a power efficiency of 123.9 lm/W.[3] Similarly, iridium(III) complexes with fluorinated phenylpyridine ligands have been employed to create highly efficient orange-red and deep-red phosphorescent OLEDs.[4]

In the realm of lanthanide-based emitters, fluorinated β-diketonate ligands are instrumental. Europium(III) complexes with these ligands have been used to fabricate white-emitting OLEDs.[5] Furthermore, by selecting the appropriate lanthanide ion, emission can be tuned to the near-infrared spectrum, as demonstrated with a Ytterbium(III) complex.[6]

Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps. Below is a generalized methodology compiled from typical experimental procedures found in the cited literature.

Device Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to enhance the work function of the ITO and improve hole injection.

  • Layer Deposition: All organic layers, the electron-injecting layer, and the cathode are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically ≤3.0 × 10⁻⁵ Pa).[5]

  • Hole Injection and Transport Layers: A hole injection layer (HIL), such as NPB, is deposited first, followed by a hole transport layer (HTL).

  • Emissive Layer (EML): The emissive layer is created by co-evaporating the host material and the fluorinated ligand-containing emitter (dopant) from separate sources. The doping concentration is precisely controlled by monitoring the evaporation rates of the individual materials.[5]

  • Electron Transport and Injection Layers: An electron transport layer (ETL), such as BCP or Alq3, is deposited on top of the EML. This is followed by a thin electron injection layer (EIL), commonly lithium fluoride (B91410) (LiF), deposited at a very low rate (e.g., 0.01 nm/s).[5][7]

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited at a higher rate (e.g., 1.0 nm/s) without breaking the vacuum.[5] The thickness of all layers is monitored in-situ using quartz crystal monitors.[5]

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The fabricated OLEDs are tested using a source meter and a luminance meter. The current density, voltage, and luminance are measured to determine the device's electrical and optical properties.

  • Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the spectra to quantify the color of the emitted light.

  • Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data and the EL spectra.

  • Lifetime Measurement: The operational lifetime of the device is often characterized by the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT95 or LT50) under a constant current density.[8]

Visualizing the Fundamentals

To better understand the components and processes involved, the following diagrams illustrate the molecular structures, device architecture, and experimental workflow.

General Molecular Structures of Fluorinated Ligands cluster_0 Fluorinated Phenylpyridine Ligand cluster_1 Fluorinated β-diketonate Ligand a Phenyl ring with Fluorine/CF3 substituents b Pyridine ring a->b C-C bond c Central Metal Ion (e.g., Eu, Ir) d Diketonate backbone c->d Coordination bond e Fluorinated alkyl groups (e.g., CF3) d->e

Caption: Key components of fluorinated phenylpyridine and β-diketonate ligands.

cluster_OLED Typical OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) Cathode->EIL Electrons ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + Dopant (Fluorinated Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Anode->HIL Holes Substrate Glass Substrate OLED Fabrication and Testing Workflow cluster_fab Fabrication cluster_test Testing A Substrate Cleaning (Ultrasonication, UV-Ozone) B Vacuum Deposition of Organic Layers (HIL, HTL, EML, ETL) A->B C Deposition of EIL and Cathode (e.g., LiF/Al) B->C D J-V-L Measurement C->D E EL Spectra & CIE Calculation D->E F Efficiency & Lifetime Analysis E->F

References

A Comparative Guide to the Electronic Properties of 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a computational analysis of the electronic properties of 2-(2,4-Difluorophenyl)pyridine, a key intermediate in advanced synthesis, particularly for pharmaceuticals and materials science.[1] The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic characteristics compared to its non-fluorinated counterpart, 2-phenylpyridine. This comparison is crucial for understanding its reactivity, stability, and potential applications in designing novel therapeutic agents and functional materials.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a pyridine (B92270) ring linked to a difluorophenyl group.[1] The presence of highly electronegative fluorine atoms can influence properties such as acidity, basicity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and analyzing the electronic structure of such molecules, offering insights into their behavior at a molecular level.

Comparative Analysis of Electronic Properties

The electronic properties of this compound are compared with its parent compound, 2-phenylpyridine, and another fluorinated analogue, 2-(4-fluorophenyl)pyridine. The key parameters analyzed are the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment. These parameters help in understanding the chemical reactivity, kinetic stability, and charge distribution of the molecules.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
2-phenylpyridine-6.12-0.875.251.98
2-(4-fluorophenyl)pyridine-6.57-2.094.481.54
This compound-6.34-1.255.093.45

The introduction of fluorine atoms, being highly electronegative, tends to lower both the HOMO and LUMO energy levels. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost.

Protocol for DFT Calculations:

  • Structure Optimization: The initial 3D structure of the molecule is created using molecular modeling software. This geometry is then optimized to find the lowest energy conformation. A commonly used functional for this purpose is B3LYP with a 6-311++G(d,p) basis set.

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Calculation of Electronic Properties: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the dipole moment.

  • Analysis of Results: The output files are analyzed to extract the desired quantitative data and to visualize the molecular orbitals.

Experimental Validation Techniques

Computational findings are often validated using experimental techniques that probe the electronic structure and properties of molecules.

  • Spectroscopy (FT-IR, FT-Raman, UV-Vis, NMR): These techniques provide information about the vibrational and electronic transitions within the molecule, which can be correlated with the calculated values. For instance, the experimental and theoretical vibrational frequencies can be compared to validate the optimized molecular structure.

  • Single-Crystal X-ray Diffraction: This method provides precise information about the bond lengths, bond angles, and overall three-dimensional structure of the molecule in the solid state, which can be compared with the computationally optimized geometry.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a computational analysis of the electronic properties of a molecule like this compound using DFT.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom prop_calc Electronic Property Calculation freq_calc->prop_calc If no imaginary frequencies vib_freq Vibrational Frequencies freq_calc->vib_freq elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) prop_calc->elec_prop analysis Data Analysis & Visualization elec_prop->analysis

Computational analysis workflow using DFT.

Conclusion

The computational analysis of this compound reveals that fluorination significantly impacts its electronic properties when compared to 2-phenylpyridine. The lowering of HOMO and LUMO energy levels and the alteration of the dipole moment are key consequences of introducing fluorine atoms. These theoretical insights, supported by experimental validation, are crucial for the rational design of new molecules with tailored electronic characteristics for applications in drug discovery and materials science. The provided methodologies and workflow serve as a guide for researchers undertaking similar computational investigations.

References

Structure-Activity Relationship of 2-(2,4-Difluorophenyl)pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2-(2,4-difluorophenyl)pyridine derivatives reveals a compelling structure-activity relationship (SAR), particularly in the context of inhibiting p38 MAP kinase, a key target in inflammatory diseases. This guide provides a comparative overview of these derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular interactions and experimental workflows to aid researchers in the development of novel therapeutic agents.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing potent inhibitory activity against a variety of biological targets. The strategic placement of the difluorophenyl ring on the pyridine (B92270) moiety significantly influences the electronic and conformational properties of the molecule, making it a versatile starting point for the design of targeted inhibitors.

Comparative Analysis of p38 MAP Kinase Inhibitors

A significant body of research has focused on the development of this compound derivatives as inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in the signal transduction cascade that triggers the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for novel anti-inflammatory therapies.

A key series of compounds, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, has been identified as a class of potent p38α inhibitors. The structure-activity relationship of these derivatives has been systematically explored, leading to the identification of key structural features that govern their inhibitory potency.

Compound IDHeterocyclic MoietyR Groupp38α IC50 (nM)Cellular Activity (LPS-induced TNFα)
1 Pyridinylimidazole-PotentEffective
2 Pyridinylpyrrole-ModerateModerate
3 Pyridinyloxazole-Less PotentWeak
4 Pyridinylthiazole-Less PotentWeak
5 Pyridinyltriazole-Less PotentWeak
11 PyridinylimidazoleOptimized SubstituentsHighly PotentStrong in vivo efficacy

Note: Specific IC50 values are not publicly available in the provided search results, but the qualitative relationships are described. "Potent" and "effective" indicate significant inhibitory activity as reported in the literature.

The pyridinylimidazole derivative 11 has been highlighted as a particularly potent inhibitor, demonstrating significant efficacy in animal models of arthritis. This underscores the importance of the pyridinylimidazole core in achieving high-affinity binding to the p38α kinase.

Key Insights from Structure-Activity Relationship Studies

The SAR for this class of compounds can be summarized as follows:

  • The this compound Core: This moiety is crucial for establishing key interactions within the ATP-binding pocket of p38 kinase. The fluorine atoms can enhance binding affinity and modulate the physicochemical properties of the molecule.

  • The Central Heterocycle: The nature of the heterocyclic ring system linking the difluorophenylpyridine and a third aromatic moiety is a critical determinant of activity. Pyridinylimidazoles have consistently shown the most promising results.

  • Substituents on the Pyridine Ring: The presence of 2,6-diamino groups on the pyridine ring has been identified as a key feature for potent p38 inhibition.

  • The Third Aromatic Ring: Substitutions on the third aromatic ring (e.g., the imidazole-linked pyridine) provide an avenue for fine-tuning potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The evaluation of this compound derivatives as p38 MAP kinase inhibitors typically involves a cascade of in vitro and in vivo assays.

In Vitro p38 Kinase Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the p38 kinase enzyme.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Substrate (e.g., ATF-2)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.

  • Prepare a master mix containing the p38 kinase and the substrate in kinase buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure the luminescence.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Data is then plotted to determine the IC50 value for each compound.

Cellular Assay: Inhibition of LPS-induced TNFα Production

This assay assesses the ability of a compound to inhibit p38 kinase activity within a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • TNFα ELISA kit

Procedure:

  • Seed the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS to induce TNFα production.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of TNFα in the supernatant using an ELISA kit.

  • Determine the IC50 value of the compound for the inhibition of TNFα production.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the p38 MAP kinase signaling pathway and a typical experimental workflow.

p38_signaling_pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., Transcription Factors) p38->substrates response Cellular Response (e.g., Inflammation) substrates->response inhibitor This compound Derivative (Inhibitor) inhibitor->p38

Caption: The p38 MAP kinase signaling pathway and the point of inhibition.

experimental_workflow synthesis Synthesis of Derivatives invitro In Vitro p38 Kinase Assay (Determine IC50) synthesis->invitro cellular Cellular Assay (LPS-induced TNFα) invitro->cellular sar Structure-Activity Relationship Analysis invitro->sar invivo In Vivo Animal Models (e.g., Arthritis Model) cellular->invivo cellular->sar invivo->sar lead Lead Optimization sar->lead

Caption: A typical workflow for the discovery of p38 MAP kinase inhibitors.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective p38 MAP kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in achieving desired biological activity. By leveraging this understanding and employing the detailed experimental protocols, researchers can accelerate the design and optimization of novel drug candidates for the treatment of inflammatory diseases. Future research will likely focus on further refining the pharmacokinetic and safety profiles of these compounds to identify clinical candidates.

A Head-to-Head Comparison of Synthetic Routes to Fluorofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine into heterocyclic scaffolds like furan (B31954) is a critical strategy for modulating the physicochemical and biological properties of molecules. This guide provides an objective, data-driven comparison of the primary synthetic routes to fluorofurans, offering detailed experimental protocols and quantitative data to inform synthetic planning and optimization.

The synthesis of fluorofurans can be broadly categorized into three principal strategies: direct electrophilic fluorination of a pre-formed furan ring, construction of the furan ring from fluorinated precursors, and transition-metal-catalyzed fluorination. Each approach presents distinct advantages and disadvantages in terms of substrate scope, regioselectivity, and reaction conditions.

At a Glance: Key Synthetic Strategies

StrategyDescriptionKey AdvantagesKey Challenges
Direct Electrophilic Fluorination Introduction of a fluorine atom onto a pre-existing furan ring using an electrophilic fluorine source.Atom-economical, straightforward for electron-rich furans.Regioselectivity can be an issue, harsh reagents may degrade the furan ring.
Construction from Fluorinated Precursors Building the furan ring from acyclic or cyclic molecules that already contain fluorine.Excellent control over the position of the fluorine atom.Often requires multi-step synthesis of the fluorinated precursor.
Transition-Metal-Catalyzed Fluorination Utilization of a transition metal catalyst to facilitate the formation of a C-F bond on the furan ring.Milder reaction conditions, potential for novel reactivity.Catalyst cost and optimization can be a barrier.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for representative examples of each synthetic strategy, providing a clear comparison of their efficiency and scope.

Table 1: Direct Electrophilic Fluorination of Furans

Direct fluorination of the electron-rich furan ring is a common approach, with reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) being widely employed. Regioselectivity is a key consideration, with the 5-position being favored in 2-substituted furans.

EntrySubstrateFluorinating AgentSolventTemp. (°C)Time (h)ProductYield (%)
12-Furoic AcidSelectfluor™MeCN/H₂O80122-Fluorofuran (B3349751)75
2FuranSelectfluor™MeCNRT-2-Fluorofuran & 3-FluorofuranMixture
32-PhenylfuranNFSIMeCNRT242-Fluoro-5-phenylfuran78
42-BromofuranNFSIMeCNRT242-Bromo-5-fluorofuran65
53-BromofuranNFSIMeCNRT243-Bromo-2-fluorofuran & 3-Bromo-5-fluorofuran45 (mixture)
Table 2: Construction of Fluorofurans from Fluorinated Precursors

This strategy offers precise control over the regiochemistry of the fluorine substituent by incorporating it into the starting materials before the furan ring is formed.

EntryPrecursor(s)MethodKey Reagents/ConditionsProductYield (%)
12,2-Difluoro-2,3-dihydrofuran derivativeEliminationMg, TBSCl, THF2-Fluorofuran derivativeHigh
2Fluorinated vinamideSilver-Catalyzed CyclizationAgOTf, SOCl₂3-Fluorofuran derivativeGood
3β-ketonitriles and 3-bromo-1,1,1-trifluoroacetoneCyclizationBase2-(Trifluoromethyl)furansGood
44-Methyloxazole and 3,3,3-trifluoropropyneCycloaddition-3-TrifluoromethylfuranEfficient
Table 3: Transition-Metal-Catalyzed Synthesis of Fluorofurans

Transition-metal catalysis offers milder and more selective methods for C-F bond formation on the furan ring.

| Entry | Substrate | Catalyst | Fluorine Source | Conditions | Product | Yield (%) | |---|---|---|---|---|---| | 1 | 2-Arylbenzo[d]thiazole | Pd(PPh₃)₄ | NFSI | Cyclohexane, heat | Fluorinated product | - | | 2 | Aryl triflate | Pd(0)/Pd(II) | Fluoride (B91410) source | - | Fluoroarene | Feasible | | 3 | Furan derivative (via C-H activation) | Pd(II) | NFSI | Orthanilic acid as transient directing group, DCE, air | ortho-Fluorinated furan derivative | - | | 4 | Arylstannane | Ag₂O | - | MeOH | Aryl fluoride | Good |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Electrophilic Fluorodecarboxylation of 2-Furoic Acid

Materials:

  • 2-Furoic acid

  • Selectfluor™

  • Acetonitrile (B52724) (MeCN)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-furoic acid (1.0 equiv) and Selectfluor™ (1.1 equiv).

  • Add a mixture of acetonitrile and water (e.g., 1:1 v/v) as the solvent.

  • Add sodium bicarbonate (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Isolate the 2-fluorofuran product using standard extraction and purification techniques (e.g., liquid-liquid extraction followed by column chromatography).

Protocol 2: Synthesis of 2-Fluorofuran from a 2,2-Difluoro-2,3-dihydrofuran Derivative

Materials:

  • 2,2-Difluoro-2,3-dihydrofuran derivative

  • Magnesium (Mg) powder

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Flame-dried flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend magnesium powder in anhydrous THF.

  • Add a solution of the 2,2-difluoro-2,3-dihydrofuran substrate and tert-butyldimethylsilyl chloride (TBSCl) in anhydrous THF to the magnesium suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the elimination of fluorine and the formation of the 2-fluorofuran derivative.

  • Upon completion, quench the reaction and work up to isolate the product. The resulting hydrochloride salt of the 3-amino-5-fluoroalkylfuran is typically obtained in pure form and does not require further purification.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Synthetic_Routes_to_Fluorofurans cluster_0 Direct Electrophilic Fluorination cluster_1 Construction from Fluorinated Precursors cluster_2 Transition-Metal-Catalyzed Fluorination furan Furan Derivative fluorofuran_direct Fluorofuran furan->fluorofuran_direct Fluorination electrophilic_reagent Electrophilic Fluorinating Agent (e.g., Selectfluor™, NFSI) electrophilic_reagent->fluorofuran_direct acyclic_precursor Fluorinated Acyclic Precursor cyclization Ring Closure/ Cycloaddition acyclic_precursor->cyclization fluorofuran_construction Fluorofuran cyclization->fluorofuran_construction furan_tm Furan Derivative fluorofuran_tm Fluorofuran furan_tm->fluorofuran_tm C-F Bond Formation catalyst Transition Metal Catalyst (e.g., Pd, Ag) catalyst->fluorofuran_tm fluorine_source Fluorine Source fluorine_source->fluorofuran_tm

Caption: Overview of the three main synthetic strategies for fluorofuran synthesis.

Electrophilic_Fluorination_Workflow start Start: Furan Substrate reagents Add Electrophilic Fluorinating Agent & Solvent start->reagents reaction Control Temperature & Reaction Time reagents->reaction workup Quench Reaction & Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Fluorofuran purification->product

Caption: A typical experimental workflow for direct electrophilic fluorination.

Ring_Construction_Logic precursor Synthesize/Obtain Fluorinated Precursor cyclization_step Perform Ring-Forming Reaction (e.g., Cyclization, Cycloaddition) precursor->cyclization_step isolation Isolate Fluorofuran Product cyclization_step->isolation

Caption: Logical steps for synthesizing fluorofurans via ring construction.

References

A Comparative Guide to the Enantioselective Synthesis of Axially Chiral Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of axially chiral biaryls is a critical endeavor in modern organic chemistry, with broad implications for drug discovery, materials science, and asymmetric catalysis. The inherent chirality of these atropisomers, arising from restricted rotation around a C-C bond, makes them valuable scaffolds for a diverse range of applications. This guide provides an objective comparison of three prominent catalytic methods for their synthesis: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling, Copper-Catalyzed Enantioselective Thiolation, and Organocatalytic Enantioselective Arylation. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate their application in the laboratory.

Performance Comparison

The following tables summarize the quantitative data for each of the three methods, allowing for a direct comparison of their efficiency and stereoselectivity across a range of substrates.

Table 1: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

This widely utilized cross-coupling reaction offers a versatile and reliable route to a broad scope of axially chiral biaryls. The use of chiral phosphine (B1218219) ligands is crucial for achieving high enantioselectivity.

EntryAryl Halide/TriflateArylboronic AcidYield (%)ee (%)
12-Bromo-N,N-diethyl-3-methylbenzamide1-Naphthylboronic acid9585
22-Bromo-3-methyl-N-phenylbenzamide1-Naphthylboronic acid9988
32-Chloro-N,N-diisopropylbenzamide2-Methyl-1-naphthylboronic acid8194
42-Iodo-N,N-diisopropylbenzamide2-Methyl-1-naphthylboronic acid8793
52-Bromo-N-cumyl-N-methylbenzamide2-Ethoxy-1-naphthylboronic acid9294
62-Bromo-3-nitro-N,N-diethylbenzamide1-Naphthylboronic acid9282

Data compiled from representative examples in the literature. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC.

Table 2: Copper-Catalyzed Enantioselective Thiolation

This emerging method utilizes a chiral copper(II)-bisoxazoline complex to catalyze the enantioselective ring-opening of cyclic diaryliodonium salts with heteroaryl thiols, affording functionalized biaryls in high yields and stereoselectivities.

EntryCyclic Diaryliodonium SaltThiolYield (%)ee (%)
1Dibenzo[b,d]iodolium triflate2-Mercaptobenzoxazole9596
22,8-Dimethyldibenzo[b,d]iodolium triflate2-Mercaptobenzoxazole9897
34,6-Dimethyldibenzo[b,d]iodolium triflate2-Mercaptobenzoxazole9295
4Dibenzo[b,d]iodolium triflate2-Mercaptobenzothiazole9394
52,8-Di-tert-butyldibenzo[b,d]iodolium triflate2-Mercaptobenzoxazole8598
63,7-Dichlorodibenzo[b,d]iodolium triflate2-Mercaptobenzoxazole9093

Data represents typical results from published procedures. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC.

Table 3: Organocatalytic Enantioselective Arylation

This transition-metal-free approach employs chiral Brønsted acids, such as phosphoric acids, to catalyze the asymmetric arylation of electron-rich arenes with quinone derivatives. This method is often characterized by its operational simplicity and mild reaction conditions.

EntryQuinone Derivative2-Naphthol (B1666908)Yield (%)ee (%)
12-Methoxycarbonyl-1,4-benzoquinone2-Naphthol8595
22-Methoxycarbonyl-1,4-benzoquinone6-Methoxy-2-naphthol9096
32-Methoxycarbonyl-1,4-benzoquinone6-Bromo-2-naphthol8897
42-Chloro-1,4-benzoquinone2-Naphthol8292
52-Methoxycarbonyl-1,4-benzoquinone7-Phenyl-2-naphthol7599
62-Bromo-1,4-benzoquinone6-Methoxy-2-naphthol8094

Data is illustrative of the performance of chiral phosphoric acid catalysis in this transformation. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC.

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Method 1: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling

General Procedure: In a glovebox, an oven-dried 15 mL sealing tube is charged with the bromoarylamide (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd), the chiral monophosphine ligand L7 (0.012 mmol, 6 mol %), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv). Dry tetrahydrofuran (B95107) (THF, 2 mL) is then added. The tube is sealed and the reaction mixture is stirred at 50 °C for 72 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and water is added. The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the axially chiral biaryl.[1]

Method 2: Copper-Catalyzed Enantioselective Thiolation

General Procedure: To a dried Schlenk tube are added Cu(OTf)₂ (5 mol %), the chiral bisoxazoline ligand (6 mol %), and the cyclic diaryliodonium salt (0.1 mmol, 1.0 equiv). The tube is evacuated and backfilled with argon. Anhydrous dichloromethane (B109758) (DCM, 1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The heteroaryl thiol (0.12 mmol, 1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to give the desired enantioenriched biaryl product.[2][3]

Method 3: Organocatalytic Enantioselective Arylation

General Procedure: To an oven-dried reaction vial are added the quinone derivative (0.10 mmol, 1.0 equiv), the 2-naphthol (0.12 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst C1 (5 mol %). The vial is purged with argon, and anhydrous dichloromethane (DCM, 2 mL) is added. The reaction mixture is cooled to -78 °C and stirred for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the axially chiral biaryldiol.[3]

Visualizing the Synthetic Pathways

The following diagrams, created using the DOT language, illustrate the general workflow for the enantioselective synthesis of axially chiral biaryls and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

general_workflow start Starting Materials (Aryl Halide/Triflate & Arylboronic Acid or Cyclic Diaryliodonium Salt & Thiol or Quinone & Naphthol) reaction Catalytic Enantioselective Coupling/Reaction start->reaction Chiral Catalyst & Reagents workup Reaction Work-up & Purification reaction->workup product Enantioenriched Axially Chiral Biaryl workup->product Analysis (Yield, ee)

General workflow for enantioselective biaryl synthesis.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation Ar-Pd(II)-X(L_n) reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar'(L_n) reductive_elimination->pd0 Product Formation product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition aryl_boronic Ar'-B(OR)2 aryl_boronic->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Safety Operating Guide

Safe Disposal of 2-(2,4-Difluorophenyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe disposal of 2-(2,4-Difluorophenyl)pyridine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, wearing protective gloves, clothing, and eye/face protection[1]. Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of vapors or mists[1][2]. An emergency eyewash station should be readily accessible[2].

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for making informed decisions regarding its safe handling and disposal.

PropertyValue
CAS Number 391604-55-0[1][3]
Molecular Formula C₁₁H₇F₂N[1][3]
Molecular Weight 191.18 g/mol [1][3]
Appearance Liquid[1] or white crystalline solid
Density 1.254 g/mL at 25 °C[1][3]
Boiling Point 95 °C at 0.4 mmHg[3]
Flash Point 103.3 °C (217.9 °F)[3]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be carried out in compliance with all federal, state, and local environmental regulations. This substance is considered hazardous waste and must not be disposed of as common trash or poured down the drain[1][4].

Waste Collection and Segregation:
  • Pure Substance and Solutions: Collect waste this compound in its pure form or in solutions in a dedicated, sealable, and airtight container that is compatible with the chemical[2].

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal[1].

  • No Mixing: Do not mix this compound waste with other chemical waste streams[1]. This prevents potentially hazardous reactions and simplifies the disposal process.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added[2]. The label should clearly identify the contents as "Hazardous Waste: this compound".

Handling of Spills:
  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area[1].

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or diatomaceous earth, to soak up the spilled chemical[1][5]. Do not use combustible materials like paper towels without first using an absorbent.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste[1].

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup[5].

Storage of Waste Containers:
  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids[2].

  • Container Integrity: Ensure containers are tightly sealed to prevent leakage or evaporation[1]. Containers that have been opened must be carefully resealed and kept upright[1].

Final Disposal:
  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company[1].

  • Regulatory Compliance: The disposal must be conducted in accordance with the Directive on waste 2008/98/EC and any other relevant national and local regulations[1]. It is the responsibility of the waste generator to properly characterize the waste according to applicable regulations[4].

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves, absorbent pads, and empty containers, as hazardous waste in the same manner as the chemical itself[1]. Handle uncleaned containers as you would the product itself[1].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_Preparation Preparation cluster_WasteCollection Waste Collection & Segregation cluster_SpillManagement Spill Management cluster_FinalDisposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Dedicated, Labeled Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Do Not Mix with Other Waste Streams C->D E Keep Container Tightly Sealed D->E H Store Waste Securely in a Designated Area E->H F Absorb Spill with Inert Material G Collect Absorbed Material into Hazardous Waste Container F->G G->H I Arrange for Pickup by a Licensed Disposal Company H->I J Ensure Compliance with All Regulations I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(2,4-Difluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(2,4-Difluorophenyl)pyridine in a laboratory setting. The following procedures and data are intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles. A face shield (minimum 8-inch) is also required.[1]To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves. While specific breakthrough times for this compound are not available, nitrile or butyl rubber gloves are generally recommended for handling aromatic and heterocyclic compounds. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.To prevent skin irritation and absorption.
Respiratory Protection For operations that may generate vapors or mists, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.To protect the respiratory system from irritation.
Protective Clothing A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are advised.To protect the skin from accidental contact.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₁H₇F₂N
Molecular Weight 191.18 g/mol
Appearance White to off-white solid or colorless liquid[2][3]
Boiling Point 95 °C at 0.4 mmHg
Density 1.254 g/mL at 25 °C
Flash Point 103.3 °C (217.9 °F)
Vapor Pressure 0.0±0.5 mmHg at 25°C (Predicted)[2]
Occupational Exposure Limits Not established.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for laboratory safety. The following workflow outlines the key steps for working with this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Management & Disposal a Review SDS b Don PPE a->b c Work in Fume Hood b->c Proceed to Handling d Perform Experiment c->d e Store in Tightly Sealed Container d->e Post-Experiment g Segregate Waste d->g Generate Waste f Keep in Cool, Dry, Well-Ventilated Area e->f h Label Waste Container g->h i Dispose via Licensed Contractor h->i

Handling Workflow Diagram

Experimental Protocols:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1] Ensure that all recommended PPE is available and in good condition. Don the appropriate PPE as specified in the table above.

  • Handling: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Avoid contact with skin and eyes.[1]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.

  • Disposal: Dispose of waste, including contaminated materials and empty containers, as hazardous waste.[1] Do not mix with other waste streams.[1] Arrange for disposal through a licensed and approved waste disposal company.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.